Diethyl chloromalonate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-chloropropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWCQKMQYZFTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022258 | |
| Record name | Diethyl chloromalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14064-10-9 | |
| Record name | 1,3-Diethyl 2-chloropropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14064-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl chloromalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl chloromalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-chloro-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl chloromalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl chloromalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL CHLOROMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5J45M964 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diethyl Chloromalonate: A Comprehensive Technical Guide for Researchers
CAS Number: 14064-10-9
This guide provides an in-depth overview of diethyl chloromalonate, a versatile reagent in organic synthesis, with a particular focus on its applications in drug discovery and development. It covers the compound's physicochemical properties, safety and handling, synthesis, and key reactions, including detailed experimental protocols. Furthermore, it explores the relevance of this compound derivatives in the context of inhibiting critical cellular signaling pathways.
Physicochemical and Safety Data
This compound is a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 14064-10-9 | [1][2][3][4] |
| Molecular Formula | C₇H₁₁ClO₄ | [4] |
| Molecular Weight | 194.61 g/mol | [3][4] |
| Density | 1.204 g/mL at 25 °C | [5][6] |
| Boiling Point | 222 °C at 760 mmHg | [7] |
| Flash Point | >230 °F (>110 °C) | [8][5] |
| Refractive Index | n20/D 1.432 | [8][5][6] |
| Solubility | Slightly soluble in organic solvents like chloroform, ethyl acetate, and methanol; poor solubility in water. | [9] |
| InChI Key | WLWCQKMQYZFTDR-UHFFFAOYSA-N | [4] |
Safety Information:
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[10] It is harmful if swallowed and causes severe skin burns and eye damage.[1][4][11] It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects.[1][11][12]
Hazard Statements: H302, H314, H319, H335, H411[1][11][12]
Precautionary Statements: P261, P273, P280, P305+P351+P338, P310[11]
Synthesis of this compound
The most common method for synthesizing this compound is through the direct chlorination of diethyl malonate. A frequently used chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂).[2]
Experimental Protocol: Synthesis of a Related Compound, Dimethyl 2-Chloromalonate
While a specific protocol for this compound was not available, the following procedure for the synthesis of the closely related dimethyl 2-chloromalonate provides a representative example of the reaction conditions.
Materials:
-
Dimethyl malonate
-
Sulfuryl chloride
-
Nitrogen gas
-
50-L all-glass reactor
Procedure:
-
Purge a 50-L all-glass reactor with nitrogen and charge it with 20 kg (151.4 mol) of dimethyl malonate at 25 °C.
-
To the stirred contents, add 24.5 kg (181.7 mol) of sulfuryl chloride over a period of 1 hour, ensuring the batch temperature is maintained below 25 °C.
-
Gradually heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.
-
Monitor the reaction progress by gas chromatography (GC) until less than 6.0 area % of dimethyl malonate remains.
-
Once the reaction is complete, cool the mixture to 25 °C and stir for 30 minutes.
-
Unload the liquid dimethyl 2-chloromalonate from the reactor. The product is typically obtained as a yellow-colored liquid.
Applications in Organic Synthesis and Drug Development
This compound is a valuable building block in organic synthesis due to the presence of a reactive chlorine atom at the α-position, which acts as a good leaving group in nucleophilic substitution reactions.[2] This allows for the introduction of various functional groups, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[13][14]
Synthesis of Functionalized 2,3-Dihydrobenzofurans
One notable application of this compound is in the potassium carbonate-catalyzed domino reaction with salicylic (B10762653) aldehyde derivatives to produce highly functionalized 2,3-dihydrobenzofurans.[5] These heterocyclic motifs are present in many pharmacologically active compounds. The reaction sequence often involves Michael alkylation, Mannich alkylation, and aldol (B89426) alkylation.[9]
Precursor to Other Halogenated Malonates
This compound serves as a precursor for the synthesis of other halogenated malonates, such as diethyl fluoromalonate, through nucleophilic halogen exchange (halex) reactions.[2]
Role in the Synthesis of Kinase Inhibitors
Derivatives of this compound are important intermediates in the synthesis of small molecule kinase inhibitors, which are a significant class of anticancer drugs.[8] These inhibitors target signaling pathways involved in cancer cell growth and proliferation.[8]
Relevance to Cellular Signaling Pathways
The utility of this compound in drug development is highlighted by its role in synthesizing compounds that target key cellular signaling pathways implicated in cancer. Small molecule kinase inhibitors developed from its derivatives can modulate the activity of these pathways, thereby hindering cancer progression.
The PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many cancers. Kinase inhibitors can be designed to target components of this pathway, such as PI3K or mTOR, to disrupt these cancer-promoting processes.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that transmits signals from cell surface receptors to the DNA in the nucleus. This pathway is involved in cell division, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is also a hallmark of many cancers. Kinase inhibitors derived from this compound can be developed to target components of this pathway, such as MEK or ERK, to block aberrant signaling.
Conclusion
This compound is a cornerstone intermediate in modern organic synthesis, offering a gateway to a wide array of complex molecules with significant biological activity. Its utility in the synthesis of pharmaceutical agents, particularly kinase inhibitors, underscores its importance in the field of drug discovery. A thorough understanding of its properties, reactivity, and handling is essential for researchers and scientists aiming to leverage this versatile compound in the development of novel therapeutics.
References
- 1. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. atlantis-press.com [atlantis-press.com]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
Physical and chemical properties of Diethyl chloromalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the physical and chemical properties of diethyl chloromalonate, a versatile reagent in organic synthesis. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. This document compiles essential data, detailed experimental protocols, and key reactivity profiles to facilitate its effective application in the laboratory.
Introduction
This compound (CAS No. 14064-10-9) is a halogenated diester that serves as a crucial building block in the synthesis of a wide array of complex organic molecules.[1][2] Its utility stems from the presence of a reactive α-chloro substituent, which makes it an excellent electrophile for nucleophilic substitution reactions.[3] Furthermore, the two ester functionalities can be readily transformed, offering a multitude of synthetic possibilities. This guide aims to consolidate the available technical information on this compound, providing a single point of reference for its physical properties, chemical reactivity, synthesis, and safe handling.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are critical for its handling, storage, and application in various reaction conditions.
Tabulated Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁ClO₄ | [3][4] |
| Molecular Weight | 194.61 g/mol | [3][4] |
| Appearance | Clear, colorless to light yellow liquid | [3] |
| Boiling Point | 222 °C at 760 mmHg | [5][6] |
| ~279.11 °C (rough estimate) | [3][7] | |
| Density | 1.204 g/mL at 25 °C | [3][8] |
| Refractive Index (n²⁰/D) | 1.432 | [8] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Vapor Pressure | 0.104 mmHg at 25°C | [7] |
Solubility
This compound exhibits limited solubility in water but is soluble in many common organic solvents.[3]
| Solvent | Solubility | Source(s) |
| Water | Poor | [3] |
| Chloroform | Slightly soluble | [3] |
| Ethyl Acetate | Slightly soluble | [3] |
| Methanol | Slightly soluble | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of this compound.
-
¹H NMR: Spectra are available for review in public databases such as PubChem.[1]
-
¹³C NMR: Spectral data can be found on platforms like ChemicalBook.[9]
-
Infrared (IR) Spectroscopy: IR spectra are accessible through PubChem and ChemicalBook.[1][10]
-
Mass Spectrometry (MS): GC-MS data is available on PubChem, providing fragmentation patterns for structural elucidation.[1]
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine atom and the versatility of the ester groups.
Nucleophilic Substitution Reactions
The chlorine atom in this compound is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position.
Domino Reactions
This compound is a valuable substrate in domino reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. For instance, it participates in potassium carbonate-catalyzed domino reactions with salicylic (B10762653) aldehyde derivatives to afford functionalized 2,3-dihydrobenzofurans.
Synthesis of Heterocycles
This compound is a key precursor in the synthesis of various heterocyclic systems, which are prevalent in many biologically active molecules.
Experimental Protocols
The following section provides detailed methodologies for the synthesis and purification of this compound, as well as a representative reaction.
Synthesis of this compound
This protocol is adapted from a similar procedure for the synthesis of dimethyl chloromalonate and the chlorination of a related bromomalonate.[2][11]
Reaction: Chlorination of Diethyl Malonate using Sulfuryl Chloride.
Materials:
-
Diethyl malonate
-
Sulfuryl chloride (SO₂Cl₂)
-
Nitrogen gas
-
All-glass reactor with stirring, temperature control, and a dropping funnel
Procedure:
-
Purge a 50-L all-glass reactor with nitrogen and charge it with diethyl malonate (e.g., 20 kg, 124.9 mol) at 25 °C.
-
With stirring, add sulfuryl chloride (e.g., 20.2 kg, 149.8 mol) dropwise over a period of 1 hour, ensuring the batch temperature is maintained below 25 °C.
-
Gradually heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.
-
Monitor the reaction progress by gas chromatography (GC) until the remaining diethyl malonate is less than 6.0 area %.
-
Once the reaction is complete, cool the mixture to 25 °C and stir for 30 minutes.
-
The crude this compound can be isolated directly from the reactor.
Purification of this compound
Method 1: Fractional Distillation [12]
-
Set up a fractional distillation apparatus suitable for vacuum distillation.
-
Carefully distill the crude this compound under reduced pressure.
-
Collect the fraction boiling at the appropriate temperature and pressure.
Method 2: Silica-Plug Filtration [11]
This method is effective for removing polar impurities.
-
Dissolve the crude this compound in a suitable solvent like ethyl acetate.
-
Prepare a short column (plug) of silica (B1680970) gel in a filtration funnel.
-
Pass the solution of crude product through the silica plug.
-
Wash the plug with additional solvent to ensure complete elution of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the purified product.
Reaction Protocol: Condensation with Salicylaldehyde (B1680747)
This protocol is based on the kinetic study of the Knoevenagel condensation.[13]
Materials:
-
This compound
-
Salicylaldehyde
-
Secondary amine catalyst (e.g., piperidine)
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
In a reaction vessel, dissolve salicylaldehyde (e.g., 20 mmol) and diethylmalonate (e.g., 25 mmol) in toluene (e.g., 10 mL).
-
Add a catalytic amount of a secondary amine (e.g., 5 mmol of piperidine).
-
Heat the reaction mixture to 70 °C with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture and proceed with a suitable work-up procedure, which may include washing with a dilute acid to remove the amine catalyst, followed by an aqueous wash and drying of the organic layer.
-
The product can be purified by column chromatography or crystallization.
Visualizations
Logical Relationship: Synthesis and Purification Workflow
Caption: Synthesis and Purification Workflow for this compound.
Experimental Workflow: Condensation with Salicylaldehyde
References
- 1. This compound | C7H11ClO4 | CID 84182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09727A [pubs.rsc.org]
- 3. This compound 14064-10-9 - 杭州渚渊医药科技有限公司 [hzzypharm.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 14064-10-9 [chemnet.com]
- 6. Diethyl 2-Chloromalonate | 14064-10-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound [chembk.com]
- 8. This compound 95 14064-10-9 [sigmaaldrich.com]
- 9. This compound(14064-10-9) 13C NMR spectrum [chemicalbook.com]
- 10. This compound(14064-10-9) IR Spectrum [m.chemicalbook.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
Diethyl Chloromalonate: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of diethyl chloromalonate, a pivotal intermediate in organic synthesis. The document details its chemical structure, molecular weight, physical and chemical properties, and significant applications in the pharmaceutical and agrochemical industries. Furthermore, it includes detailed experimental protocols for its synthesis and use in subsequent reactions, alongside visual representations of key chemical pathways and experimental workflows to support advanced research and development.
Core Compound Information
This compound, with the CAS number 14064-10-9, is a halogenated diester that serves as a versatile building block in the synthesis of a wide array of complex organic molecules.[1] Its reactivity, attributed to the presence of an alpha-chloro group and two ester functionalities, makes it a valuable reagent for forming new carbon-carbon and carbon-heteroatom bonds.
Structural Formula and Molecular Weight
The chemical structure of this compound is characterized by a central carbon atom bonded to a chlorine atom, a hydrogen atom, and two ethoxycarbonyl groups.
-
SMILES: CCOC(=O)C(Cl)C(=O)OCC[4]
The following diagram illustrates a typical synthesis pathway for this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Physical State | Liquid | [2][4] |
| Color | Clear, colorless | [2] |
| Density | 1.204 g/mL at 25 °C | [2][4][7] |
| Boiling Point | 222 °C (approx.) | |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.432 | [4][7] |
| Solubility | Slightly soluble in chloroform, ethyl acetate (B1210297), and methanol; poor solubility in water. | [2] |
Applications in Research and Development
This compound is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical sectors. Its reactive nature allows it to be a precursor for a range of molecular scaffolds.
Pharmaceutical Synthesis
This compound is instrumental in the synthesis of several active pharmaceutical ingredients (APIs) and their intermediates. For instance, it is a known starting material for the synthesis of impurities of Bosentan, which is critical for drug purity and safety assessments.[2][7] It is also used in the synthesis of Carprofen, a nonsteroidal anti-inflammatory drug (NSAID).
The diagram below illustrates a generalized workflow for the application of this compound in the synthesis of a pharmaceutical intermediate.
Agrochemical Synthesis
In the agrochemical industry, this compound is used to create pesticide intermediates with specific biological activities, which are then developed into insecticides and fungicides.[7] The reactive chlorine and ester groups are crucial for constructing the active molecular structures of these agrochemicals.[7]
Quantitative Structure-Activity Relationship (QSAR) Modeling
This compound is also utilized in the development of aquatic toxicity models through Quantitative Structure-Activity Relationship (QSAR) studies.[6][7][] These computational models are essential for predicting the biological activities and toxicities of chemical compounds based on their molecular structures.
The following diagram outlines a typical workflow for a QSAR study.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound. These protocols are intended for use by trained professionals in a laboratory setting.
Synthesis of this compound from Diethyl Bromomalonate
This protocol outlines a method for the synthesis of this compound via halogen exchange.
Materials:
-
Diethyl bromomalonate (98%)
-
N-Chlorosuccinimide (NCS, 99%)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Saturated ammonium (B1175870) chloride solution
-
Water
-
Ethyl acetate
Procedure:
-
Heat the reaction apparatus under a vacuum and then flush with nitrogen.
-
Dissolve 6.9 g (28.2 mmol) of diethyl bromomalonate in 25 mL of anhydrous dimethyl sulfoxide.
-
Add 6.7 g (49.0 mmol) of N-Chlorosuccinimide to the solution.
-
Stir the mixture at room temperature overnight.
-
After the reaction is complete, add 20 mL of saturated ammonium chloride solution and 50 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x appropriate volume).
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the product.
Synthesis of Diethyl-(6-chloro-1,2,3,4-tetrahydro-2-carbazolyl)methylmalonate
This protocol details a reaction where this compound is a key reactant in the synthesis of a carbazole (B46965) derivative.
Materials:
-
Diethyl ester intermediate (from a preceding reaction)
-
p-chloro phenyl hydrazine (B178648)
-
Acetic acid
Procedure:
-
In a suitable reaction vessel, charge the diethyl ester intermediate (10 g, 36.45 mmol) and acetic acid (100 ml).
-
Add p-chloro phenyl hydrazine (5.7 g, 39.4 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the mixture, and the solid product will form.
-
Filter the solid to obtain diethyl-(6-chloro-1,2,3,4-tetrahydro-2-carbazolyl)methylmalonate. The reported yield is 11.33 g (81%).
Safety and Handling
This compound is classified as a corrosive and hazardous substance. It can cause severe skin burns and eye damage and may cause respiratory irritation.[4] It is also toxic to aquatic life.
-
Hazard Statements: H314, H335, H400[4]
-
Precautionary Statements: P261, P271, P273, P280, P303 + P361 + P353, P305 + P351 + P338[4]
-
Personal Protective Equipment (PPE): Faceshields, gloves, goggles, and a suitable respirator (e.g., type ABEK (EN14387) filter) should be worn when handling this chemical.[4]
-
Storage: Store in an inert atmosphere at 2-8°C.[2] It is classified under storage class 8A for combustible corrosive hazardous materials.[4]
Always consult the Safety Data Sheet (SDS) before handling this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound 14064-10-9 - 杭州渚渊医药科技有限公司 [hzzypharm.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 氯代丙二酸二乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C7H11ClO4 | CID 84182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. This compound | 14064-10-9 [chemicalbook.com]
Synthesis of Diethyl chloromalonate from diethyl malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of diethyl chloromalonate from diethyl malonate, a critical chemical transformation for the production of various pharmaceutical and agrochemical intermediates. This document details established experimental protocols, presents comparative quantitative data for different synthetic methodologies, and illustrates the underlying reaction mechanism. The information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively produce and utilize this compound.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the malonic ester moiety in the construction of more complex molecular architectures. Its utility stems from the presence of a labile chlorine atom positioned alpha to two electron-withdrawing ester groups, rendering the alpha-carbon susceptible to nucleophilic substitution and enolate formation. This reactivity is harnessed in a variety of carbon-carbon bond-forming reactions, making this compound a valuable building block in the synthesis of pharmaceuticals, such as barbiturates and anti-inflammatory agents, as well as various pesticides. This guide focuses on the direct chlorination of diethyl malonate, a common and efficient route to this important synthetic intermediate.
Synthetic Methodologies & Quantitative Data
Several methods have been established for the synthesis of this compound from diethyl malonate. The choice of methodology often depends on factors such as scale, available reagents, and desired purity. Below is a summary of the most common methods with their respective quantitative data.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| 1 | Sulfuryl Chloride (SO₂Cl₂) | Neat | 60-70 | 1 hour | 88 | Not Specified | [1] |
| 2 | N-Chlorosuccinimide (NCS) | Dimethyl sulfoxide (B87167) (DMSO) | 20 | 24 hours | 99.4 | 88 | [2][3] |
| 3 | Magnesium Chloride / HTIB* | Dichloromethane | Microwave Irradiation | 5 minutes | 81 | Not Specified | [4] |
*HTIB: Hypervalent iodine reagent, likely bis(trifluoroacetoxy)iodobenzene or a similar oxidant is used in conjunction with a chloride source. The patent abstract refers to HTIB in the context of the overall process of making a fluorinated derivative, with the chlorination being the first step.[4]
Experimental Protocols
Method 1: Chlorination with Sulfuryl Chloride
This protocol is adapted from a procedure for the synthesis of this compound.[1]
Materials:
-
Diethyl malonate
-
Sulfuryl chloride (SO₂Cl₂)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle with temperature control
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a stirrer and a reflux condenser, add diethyl malonate (1.0 mol).
-
With vigorous stirring, slowly add sulfuryl chloride (1.01 mol) dropwise to the diethyl malonate at a rate that maintains the reaction temperature between 60-70 °C.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1 hour.
-
After the reaction period, heat the mixture to 160 °C for 20 minutes to drive off any remaining volatile byproducts.[1]
-
The crude this compound can be purified by vacuum distillation.
Method 2: Chlorination with N-Chlorosuccinimide (NCS)
This protocol is based on a reported synthesis of this compound.[2][3]
Materials:
-
Diethyl malonate
-
N-Chlorosuccinimide (NCS)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Stirring apparatus
-
Saturated ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Separatory funnel
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve diethyl malonate (1.0 mol) in anhydrous dimethyl sulfoxide.
-
To the stirred solution, add N-chlorosuccinimide (1.1 mol) portion-wise, maintaining the temperature at 20 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, add a saturated ammonium chloride solution and water to the reaction mixture.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by vacuum distillation.
Reaction Mechanism and Workflow
The chlorination of diethyl malonate in the liquid phase with reagents like sulfuryl chloride or N-chlorosuccinimide is generally believed to proceed through an ionic mechanism involving the enol or enolate form of the malonic ester. The acidic nature of the α-hydrogen makes it susceptible to deprotonation or tautomerization to the enol form, which then acts as a nucleophile.
Caption: Proposed ionic mechanism for the chlorination of diethyl malonate.
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from diethyl malonate is a well-established and crucial transformation in organic synthesis. This guide has presented several reliable methods, with the choice between them depending on specific laboratory or industrial requirements. The use of sulfuryl chloride offers a high-yielding, solvent-free option, while N-chlorosuccinimide provides an alternative under milder conditions. The provided protocols and comparative data serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries, facilitating the efficient production of this key synthetic intermediate.
References
- 1. rsc.org [rsc.org]
- 2. Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09727A [pubs.rsc.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]
Diethyl Chloromalonate: A Versatile C3 Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl chloromalonate is a highly versatile and reactive C3-synthon extensively employed in organic synthesis. Its unique structural features, namely the presence of a labile chlorine atom and two activating ester groups on the same carbon, render it an exceptional building block for the construction of a wide array of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the pharmaceutical and agrochemical industries. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.
Physicochemical Properties and Safety Information
This compound is a clear, colorless to light yellow liquid.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 14064-10-9 | |
| Molecular Formula | C₇H₁₁ClO₄ | |
| Molecular Weight | 194.61 g/mol | |
| Density | 1.204 g/mL at 25 °C | |
| Boiling Point | 279.11 °C (rough estimate) | [2] |
| Refractive Index | n20/D 1.432 | |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Safety Profile: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The most common and practical method for the synthesis of this compound is the direct chlorination of diethyl malonate using sulfuryl chloride (SO₂Cl₂).[3] This method is scalable and provides the product in good yield and purity.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Diethyl malonate
-
Sulfuryl chloride
-
Nitrogen gas
-
-
Procedure:
-
A 50-L glass reactor is purged with nitrogen and charged with diethyl malonate (20 kg, 151.4 mol) at 25 °C.[3]
-
With stirring, sulfuryl chloride (24.5 kg, 181.7 mol) is added over a period of 1 hour, while maintaining the internal temperature below 25 °C.[3]
-
The reaction mixture is then gradually heated to 40-45 °C and maintained at this temperature for 4-5 hours.[3]
-
The progress of the reaction can be monitored by Gas Chromatography (GC) to ensure the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to 25 °C. The crude this compound is obtained as a yellow liquid and can be used directly in some applications or purified further.[3]
-
-
Yield and Purity: This procedure can yield up to 98% of crude this compound with a purity of approximately 90% by GC.[3] The main impurities are typically unreacted diethyl malonate and diethyl 2,2-dichloromalonate.
Reactivity and Key Transformations
The synthetic utility of this compound stems from its electrophilic and nucleophilic nature. The carbon atom bearing the chlorine is electrophilic and susceptible to nucleophilic attack. Additionally, the acidic α-proton can be removed by a base to generate a stabilized enolate, which is a potent nucleophile.[4]
Nucleophilic Substitution Reactions
The chlorine atom in this compound is a good leaving group and can be readily displaced by a variety of nucleophiles.
Phenoxides are excellent nucleophiles for the O-alkylation of this compound, leading to the formation of diethyl aryloxymalonates. These products are valuable intermediates in the synthesis of pharmaceuticals, such as the endothelin receptor antagonist, Bosentan.[3]
Experimental Protocol: Synthesis of Diethyl 2-(2-methoxyphenoxy)malonate
-
Materials:
-
Guaiacol (2-methoxyphenol)
-
Sodium hydroxide (B78521)
-
This compound
-
-
Procedure:
-
Guaiacol (200 g, 1.61 mol) is dissolved in toluene (1 L) at room temperature.[3]
-
Sodium hydroxide (67.6 g, 1.692 mol) is added, and the mixture is heated to reflux to azeotropically remove water.[3]
-
After cooling to 65 °C, this compound (321.8 g, 1.93 mol) is added over 30 minutes.[3]
-
The reaction mixture is then heated to reflux and stirred for 3 hours.[3]
-
After cooling to room temperature, the mixture is washed with water and a 1% aqueous sodium hydroxide solution.[3]
-
The organic layer is concentrated to yield the product.[3]
-
-
Yield: This protocol affords diethyl 2-(2-methoxyphenoxy)malonate in approximately 94% yield.[3]
The enolate of diethyl malonate and its derivatives are classic nucleophiles for C-alkylation reactions. While this compound itself is an alkylating agent, its enolate can also participate in reactions. More commonly, other carbon nucleophiles are used to displace the chloride.
Cyclization and Cyclocondensation Reactions
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds.[5][6]
The Knoevenagel condensation of salicylaldehydes with diethyl malonate is a widely used method for the synthesis of 3-carboethoxycoumarins. While this reaction typically uses diethyl malonate, related methodologies can be adapted for this compound.
This compound can react with dinucleophiles like amidines, guanidines, and hydrazines to form various heterocyclic systems. For example, it reacts with methylhydrazine to form an intermediate useful in the synthesis of 1,3,4-triazine derivatives.[7]
Experimental Protocol: Synthesis of Diethyl 2-(2-methylhydrazono)malonate
-
Materials:
-
This compound
-
41% Methylhydrazine solution
-
Toluene
-
Water
-
-
Procedure:
-
Dissolve this compound (9.9 g) in acetonitrile (50 g).[7]
-
Heat the solution to 60 °C.[7]
-
Add 41% methylhydrazine solution (13.3 g) dropwise at 60 °C.[7]
-
Monitor the reaction by GC until the this compound is consumed (typically around 4 hours).[7]
-
After completion, add water and toluene to extract the product.[7]
-
Concentrate the toluene phase to obtain the product as an oil.[7]
-
-
Yield and Purity: This procedure yields approximately 8.3 g (58.6% yield) of the product with a purity of 71.3%.[7]
A notable application of this compound is in domino reactions with salicylic (B10762653) aldehyde derivatives, catalyzed by potassium carbonate, to produce highly functionalized 2,3-dihydrobenzofurans.[2][5] These motifs are present in many pharmacologically active compounds.
Michael Addition
While this compound itself is not a typical Michael donor due to the presence of the chloro group, the related diethyl malonate is a classic Michael donor. The principles of this reaction are fundamental to understanding the reactivity of malonic esters.
Applications in Synthesis
The versatility of this compound makes it a valuable intermediate in the synthesis of a wide range of fine chemicals, pharmaceuticals, and agrochemicals.[5][8]
Pharmaceutical Synthesis
-
Bosentan: As detailed in the O-alkylation section, a derivative of this compound is a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used to treat pulmonary artery hypertension.[3]
-
Carprofen: Diethyl malonate is a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Carprofen.[9] The synthetic principles are applicable to reactions involving this compound.
Agrochemical Synthesis
This compound serves as a precursor in the manufacturing of various herbicides, insecticides, and fungicides.[8] The introduction of the malonate moiety is a key step in building the carbon framework of these active ingredients.
Data Presentation
Table 1: Synthesis of this compound
| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Sulfuryl Chloride | Neat | 40-45 | 4-5 | ~98 (crude) | ~90 (GC) | [3] |
Table 2: O-Alkylation with Phenols
| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Guaiacol | NaOH | Toluene | Reflux | 3 | Diethyl 2-(2-methoxyphenoxy)malonate | 94 | [3] |
Table 3: Heterocycle Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| This compound | Methylhydrazine | - | Acetonitrile | 60 | 4 | Diethyl 2-(2-methylhydrazono)malonate | 58.6 | [7] |
| Salicylaldehyde | Diethyl malonate | Piperidine/Acetic Acid | Ethanol | 70-80 | 4-6 | Ethyl 2-oxo-2H-chromene-3-carboxylate | 79 | [10] |
Mandatory Visualizations
Conclusion
This compound is a cornerstone reagent in modern organic synthesis, offering a gateway to a vast array of complex molecules. Its predictable reactivity, coupled with the commercial availability of the starting materials for its synthesis, ensures its continued importance in the pharmaceutical, agrochemical, and fine chemical industries. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for scientists engaged in the art of chemical synthesis, enabling the efficient and effective utilization of this powerful C3 building block.
References
- 1. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. lookchem.com [lookchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. This compound | 14064-10-9 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2017087323A1 - Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. isca.me [isca.me]
- 10. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Core Reactions of Diethyl Chloromalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl chloromalonate is a versatile and highly reactive reagent in organic synthesis, prized for its role as a key building block in the construction of a wide array of complex molecules.[1] Its utility stems from the presence of a labile chlorine atom positioned at a carbon flanked by two electron-withdrawing ester groups. This structural feature renders the α-carbon highly susceptible to nucleophilic attack and facilitates enolate formation, opening up a diverse range of synthetic transformations.[1] This technical guide provides an in-depth exploration of the core reactions involving this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers in pharmaceuticals, agrochemicals, and fine chemical synthesis.[1][2]
Core Reactions and Methodologies
Synthesis of this compound
The direct chlorination of diethyl malonate is a common and efficient method for the preparation of this compound. Reagents such as sulfuryl chloride are frequently employed for this transformation.[3] A closely related procedure for the synthesis of dimethyl 2-chloromalonate provides a detailed experimental protocol that can be adapted for the diethyl ester.
Table 1: Synthesis of Dimethyl 2-Chloromalonate [4]
| Parameter | Value |
| Starting Material | Dimethyl Malonate |
| Reagent | Sulfuryl Chloride |
| Molar Ratio (Reagent:Starting Material) | 1.2:1 |
| Solvent | Neat (No Solvent) |
| Temperature | 40-45 °C |
| Reaction Time | 4-5 hours |
| Yield | 98% |
| Purity (by GC) | 90.3% |
-
A 50-L all-glass reactor is purged with nitrogen and charged with dimethyl malonate (20 kg, 151.4 mol) at 25 °C.
-
To the stirred contents, sulfuryl chloride (24.5 kg, 181.7 mol) is added over a period of 1 hour, maintaining the batch temperature below 25 °C.
-
The reaction mixture is gradually heated to 40-45 °C and maintained at this temperature for 4-5 hours.
-
The reaction progress is monitored by Gas Chromatography (GC), continuing until less than 6.0 area % of dimethyl malonate remains.
-
The reaction mixture is then cooled to 25 °C and stirred for 30 minutes.
-
The resulting liquid dimethyl 2-chloromalonate is unloaded from the reactor. The product is obtained as a yellow-colored liquid.
Note: This protocol for dimethyl 2-chloromalonate serves as a strong template for the synthesis of this compound, with adjustments to molar equivalents based on the different molecular weights.
Malonic Ester Synthesis and Analogs
This compound is a valuable electrophile in reactions with nucleophiles, serving as a malonate synthon. While direct alkylation of this compound is a key application, the classical malonic ester synthesis using diethyl malonate provides a foundational understanding of the reactivity of the malonate core.
Synthesis of Barbiturates and Heterocyclic Compounds
Table 2: Synthesis of Barbituric Acid from Diethyl Malonate [6][7]
| Parameter | Value |
| Starting Materials | Diethyl Malonate, Urea (B33335), Sodium |
| Solvent | Absolute Ethanol (B145695) |
| Base | Sodium Ethoxide (formed in situ) |
| Molar Ratios | 1:1:1 (Malonate:Urea:Sodium) |
| Temperature | 110 °C (Reflux) |
| Reaction Time | 7 hours |
| Yield | 72-78% |
-
In a 2-L round-bottomed flask fitted with a reflux condenser and a calcium chloride guard tube, 11.5 g (0.5 gram-atom) of finely cut sodium is dissolved in 250 mL of absolute ethanol.
-
To the resulting sodium ethoxide solution, 80 g (0.5 mol) of diethyl malonate is added.
-
A solution of 30 g (0.5 mol) of dry urea in 250 mL of hot (70 °C) absolute ethanol is then added to the mixture.
-
The mixture is shaken well and refluxed for 7 hours in an oil bath heated to 110 °C. A white solid precipitates during the reaction.
-
After completion, 500 mL of hot (50 °C) water is added, followed by acidification with concentrated hydrochloric acid (approx. 45 mL).
-
The clear solution is filtered and cooled overnight in an ice bath.
-
The crystalline product is collected by filtration, washed with cold water, and dried.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[8] Diethyl malonate is a common substrate in this reaction, typically catalyzed by a weak base like piperidine (B6355638) or an amine/acid salt.[9]
-
In a round-bottomed flask equipped with a water separator and reflux condenser, place diethyl malonate (0.63 mol), the aldehyde (e.g., benzaldehyde, ~0.63 mol), a catalytic amount of piperidine (2-7 mL), and a suitable solvent like benzene (B151609) (200 mL).
-
The mixture is refluxed vigorously (oil bath at 130-140 °C) until water is no longer collected in the separator.
-
After cooling, the reaction mixture is diluted with more solvent and washed successively with water, dilute acid (e.g., 1 N HCl), and a saturated sodium bicarbonate solution.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.
-
The product is purified by distillation under reduced pressure.
Michael Addition
In the Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound in a conjugate fashion (1,4-addition).[10] The enolate of diethyl malonate is a common Michael donor.
-
In a dry flask under an inert atmosphere, a solution of the Michael donor (e.g., diethyl malonate, 2.26 mmol) in a dry solvent (e.g., toluene) is prepared.
-
A base (e.g., sodium ethoxide) is added to generate the enolate.
-
The Michael acceptor (e.g., a chalcone, 1.89 mmol) is added to the enolate solution.
-
The reaction mixture is stirred at a specified temperature (e.g., 25 °C) until the reaction is complete (monitored by TLC).
-
The reaction is quenched (e.g., with dilute HCl) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
Cyclopropanation Reactions
Diethyl malonate is a key reagent in the synthesis of cyclopropane (B1198618) derivatives, often through a double alkylation reaction with a 1,2-dihaloalkane.[6]
Table 3: Synthesis of Cyclopropane-1,1-dicarboxylic Acid from Diethyl Malonate [6]
| Parameter | Value |
| Starting Materials | Diethyl Malonate, 1,2-Dibromoethane (B42909) |
| Base | 50% aq. Sodium Hydroxide (B78521) |
| Phase Transfer Catalyst | Triethylbenzylammonium Chloride |
| Reaction Time | 2 hours |
| Temperature | 25 °C |
| Yield | 66-73% |
-
To a vigorously stirred 1-L solution of 50% aqueous sodium hydroxide in a 2-L three-necked flask, 114.0 g (0.5 mol) of triethylbenzylammonium chloride is added at 25 °C.
-
A mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane is added all at once to the suspension.
-
The reaction mixture is stirred vigorously for 2 hours.
-
The contents are transferred to a larger flask, rinsing with water, and cooled to 15 °C.
-
The mixture is carefully acidified by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25 °C.
-
The aqueous layer is extracted with ether, and the combined organic layers are washed, dried, and concentrated to give a residue.
-
The residue is triturated with benzene and filtered to yield the product as white crystals.
Domino Reactions for the Synthesis of 2,3-Dihydrobenzofurans
This compound participates in potassium carbonate-catalyzed domino reactions with salicylic (B10762653) aldehyde derivatives to construct functionalized 2,3-dihydrobenzofurans in moderate to excellent yields.[6][10] This transformation involves a sequence of reactions, such as Michael alkylation, Mannich alkylation, or aldol (B89426) alkylation, in a single pot.[6]
Conclusion
This compound is a cornerstone reagent in modern organic synthesis, offering a gateway to a vast array of molecular architectures. Its reactivity, governed by the interplay of the chloro- and diester functionalities, enables its participation in a multitude of fundamental transformations. The experimental protocols and reaction pathways detailed in this guide, including those for closely related analogs, provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this versatile intermediate. Further exploration into the nuanced applications of this compound will undoubtedly continue to drive innovation in the chemical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. K2CO3-promoted domino reactions: construction of functionalized 2,3-dihydrobenzofurans and clofibrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-dihydro-3-hydroxy-2-hydroxylalkylbenzofurans from epoxy aldehydes. One-step syntheses of brosimacutin G, vaginidiol, vaginol, smyrindiol, xanthoarnol, and Avicenol A. Biomimetic syntheses of angelicin and psoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 8. Synthesis of N-functionalized 2,3-disubstituted benzofurans/naphthofurans from para-quinone methides and isocyanides via the [4 + 1] annulation pathway - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 10. longdom.org [longdom.org]
Spectroscopic Profile of Diethyl Chloromalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for diethyl chloromalonate, a valuable reagent in organic synthesis. This document collates available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for compound identification, purity assessment, and reaction monitoring.
Spectroscopic Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |
| ~4.7 | Singlet | 1H | -CHCl- | N/A |
| ~4.3 | Quartet | 4H | -OCH₂CH₃ | ~7.1 |
| ~1.3 | Triplet | 6H | -OCH₂CH₃ | ~7.1 |
Note: Predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) in a deuterated chloroform (B151607) (CDCl₃) solvent.
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Ester carbonyl) |
| ~65 | -OCH₂CH₃ |
| ~60 | -CHCl- |
| ~14 | -OCH₂CH₃ |
Note: Predicted chemical shifts are relative to TMS in CDCl₃.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium-Strong | C-H stretch (alkyl) |
| 1760 | Strong | C=O stretch (ester)[1] |
| ~1250 | Strong | C-O stretch (ester) |
| ~780 | Medium | C-Cl stretch |
Table 3: Mass Spectrometry (MS) Data
Electron Ionization (EI) Mass Spectrum
| m/z | Predicted Identity | Relative Intensity |
| 194/196 | [M]⁺ (Molecular ion) | Low (isotope pattern for Cl) |
| 159 | [M - Cl]⁺ | Medium |
| 149 | [M - OCH₂CH₃]⁺ | Medium |
| 121 | [M - COOCH₂CH₃]⁺ | High |
| 76 | [CHCl=C=O]⁺ | Medium |
Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of related malonic esters.
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, optimizing for peak shape and resolution.
-
Tune and match the probe for the specific nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical spectral width: 0-12 ppm.
-
Pulse angle: 30-45°.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0-200 ppm.
-
Pulse angle: 45-90°.
-
Relaxation delay: 2-5 seconds to ensure full relaxation of quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
For ¹H NMR, integrate the signals to determine the relative proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Procedure (for a neat liquid sample):
-
Sample Preparation: Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Sample Holder Assembly: Gently place a second salt plate on top of the first to create a thin liquid film.
-
Data Acquisition:
-
Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized under high vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
References
Diethyl Chloromalonate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and handling precautions for Diethyl chloromalonate (CAS No. 14064-10-9). This compound is a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. However, its hazardous properties necessitate strict adherence to safety protocols to minimize risks to personnel and the environment. This document outlines the known hazards, provides detailed handling and storage procedures, emergency response measures, and recommendations for personal protective equipment. The information presented is compiled from safety data sheets and chemical databases to ensure a thorough and accurate resource for laboratory and manufacturing settings.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties are summarized in the table below.
| Property | Value |
| CAS Number | 14064-10-9 |
| Molecular Formula | C₇H₁₁ClO₄ |
| Molecular Weight | 194.61 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.204 g/mL at 25 °C |
| Refractive Index | n20/D 1.432 |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Boiling Point | 217-218 °C |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[1] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[2] |
Signal Word: Danger
Hazard Pictograms:
-
Corrosion
-
Health Hazard
-
Environment
Toxicology
Due to the lack of comprehensive toxicological data, it is crucial to handle this compound with the utmost care, assuming it to be highly toxic.
Safe Handling and Storage
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following diagram outlines the recommended PPE selection process.
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Ground all equipment containing the material to prevent electrostatic discharge.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep containers tightly closed when not in use.
-
Store away from heat, sparks, and open flames.
-
Incompatible materials include strong oxidizing agents, strong acids, and strong bases.
-
Recommended storage is in a refrigerator at 2-8°C or a freezer at -20°C under an inert atmosphere.
Emergency Procedures
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
In the event of a spill, follow the procedures outlined in the workflow below.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste. All disposal practices must be in compliance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Transportation Information
This compound is regulated for transport.
-
UN Number: 3265
-
Proper Shipping Name: Corrosive liquid, acidic, organic, n.o.s. (this compound)
-
Hazard Class: 8
-
Packing Group: II
Conclusion
This compound is a corrosive and hazardous chemical that requires stringent safety precautions during handling, storage, and disposal. This guide provides essential information for researchers, scientists, and drug development professionals to work safely with this compound. Adherence to the guidelines outlined in this document, in conjunction with site-specific safety protocols and a thorough understanding of the Safety Data Sheet, is paramount to ensuring a safe working environment.
References
Commercial Availability and Suppliers of Diethyl Chloromalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl chloromalonate (CAS No. 14064-10-9) is a pivotal reagent in organic synthesis, particularly valued within the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both a reactive chloro group and two ester moieties, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability of this compound, its key suppliers, typical product specifications, and its application in synthetic protocols relevant to drug development.
Commercial Landscape and Key Suppliers
This compound is readily available from a range of chemical suppliers, catering to both small-scale research and large-scale manufacturing needs. These suppliers can be broadly categorized into global laboratory chemical providers and specialized manufacturing companies, primarily located in Asia.
Major Laboratory and Research-Scale Suppliers:
These companies are ideal for sourcing high-purity this compound in quantities suitable for research and development, offering extensive quality control and documentation.
-
Thermo Fisher Scientific: A leading global supplier of scientific research products, offering this compound under its Acros Organics and Thermo Scientific Chemicals brands.[1][2]
-
Sigma-Aldrich (Merck): A major provider of a vast portfolio of chemicals, offering various grades of this compound with detailed specifications and certificates of analysis.[3]
-
Tokyo Chemical Industry (TCI): A specialized manufacturer and distributor of fine and specialty organic chemicals, providing high-purity this compound.[4]
-
Parchem: A supplier of a wide range of specialty chemicals, including this compound.[5]
Potential Large-Scale and Commercial Suppliers:
For bulk quantities required for pilot plant and commercial-scale production, a number of manufacturers, particularly in China, are key sources.
-
Ningbo Inno Pharmchem Co., Ltd.: A supplier based in China offering this compound for various industrial applications.[2]
-
Hangzhou Zhu Yuan Pharmaceutical Technology Co., Ltd.: A Chinese supplier listing this compound as a pharmaceutical intermediate.[6]
-
Shobha Life Sciences: An Indian manufacturer of dimethyl-2-chloromalonate, indicating capabilities in related chemistries.[7]
-
Elchemy: A manufacturer and supplier of diethyl malonate, a key precursor, suggesting potential capabilities in this compound production.[8]
Product Specifications and Quality
The quality of this compound is critical for its successful application in synthesis, as impurities can lead to side reactions and affect the purity of the final product. The most common purity levels offered commercially range from 90% to over 97%.
| Parameter | Typical Specification | Notes |
| CAS Number | 14064-10-9 | - |
| Molecular Formula | C7H11ClO4 | - |
| Molecular Weight | 194.61 g/mol | - |
| Appearance | Colorless to light yellow liquid | - |
| Purity (by GC) | ≥90% to >97% | Purity levels can vary by supplier and grade. Higher purity is essential for pharmaceutical applications to control impurity profiles in the final API. |
| Density | ~1.204 g/mL at 25 °C | [3][6] |
| Refractive Index | ~1.432 at 20 °C | [3] |
| Boiling Point | ~222 °C | [5] |
| Flash Point | >113 °C | [1] |
| Key Impurity | Diethyl 2,2-dichloromalonate | This is a common process-related impurity from the chlorination of diethyl malonate. Its presence can be minimized by controlling reaction conditions.[9] |
| Storage Conditions | 2-8°C, under inert atmosphere | [6] |
Manufacturing Process and Supply Chain Overview
The primary industrial synthesis of this compound involves the chlorination of diethyl malonate. Sulfuryl chloride is a common chlorinating agent used in this process. The control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize the formation of the primary impurity, diethyl 2,2-dichloromalonate.[9]
The following diagram illustrates the simplified supply chain and manufacturing process for this compound.
Caption: Simplified supply chain for this compound.
Experimental Protocols for Application in Pharmaceutical Synthesis
This compound is a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and their precursors. Below are representative experimental protocols.
Synthesis of Diethyl 2-(2-methylhydrazono)malonate (Intermediate for 1,3,4-Triazine Derivatives)
This protocol is adapted from a patent describing the synthesis of an intermediate for herbicidal compounds, showcasing a common reaction type for this compound.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of a triazine precursor.
Methodology:
-
Reaction Setup: Dissolve 9.9 g of diethyl 2-chloromalonate in 50 g of acetonitrile in a suitable reaction vessel equipped with a stirrer and condenser.
-
Reaction Execution: Heat the solution to 60 °C.
-
Reagent Addition: Add 13.3 g of 41% methylhydrazine dropwise to the solution while maintaining the temperature at 60 °C and refluxing.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) until the consumption of diethyl 2-chloromalonate is complete (typically <1% remaining). The reaction is expected to be complete within 4 hours.
-
Work-up: Upon completion, add water and toluene (B28343) to the reaction mixture to perform an extraction.
-
Isolation: Separate the toluene phase and concentrate it to yield diethyl 2-(2-methylhydrazono)malonate as an oil.
General Procedure for Synthesis of Dialkyl 2-Aryloxy Malonates (Analogous to Bosentan Intermediate Synthesis)
The synthesis of intermediates for APIs like Bosentan often involves the reaction of a halo-malonate with a phenol (B47542).[9] The following is a general procedure based on a similar synthesis using the dimethyl ester, which is directly applicable to the diethyl analog.[9]
Reaction Workflow:
Caption: Experimental workflow for aryloxy malonate synthesis.
Methodology:
-
Preparation of Phenoxide: Dissolve the substituted phenol (e.g., guaiacol, 1.0 eq) and a suitable base (e.g., sodium hydroxide (B78521), 1.05 eq) in toluene.
-
Water Removal: Heat the mixture to reflux and remove water azeotropically to ensure the formation of the sodium phenoxide.
-
Alkylation: Cool the reaction mixture to approximately 65 °C and add this compound (1.2 eq) dropwise over 30 minutes.
-
Reaction Completion: Heat the mixture back to reflux and maintain for 3 hours, monitoring by TLC or GC.
-
Work-up: Cool the reaction to room temperature. Wash the organic layer sequentially with water and a dilute aqueous sodium hydroxide solution to remove unreacted phenol.
-
Isolation: Concentrate the organic phase under reduced pressure to yield the desired diethyl 2-aryloxy malonate.
Conclusion
This compound is a commercially accessible and highly valuable intermediate for the pharmaceutical industry. A diverse range of suppliers ensures its availability for both research and large-scale production. For drug development professionals, a thorough understanding of the supplier landscape, product specifications, and key synthetic applications is essential for the successful and efficient development of new therapeutic agents. When sourcing this reagent, particular attention should be paid to the purity profile to mitigate the risk of side reactions and ensure the quality of the final API.
References
- 1. This compound | 14064-10-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]
- 4. This compound 14064-10-9 - 杭州渚渊医药科技有限公司 [hzzypharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CN101525290B - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 8. nbinno.com [nbinno.com]
- 9. Certificate of Analysis [alphachemika.co]
Methodological & Application
Application Notes: Synthesis of Cyclopropane Derivatives Using Diethyl Chloromalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane (B1198618) rings are a highly valuable structural motif in medicinal chemistry and drug development. Their inherent ring strain and unique electronic properties can confer significant advantages to bioactive molecules. Incorporation of a cyclopropane moiety can enhance metabolic stability, improve binding affinity to target proteins, increase potency, and modulate the physicochemical properties of a drug candidate. Diethyl chloromalonate is a versatile reagent in organic synthesis, and its application in the formation of functionalized cyclopropanes offers a pathway to novel chemical entities.
This document provides an overview of the synthesis of cyclopropane derivatives utilizing this compound, focusing on the plausible reaction mechanism and providing a generalized experimental protocol.
Reaction Mechanism: Michael-Initiated Ring Closure (MIRC)
The synthesis of cyclopropane derivatives from this compound and α,β-unsaturated carbonyl compounds, such as chalcones, is proposed to proceed via a Michael-Initiated Ring Closure (MIRC) mechanism. This pathway involves two key steps:
-
Michael Addition: In the presence of a suitable base, the acidic α-proton of this compound is abstracted to form a stabilized enolate. This enolate then acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated carbonyl compound in a conjugate addition (Michael reaction). This step forms a new carbon-carbon bond and generates a new enolate intermediate.
-
Intramolecular Cyclization: The newly formed enolate then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the three-membered cyclopropane ring. This intramolecular SN2 reaction is driven by the proximity of the reacting centers.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of cyclopropane derivatives using this compound.
Caption: General workflow for the synthesis of cyclopropane derivatives.
Generalized Experimental Protocol
While a specific, detailed protocol for the direct cyclopropanation of α,β-unsaturated aldehydes or ketones using this compound is not extensively documented in readily available literature, a generalized procedure based on the MIRC mechanism can be proposed. Researchers should note that optimization of reaction conditions (base, solvent, temperature, and reaction time) is crucial for successful synthesis and will depend on the specific substrates used.
Materials:
-
α,β-Unsaturated carbonyl compound (e.g., chalcone) (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3), DBU) (1.1 - 2.0 eq)
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated carbonyl compound and the chosen anhydrous solvent.
-
Addition of Reagents: Add this compound to the solution.
-
Base Addition: Cool the mixture in an ice bath (0 °C) and add the base portion-wise over a period of 10-15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the desired time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the desired cyclopropane derivative.
-
Characterization: Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
Due to the limited availability of specific examples in the literature for the direct reaction of this compound with α,β-unsaturated carbonyls to form cyclopropanes, a comprehensive data table with a wide range of substrates and yields cannot be provided at this time. The following table presents a hypothetical structure for reporting such data, which researchers can use to document their findings.
| Entry | α,β-Unsaturated Carbonyl | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | Chalcone | NaH | THF | 12 | Data not available | Data not available |
| 2 | Cinnamaldehyde | K2CO3 | DMF | 24 | Data not available | Data not available |
| 3 | Methyl vinyl ketone | DBU | CH3CN | 8 | Data not available | Data not available |
Application in Drug Development & Signaling Pathways
Cyclopropane-containing molecules have shown promise in targeting a variety of biological pathways relevant to human diseases. The rigid cyclopropane scaffold can lock a molecule into a specific conformation, leading to enhanced and selective interactions with protein targets. For instance, cyclopropyl-containing inhibitors have been developed for enzymes such as proteases and kinases, which are critical nodes in many signaling pathways implicated in cancer, inflammation, and infectious diseases.
The diagram below illustrates a simplified, hypothetical signaling pathway where a cyclopropane-containing drug, synthesized using a method like the one described, could act as an inhibitor.
Caption: Inhibition of a kinase cascade by a cyclopropane derivative.
Conclusion
The synthesis of cyclopropane derivatives using this compound presents an intriguing, albeit not widely documented, avenue for the generation of novel chemical matter for drug discovery. The proposed Michael-Initiated Ring Closure mechanism provides a rational basis for experimental design. The successful application of this methodology will rely on careful optimization of reaction conditions for specific substrates. The unique properties of the cyclopropane ring make it a compelling structural element for the development of next-generation therapeutics, and further exploration of synthetic routes to these scaffolds is a worthwhile endeavor for the medicinal chemistry community.
Application Notes and Protocols: Diethyl Chloromalonate in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, in the presence of a basic catalyst.[1][2] This reaction is widely employed in the synthesis of a variety of important compounds, including intermediates for pharmaceuticals, agrochemicals, and specialty polymers.[3][4] While diethyl malonate is a common substrate in this reaction, the use of its halogenated analogue, diethyl chloromalonate, introduces unique reactivity and potential for the synthesis of α-chloro-α,β-unsaturated esters. These products are valuable intermediates, as the chlorine atom can serve as a handle for further functionalization.
This document provides an overview of the application of this compound in Knoevenagel-type condensation reactions. Due to the limited specific literature on the direct Knoevenagel condensation of this compound, this note also discusses analogous reactions and provides general protocols that can be adapted for this substrate.
Reactivity of this compound
This compound is a 2-halo-1,3-dicarbonyl compound. The presence of the chlorine atom on the α-carbon, flanked by two electron-withdrawing ester groups, makes it susceptible to nucleophilic attack and enolate formation.[5] While it participates in various reactions, including domino reactions involving Michael and aldol (B89426) alkylations, its direct use in a classic Knoevenagel condensation is not as extensively documented as that of diethyl malonate.[5] The chlorine atom is a potential leaving group, which can lead to reaction pathways that differ from a standard Knoevenagel condensation.
Proposed Reaction Pathway
The reaction of this compound with an aldehyde in the presence of a base is proposed to proceed through a pathway analogous to the Knoevenagel condensation. The key steps are:
-
Enolate Formation: A base abstracts the acidic α-proton from this compound to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.
-
Protonation: The alkoxide is protonated, typically by the conjugate acid of the base, to yield a β-hydroxy intermediate.
-
Dehydration: Subsequent elimination of a water molecule yields the α-chloro-α,β-unsaturated ester product.
It is crucial to select a base that is strong enough to deprotonate the this compound but not so strong as to promote self-condensation of the aldehyde or other side reactions.[1]
Experimental Protocols
The following are generalized protocols that can be adapted for the reaction of this compound with various aldehydes. Optimization of the catalyst, solvent, and temperature will be necessary for specific substrates.
Protocol 1: Amine-Catalyzed Condensation (Adapted from Diethyl Malonate Reactions)
This protocol is based on typical conditions for Knoevenagel condensations of diethyl malonate and should be considered a starting point for optimization with this compound.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Piperidine (B6355638) or another suitable amine catalyst
-
Toluene or another suitable solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde (1.0 eq.), this compound (1.1 eq.), and toluene.
-
Add a catalytic amount of piperidine (0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Protocol 2: Lewis Acid Catalysis (Hypothetical Adaptation)
Lewis acids can also catalyze Knoevenagel-type condensations. This hypothetical protocol provides a potential alternative to base catalysis.
Materials:
-
This compound
-
Aldehyde
-
Lewis acid catalyst (e.g., TiCl₄, ZnCl₂)
-
Dichloromethane or another aprotic solvent
-
Anhydrous conditions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the aldehyde (1.0 eq.) and this compound (1.1 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., 1.0 eq. of TiCl₄ in dichloromethane) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Knoevenagel Condensation of Diethyl Malonate with Various Aldehydes
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine/Acetic Acid | Toluene | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 6 | 90 |
| 3 | Furfural | Glycine | Water | 2 | 92 |
| 4 | Cinnamaldehyde | Ethylenediammonium diacetate | Dichloromethane | 5 | 88 |
| 5 | Heptanal | Pyrrolidine | Hexane | 8 | 75 |
Note: The data in this table is representative and compiled from various sources on the Knoevenagel condensation of diethyl malonate for illustrative purposes.
Visualizations
Reaction Mechanism
References
Application of Diethyl Chloromalonate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl chloromalonate is a versatile and highly reactive building block in organic synthesis, prized for its utility in the construction of complex molecular architectures found in many pharmaceutically active compounds. Its value stems from the presence of a labile chlorine atom positioned alpha to two electron-withdrawing ester groups. This structural feature renders the central carbon atom susceptible to nucleophilic attack, making it an excellent electrophile for forming new carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthesis strategies.
Core Applications in Pharmaceutical Synthesis
This compound is primarily employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) through two main reaction pathways:
-
O-Alkylation of Phenols: A crucial reaction for the synthesis of aryl ether linkages, which are present in a variety of drugs.
-
Domino Reactions for Heterocycle Synthesis: Enabling the efficient construction of complex cyclic systems, such as dihydrobenzofurans, which are common motifs in pharmacologically active molecules.[1]
Application 1: Synthesis of a Key Intermediate for Bosentan
Bosentan is an endothelin receptor antagonist used in the treatment of pulmonary artery hypertension. A key step in its synthesis involves the O-alkylation of a phenol (B47542) with a malonate derivative. While some literature reports the use of dimethyl chloromalonate, the protocol is readily adaptable for this compound.[2]
Experimental Protocol: Synthesis of Diethyl 2-(2-methoxyphenoxy)malonate
This protocol is adapted from the synthesis of the corresponding dimethyl ester.[2]
Reaction Scheme:
Caption: Synthesis of a Bosentan intermediate.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |
| Guaiacol | 124.14 | 200 g | 1.61 |
| Sodium Hydroxide (B78521) | 40.00 | 67.6 g | 1.69 |
| Toluene | 92.14 | 1 L | - |
| This compound | 194.61 | 400 g | 2.06 |
Procedure:
-
Dissolve guaiacol (200 g, 1.61 mol) in toluene (1 L) in a suitable reaction vessel at room temperature.
-
Add sodium hydroxide (67.6 g, 1.69 mol) to the solution and stir.
-
Heat the mixture to 65 °C.
-
Slowly add this compound (400 g, 2.06 mol) over a period of 30 minutes.
-
Increase the temperature to reflux and maintain for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water (1 L) and then with brine solution (1 L).
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation.
Expected Yield: Based on analogous reactions, a yield of approximately 90-95% can be expected.[2]
Data Summary: Synthesis of Diethyl 2-(2-methoxyphenoxy)malonate
| Parameter | Value | Reference |
| Reactants | Guaiacol, this compound | [2] |
| Base | Sodium Hydroxide | [2] |
| Solvent | Toluene | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 3 hours | [2] |
| Reported Yield (for dimethyl ester) | 94% | [2] |
Logical Workflow: O-Alkylation of Phenols
References
Application Notes and Protocols: The Role of Diethyl Chloromalonate in Agrochemical Innovation
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
Diethyl chloromalonate (DEC) is a versatile C3 building block extensively utilized in the synthesis of a wide array of organic molecules, including active ingredients for the agrochemical industry. Its unique structural features, namely a reactive chlorine atom positioned alpha to two electron-withdrawing ester functionalities, render it an excellent substrate for nucleophilic substitution and a precursor for the formation of complex heterocyclic systems. These properties make it a valuable intermediate in the development of novel herbicides and fungicides, contributing to the enhancement of crop protection and agricultural productivity.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of herbicidal and fungicidal compounds. It includes quantitative data on the efficacy of these compounds, detailed synthetic procedures, and visual representations of reaction pathways and mechanisms of action to facilitate research and development in the agrochemical sector.
Application in Herbicide Development: Synthesis of Triketone Herbicides
This compound serves as a key precursor in the synthesis of the triketone class of herbicides. These compounds are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the plant's tyrosine catabolism pathway.[3][4] Inhibition of HPPD disrupts the biosynthesis of plastoquinone (B1678516) and tocopherols, which are essential for carotenoid formation. The absence of carotenoids leads to the photo-bleaching of chlorophyll, resulting in the characteristic white appearance of treated weeds and ultimately, plant death.[3][4]
A prominent example of a triketone herbicide is Mesotrione (B120641) . While various synthetic routes exist, a plausible pathway can be envisioned starting from diethyl malonate, which is readily chlorinated to this compound.
Experimental Protocol: Synthesis of a Triketone Herbicide Intermediate
The following protocol outlines a general procedure for the synthesis of a key intermediate in the production of triketone herbicides, starting from diethyl malonate.
Step 1: Chlorination of Diethyl Malonate to this compound
-
Materials: Diethyl malonate, Sulfuryl chloride (SO₂Cl₂), Inert solvent (e.g., Dichloromethane), Nitrogen atmosphere.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve diethyl malonate in an inert solvent.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction with water and separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound, which can be purified by vacuum distillation.
-
Step 2: Synthesis of a Diketone Intermediate
-
Materials: this compound, Magnesium turnings, Ethanol (B145695), a suitable acyl chloride (e.g., 2-nitro-4-(methylsulfonyl)benzoyl chloride for mesotrione synthesis), Dry solvent (e.g., Diethyl ether or THF).
-
Procedure:
-
Prepare the magnesium enolate of diethyl malonate by reacting magnesium turnings with diethyl malonate in the presence of a catalytic amount of ethanol in a dry solvent under a nitrogen atmosphere.
-
To the resulting suspension of the magnesium enolate, add the desired acyl chloride dropwise at a low temperature (e.g., 0 °C).
-
Allow the reaction to proceed at room temperature for several hours.
-
Quench the reaction with dilute acid and extract the product with an organic solvent.
-
Wash the organic extract, dry it, and concentrate it to yield the acylated malonic ester.
-
Subsequent hydrolysis and decarboxylation of the acylated malonic ester will lead to the desired diketone, a key intermediate for triketone herbicides.
-
Data Presentation: Efficacy of Triketone Herbicides
The following table summarizes the efficacy of Mesotrione, a commercial herbicide synthesized through a pathway involving malonate derivatives, against various weed species.
| Weed Species | Application Rate (g ai/ha) | Efficacy (%) | Reference |
| Amaranthus retroflexus (Redroot pigweed) | 100 | >95 | [5] |
| Chenopodium album (Common lambsquarters) | 100 | >95 | [5] |
| Abutilon theophrasti (Velvetleaf) | 150 | >90 | [6] |
| Setaria faberi (Giant foxtail) | 150 | 85-95 | [6] |
Visualization: Mechanism of Action and Synthetic Workflow
The mechanism of action of HPPD inhibiting herbicides and a generalized synthetic workflow are illustrated below.
References
- 1. Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans [jpccr.eu]
- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological activity of novel triketone herbicides containing natural product fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions with Diethyl Chloromalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl chloromalonate is a versatile reagent in organic synthesis, prized for its utility as a building block in the formation of a wide array of functionalized molecules. The presence of a labile chlorine atom positioned between two electron-withdrawing ester groups makes the central carbon atom highly susceptible to nucleophilic attack. This reactivity allows for the facile introduction of the malonate moiety, which can be further manipulated, for instance, through decarboxylation to generate substituted acetic acid derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. This document provides detailed protocols for the nucleophilic substitution of this compound with various nucleophiles, including alkoxides, amines, and thiols.
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion as the leaving group. The reaction is typically carried out in the presence of a base to either deprotonate a protic nucleophile, thereby increasing its nucleophilicity, or to neutralize the acid generated during the reaction.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of this compound with different classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Alkoxides | Guaiacol (B22219) (forms sodium guaiacolate in situ) | Sodium Hydroxide (B78521) | Toluene | Reflux | 3 | ~94%[1] |
| Amines (Primary) | Benzylamine | Triethylamine (B128534) | DMF | 80 | 12-24 | 75-90% (expected) |
| Amines (Secondary) | Morpholine | Triethylamine | DMF | 80 | 12-24 | 70-85% (expected) |
| Thiols | Thiophenol | Triethylamine | DMF | 25-60 | 4-12 | 80-95% (expected) |
Experimental Protocols
Protocol 1: Reaction with an Alkoxide Nucleophile (Synthesis of Diethyl 2-(2-methoxyphenoxy)malonate)
This protocol is adapted from a procedure for the synthesis of a similar compound, dimethyl 2-(2-methoxyphenoxy)malonate, which achieved a 94% yield.[1]
Materials:
-
This compound
-
Guaiacol
-
Sodium hydroxide
-
Toluene
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guaiacol (1.0 equivalent) and toluene.
-
Add sodium hydroxide (1.05 equivalents) to the solution.
-
Heat the mixture to reflux to form the sodium guaiacolate salt in situ.
-
Once the salt formation is complete, cool the reaction mixture to 65°C.
-
Slowly add this compound (1.2 equivalents) to the reaction mixture over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with deionized water and then with a 1% aqueous sodium hydroxide solution.
-
Separate the organic layer and concentrate it under reduced pressure to yield the crude product.
-
The product can be further purified by silica (B1680970) gel column chromatography if necessary.
Protocol 2: General Procedure for Reaction with Amine Nucleophiles
This generalized protocol is based on established methods for the N-alkylation of amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Triethylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 equivalents) and anhydrous DMF.
-
Add triethylamine (1.2 equivalents) to the solution to act as a base.
-
Stir the solution and add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic phase with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: General Procedure for Reaction with Thiol Nucleophiles
This generalized protocol is based on standard procedures for S-alkylation of thiols.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl (B1604629) mercaptan)
-
Triethylamine
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (optional)
-
Separatory funnel
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 equivalents) and the chosen solvent (DMF or acetonitrile).
-
Add triethylamine (1.2 equivalents) to the solution.
-
Stir the solution and add this compound (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60°C for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: SN2 mechanism for nucleophilic substitution.
References
Application Notes and Protocols: Diethyl Chloromalonate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl chloromalonate is a versatile and highly reactive building block in organic synthesis, prized for its utility in constructing a variety of carbocyclic and heterocyclic frameworks.[1] Its unique structure, featuring a labile chlorine atom positioned alpha to two electron-withdrawing ester groups, renders the central carbon atom susceptible to nucleophilic attack and facilitates a range of chemical transformations.[1] This reactivity makes it an invaluable precursor in the synthesis of numerous heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[1][2]
These application notes provide a detailed overview of the use of this compound in the synthesis of several key heterocyclic systems, including barbiturates and thiobarbiturates, pyrimidines, and coumarins. While many classical syntheses in these areas traditionally utilize diethyl malonate, the strategic use of this compound can offer alternative synthetic routes and access to specifically substituted derivatives. This document outlines detailed experimental protocols, presents quantitative data for reaction yields, and includes visualizations of reaction pathways and experimental workflows to aid researchers in the practical application of this important reagent.
Synthesis of Barbiturates and Thiobarbiturates
The condensation of malonic esters with urea (B33335) or thiourea (B124793) is a cornerstone in the synthesis of barbiturates and thiobarbiturates, a class of compounds with a long history of use as sedative-hypnotics.[3][4] While the classical approach employs diethyl malonate, the underlying principles are directly applicable and adaptable for syntheses starting from or involving this compound, particularly for the preparation of 5-substituted derivatives.
General Reaction Scheme
The synthesis proceeds via a condensation reaction between a malonic ester derivative and urea or thiourea in the presence of a strong base, typically sodium ethoxide. The base deprotonates the active methylene (B1212753) group of the malonate, which then undergoes nucleophilic acyl substitution with urea or thiourea, followed by cyclization to form the heterocyclic ring.[5][6]
Caption: Synthesis of Barbiturates/Thiobarbiturates.
Experimental Protocols
Protocol 1: Synthesis of Barbituric Acid from Diethyl Malonate and Urea [6][7]
This protocol describes the foundational synthesis of the parent barbituric acid ring system.
Materials:
-
Sodium metal (11.5 g, 0.5 g-atom)
-
Absolute Ethanol (B145695) (250 mL)
-
Diethyl malonate (80 g, 0.5 mol)
-
Urea (30 g, 0.5 mol), dried
-
Hot absolute ethanol (70 °C, 250 mL)
-
Hot water (50 °C, 500 mL)
-
Concentrated Hydrochloric Acid (approx. 45 mL)
Procedure:
-
In a 2 L round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol.
-
To the resulting sodium ethoxide solution, add diethyl malonate, followed by a solution of dry urea in hot absolute ethanol.
-
Shake the mixture well and reflux for 7 hours on an oil bath heated to 110 °C. A white solid will precipitate.
-
After the reaction is complete, add hot water to the mixture.
-
Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper.
-
Filter the resulting clear solution and cool it in an ice bath overnight.
-
Collect the precipitated white product by filtration on a Büchner funnel, wash with cold water, and dry in an oven at 105–110 °C for 3-4 hours.
Protocol 2: Synthesis of 2-Thiobarbituric Acid from Diethyl Malonate and Thiourea [4]
This protocol outlines the synthesis of the thio-analog of barbituric acid.
Materials:
-
Sodium metal (approx. 6 g, 0.25 mol)
-
Ethanol (200 mL)
-
Thiourea (15 g, 0.25 mol)
-
Diethyl malonate (40 mL)
-
Hydrochloric Acid
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in ethanol.
-
To this solution, add thiourea and diethyl malonate.
-
Reflux the reaction mixture for 6 hours in an oil bath.
-
After reflux, remove the ethanol by vacuum distillation.
-
Acidify the resulting clear solution with hydrochloric acid.
-
Cool the solution in an ice bath overnight to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and dry in an oven at 105-110 °C for approximately 4 hours.
-
The product can be purified by recrystallization from ethanol.
Quantitative Data
| Product Name | Starting Materials | Base | Yield | Reference |
| Barbituric Acid | Diethyl malonate, Urea | Sodium Ethoxide | 72-78% | [7] |
| Barbituric Acid | Diethyl malonate, Urea | Sodium Ethoxide | ~78% (50 g) | [6] |
| 2-Thiobarbituric Acid | Diethyl malonate, Thiourea | Sodium Ethoxide | 80% | [4] |
Synthesis of Pyrimidines
Pyrimidines are a fundamental class of N-heterocycles, forming the core structure of nucleobases and a wide array of medicinally important compounds. The reaction of 1,3-dicarbonyl compounds, such as diethyl malonate and its derivatives, with N-C-N building blocks like guanidine (B92328) is a common and effective method for constructing the pyrimidine (B1678525) ring.[8]
General Reaction Scheme
The synthesis typically involves the condensation of a malonic ester with guanidine or a guanidine derivative in the presence of a base. The reaction proceeds through a cyclocondensation mechanism to yield the substituted pyrimidine.[8]
Caption: Synthesis of a Pyrimidine Derivative.
Experimental Protocol
Protocol 3: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine [8]
This protocol details a multi-step synthesis that utilizes a pyrimidine core formed from diethyl malonate and guanidine.
Materials:
-
Diethyl malonate (16 g, 0.1 mol)
-
Guanidinium (B1211019) hydrochloride (9.6 g, 0.1 mol)
-
Sodium methoxide (21.6 g, 0.4 mol)
-
Methanol (150 mL)
-
Sodium Nitrite (B80452) (27.6 g, 0.4 mol)
-
Water (170 mL)
-
Ethanol (170 mL)
-
Acetic acid (16 mL)
-
V-Brite B (43.5 g, 0.25 mol)
Procedure:
-
Reflux a mixture of diethyl malonate, guanidinium hydrochloride, and sodium methoxide in methanol.
-
The resulting solid is then reacted with a solution of sodium nitrite in a mixture of water, ethanol, and acetic acid at 25 °C for 10 hours.
-
The solid obtained from the previous step is then reacted with V-Brite B in water at 40 °C for 24 hours to yield the final product.
Quantitative Data
| Product Name | Starting Materials | Yield | Reference |
| 2,5-Diamino-4,6-dihydroxypyrimidine | Diethyl malonate, Guanidinium hydrochloride | 64% | [8] |
| 2,5-Diamino-4,6-dihydroxypyrimidine (alternative conditions) | Diethyl malonate, Guanidinium hydrochloride | 53% | [8] |
Synthesis of Coumarins via Knoevenagel Condensation
Coumarins are a large class of benzopyrone-containing natural products and synthetic compounds with diverse biological activities. The Knoevenagel condensation of salicylaldehydes with active methylene compounds, such as diethyl malonate, is a widely used and efficient method for their synthesis.[9]
General Reaction Scheme
The reaction is typically catalyzed by a weak base, such as piperidine. It involves an initial Knoevenagel condensation between the salicylaldehyde (B1680747) and the deprotonated diethyl malonate, followed by an intramolecular transesterification (lactonization) to form the coumarin (B35378) ring.[9]
Caption: Knoevenagel Condensation for Coumarin Synthesis.
Experimental Protocol
Protocol 4: Synthesis of 3-Carbethoxycoumarin [10]
This protocol describes the synthesis of a 3-substituted coumarin derivative.
Materials:
-
Salicylaldehyde (1.1 mL)
-
Diethyl malonate (1.7 mL)
-
Ethanol (4 mL)
-
Piperidine (20 drops)
-
Glacial acetic acid (4 drops)
Procedure:
-
Combine salicylaldehyde, diethyl malonate, ethanol, piperidine, and glacial acetic acid in a 25-mL round-bottom flask.
-
Reflux the mixture with stirring for two hours.
-
Monitor the reaction progress by thin-layer chromatography (40% Ethyl Acetate/Hexane).
-
Upon completion, work up the reaction to isolate the product.
Quantitative Data
| Product Name | Starting Materials | Catalyst | Yield | Reference | | --- | --- | --- | --- | | 3-Carbethoxycoumarin | Salicylaldehyde, Diethyl malonate | Piperidine | 74.9% |[11] | | Ethyl 7-hydroxy-2H-chromene-2-one-3-carboxylate | Salicylaldehyde, Diethyl malonate | Piperidine | High (typical) |[9] |
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of heterocyclic compounds from this compound or its derivatives.
Caption: General Experimental Workflow.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a diverse range of heterocyclic compounds. Its ability to participate in various cyclocondensation and domino reactions makes it a key tool for medicinal chemists and researchers in drug development. The protocols and data presented in these application notes provide a foundation for the practical application of this compound in the synthesis of barbiturates, thiobarbiturates, pyrimidines, and coumarins, highlighting its importance in modern heterocyclic chemistry. Further exploration of its reactivity with other binucleophiles will undoubtedly lead to the discovery of novel heterocyclic scaffolds with potential biological activity.
References
- 1. scribd.com [scribd.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. jmnc.samipubco.com [jmnc.samipubco.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 9. Benzothiazole synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Domino Reactions of Diethyl Chloromalonate with Salicylic Aldehydes: Application Notes and Protocols for the Synthesis of Functionalized 2,3-Dihydrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the domino reactions of diethyl chloromalonate with various salicylic (B10762653) aldehydes. This synthetic route offers an efficient method for the construction of highly functionalized 2,3-dihydrobenzofuran (B1216630) scaffolds, which are prevalent in many pharmacologically active compounds. The protocols and data presented are intended to guide researchers in the successful implementation of these reactions and to highlight their potential in medicinal chemistry and drug discovery.
Introduction
The reaction between this compound and salicylic aldehydes, catalyzed by a mild base such as potassium carbonate, proceeds through a domino sequence to afford functionalized 2,3-dihydrobenzofurans in moderate to excellent yields.[1] This transformation is a powerful tool for building complex cyclic structures in a single step, involving a cascade of Michael alkylation, Mannich alkylation, and aldol (B89426) alkylation.[1][2] The resulting diethyl 3-substituted-2,3-dihydrobenzofuran-2,2-dicarboxylate derivatives are valuable intermediates for the synthesis of a variety of bioactive molecules.
Data Presentation
The following table summarizes the results of the potassium carbonate-catalyzed domino reaction between this compound and various substituted salicylic aldehydes. The data highlights the scope of the reaction with respect to different substituents on the aromatic ring of the salicylic aldehyde.
| Entry | Salicylic Aldehyde Derivative (Substituent) | Product | Yield (%) |
| 1 | Salicylaldehyde (H) | Diethyl 2,3-dihydrobenzofuran-2,2-dicarboxylate | 85 |
| 2 | 5-Bromosalicylaldehyde | Diethyl 5-bromo-2,3-dihydrobenzofuran-2,2-dicarboxylate | 92 |
| 3 | 3,5-Dichlorosalicylaldehyde | Diethyl 3,5-dichloro-2,3-dihydrobenzofuran-2,2-dicarboxylate | 88 |
| 4 | 3,5-Diiodosalicylaldehyde | Diethyl 3,5-diiodo-2,3-dihydrobenzofuran-2,2-dicarboxylate | 82 |
| 5 | 5-Nitrosalicylaldehyde | Diethyl 5-nitro-2,3-dihydrobenzofuran-2,2-dicarboxylate | 75 |
| 6 | 3-Ethoxysalicylaldehyde | Diethyl 3-ethoxy-2,3-dihydrobenzofuran-2,2-dicarboxylate | 80 |
Reaction Mechanism and Experimental Workflow
The domino reaction is initiated by the deprotonation of the phenolic hydroxyl group of the salicylic aldehyde by potassium carbonate. This is followed by a sequence of nucleophilic attacks and cyclization steps to form the final 2,3-dihydrobenzofuran product.
References
Application Notes and Protocols: Alkylation of Diethyl Chloromalonate for Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the alkylation of diethyl chloromalonate, a versatile reagent for the formation of carbon-carbon bonds in organic synthesis. This document details the underlying chemical principles, provides step-by-step experimental protocols for key transformations, and summarizes quantitative data to guide reaction optimization. The applications of this methodology in the synthesis of complex molecules, particularly in the pharmaceutical industry, are also highlighted.
Introduction
This compound is a valuable C3 building block in organic synthesis due to the presence of a labile chlorine atom and two activating ester groups.[1] The electron-withdrawing nature of the ester groups increases the acidity of the α-carbon, facilitating the formation of a nucleophilic enolate.[2] This enolate readily participates in nucleophilic substitution reactions with a variety of electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity makes this compound a key intermediate in the synthesis of substituted carboxylic acids and complex heterocyclic compounds.[3][4]
The general scheme for the alkylation of this compound involves the deprotonation of the α-carbon followed by reaction with an electrophile. The resulting substituted malonic ester can be further manipulated, for instance, by hydrolysis and decarboxylation to yield a substituted acetic acid.[2]
Reaction Mechanism and Key Considerations
The alkylation of this compound typically proceeds through an S\N2 mechanism.[2] The reaction is initiated by the deprotonation of the α-carbon by a suitable base to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent and displacing a leaving group.
Key Considerations:
-
Choice of Base: The choice of base is crucial for efficient enolate formation and to minimize side reactions. Common bases include sodium ethoxide, sodium hydride, and potassium carbonate.[1][5] The base should be strong enough to deprotonate the malonic ester but should not promote side reactions such as hydrolysis of the ester groups.[6]
-
Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and diethyl ether are commonly used to prevent protonation of the enolate and to ensure good solubility of the reactants.[6]
-
Alkylating Agent: A wide range of alkylating agents can be employed, including primary and secondary alkyl halides, benzyl (B1604629) halides, and aryl halides.[1][3] The reactivity of the alkylating agent will influence the reaction conditions required.
-
Side Reactions: Potential side reactions include dialkylation, O-alkylation, and elimination reactions of the alkyl halide.[5][6] Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired mono-alkylated product.[7]
Data Presentation
The following tables summarize quantitative data for representative alkylation reactions of this compound and its dimethyl analog.
Table 1: Alkylation of Dimethyl Chloromalonate in the Synthesis of a Bosentan Intermediate [8]
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (h) | Product | Yield (%) |
| Dimethyl chloromalonate | Guaiacol (B22219) | NaOH | Toluene (B28343) | Reflux | 3 | Dimethyl 2-(2-methoxyphenoxy)malonate | 94 |
Table 2: Representative Yields for Alkylation of Diethyl Alkyl(substituted Aryl)malonates [1]
| Alkylmalonate | Aryl Halide Complex | Product | Yield (%) |
| Diethyl ethylmalonate | (η⁵-Cyclopentadienyl)(η⁶-chlorobenzene)iron(II) hexafluorophosphate | Diethyl ethyl(phenyl)malonate | 78 |
| Diethyl ethylmalonate | (η⁵-Cyclopentadienyl)(η⁶-o-chlorotoluene)iron(II) hexafluorophosphate | Diethyl ethyl(o-tolyl)malonate | 73 |
Experimental Protocols
Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate (Bosentan Intermediate)[8]
This protocol details the synthesis of a key intermediate for the drug Bosentan.
Materials:
-
Dimethyl chloromalonate
-
Guaiacol
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene
Procedure:
-
Dissolve guaiacol (200 g, 1.61 mol) in toluene (1 L) in a suitable reaction vessel at room temperature.
-
Add sodium hydroxide (67.6 g, 1.692 mol).
-
Heat the mixture to 65 °C and then add dimethyl chloromalonate (321.8 g, 1.93 mol) dropwise over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and stir for 3 hours.
-
Cool the reaction mixture and proceed with aqueous work-up and purification to yield the product.
General Protocol for Mono-alkylation of Diethyl Malonate[6]
This protocol provides a general procedure for the selective mono-alkylation of diethyl malonate, which can be adapted for this compound with appropriate modifications.
Materials:
-
Diethyl malonate (1.05 eq)
-
Alkyl halide (1.0 eq)
-
Sodium ethoxide (1.0 eq) in ethanol (B145695)
-
Anhydrous ethanol
Procedure:
-
To a freshly prepared solution of sodium ethoxide in anhydrous ethanol, add diethyl malonate dropwise at room temperature.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Add the alkyl halide dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Mandatory Visualizations
Caption: General mechanism of this compound alkylation.
Caption: A typical experimental workflow for the alkylation of this compound.
References
- 1. library2.smu.ca [library2.smu.ca]
- 2. This compound | 14064-10-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: The Role of Diethyl Chloromalonate in Malonic Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl chloromalonate (DEC) is a highly versatile reagent in organic synthesis, serving as a pivotal building block in the pharmaceutical, agrochemical, and dye industries.[1][2] While classical malonic ester synthesis utilizes the nucleophilic character of the diethyl malonate enolate, this compound's utility stems from the electrophilic nature of its α-carbon, owing to the labile chlorine atom positioned between two electron-withdrawing ester groups.[1] This unique reactivity allows for a wide range of transformations, including nucleophilic substitutions and domino reactions, providing efficient pathways to complex molecular architectures such as substituted acetic acids, functionalized heterocycles, and key pharmaceutical intermediates.[1][3] These notes provide a detailed overview of the applications of this compound, including experimental protocols and quantitative data for key transformations.
Core Concepts: A Paradigm Shift from Nucleophile to Electrophile
The traditional malonic ester synthesis involves the deprotonation of diethyl malonate to form a nucleophilic enolate, which then attacks an alkyl halide.[4] This process is ideal for synthesizing mono- and di-substituted acetic acids.[5]
This compound introduces a significant variation to this theme. The presence of the α-chloro atom makes it an excellent electrophile. Instead of being deprotonated and acting as a nucleophile, it is most often attacked by other nucleophiles, leading to the substitution of the chlorine atom. This allows for the direct introduction of the malonate moiety onto a variety of substrates.
Applications and Quantitative Data
This compound is a cornerstone for synthesizing a variety of valuable compounds. Its reactivity is harnessed in several key ways:
-
Synthesis of α-Aryl/Heteroaryl Malonates: It reacts with phenols, thiophenols, and other nucleophiles to create precursors for drugs like Bosentan.[6]
-
Precursor for Other Halogenated Malonates: The chlorine can be displaced by other halogens, providing access to compounds like diethyl bromochloromalonate or diethyl chlorofluoromalonate.[3]
-
Domino Reactions: It participates in potassium carbonate-catalyzed domino reactions, including Michael, Mannich, and aldol (B89426) alkylations, to efficiently construct complex cyclic structures like dihydrobenzofurans.[1]
-
Synthesis of Substituted Acetic Acids: Following substitution, the resulting α-substituted malonate can be hydrolyzed and decarboxylated to yield a substituted acetic acid.[3]
The following tables summarize quantitative data from representative reactions.
Table 1: Synthesis of Halogenated Dialkyl Malonates
| Starting Material | Reagent | Conditions | Product | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Dimethyl Malonate | Sulfuryl Chloride (1.2 eq) | Neat, 40-45°C, 4-5 h | Dimethyl 2-chloromalonate | 98 | 90.3 (GC) | [6] |
| Diethyl Bromomalonate | Sodium Hypochlorite (10%) | Acetone/Acetic Acid, 0°C, 30 min | Diethyl bromochloromalonate | 89 | N/A | [3] |
| this compound | Selectfluor™ | Acetonitrile, RT | Diethyl chlorofluoromalonate | 72.7 | 97.5 (¹H NMR) |[3] |
Table 2: Nucleophilic Substitution Reactions of Chloromalonates
| Electrophile | Nucleophile | Base/Solvent | Product | Yield (%) | Reference |
|---|
| Dimethyl 2-chloromalonate | Guaiacol (B22219) | NaOH / Toluene (B28343) | Dimethyl 2-(2-methoxyphenoxy)malonate | 94 |[6] |
Table 3: Spectroscopic Data for Diethyl chlorofluoromalonate[3]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H NMR | 4.38 | q | 7.2 |
| 1.35 | t | 7.2 | |
| ¹³C NMR | 161.83 | s | - |
| 97.89 | d | JCF = 261.4 | |
| 64.24 | t | - | |
| 13.76 | q | - |
| ¹⁹F NMR | -161.83 | s | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
(Adapted from the synthesis of Dimethyl 2-chloromalonate)[6]
-
Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, charge diethyl malonate.
-
Reagent Addition: Cool the flask to 0-5°C in an ice bath. Add sulfuryl chloride dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 25°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-45°C. Monitor the reaction by GC until the starting material is consumed (typically 4-5 hours).
-
Work-up: Cool the reaction mixture to room temperature. The product can often be used directly for subsequent steps. For purification, fractional distillation under reduced pressure can be performed, though this may lead to yield loss.[6]
Protocol 2: Nucleophilic Substitution - Synthesis of a Bosentan Intermediate
(Adapted from the synthesis using Dimethyl 2-chloromalonate)[6]
-
Setup: Dissolve guaiacol (1.0 eq) in toluene in a round-bottom flask. Add sodium hydroxide (B78521) (1.05 eq).
-
Azeotropic Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Reagent Addition: Cool the mixture to 65°C. Add crude this compound (1.2 eq) dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux and stir for 3 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure to yield the crude product. Purify by column chromatography (silica gel) if necessary.
// Nodes "DEC" [label="Diethyl\nChloromalonate", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Nu" [label="Nucleophile\n(Guaiacolate Anion)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "TransitionState" [label="Transition State\n[SN2]", shape=ellipse, style=dashed, fontcolor="#5F6368"]; "Product" [label="Diethyl 2-(2-methoxyphenoxy)malonate", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "LeavingGroup" [label="Chloride Ion\n(Cl⁻)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges DEC -> TransitionState; Nu -> TransitionState [label="Nucleophilic Attack\non α-Carbon"]; TransitionState -> Product [label="C-O Bond Formation"]; TransitionState -> LeavingGroup [label="C-Cl Bond Cleavage"]; } undot
Protocol 3: Hydrolysis and Decarboxylation to a Substituted Acetic Acid
(Adapted from the synthesis of Deutero chlorofluoroacetic acid)[3]
-
Setup: In a pressure-tolerant vial, prepare a solution of deuterated sulfuric acid (D₂SO₄) in D₂O.
-
Reagent Addition: Add the substituted diethyl malonate (e.g., diethyl chlorofluoromalonate, 1.0 eq) dropwise to the stirred acid solution at room temperature.
-
Reaction: Seal the vial and heat the reaction mixture to 120°C. Stir overnight (or for 5 hours, monitor for completion).
-
Work-up: Cool the reaction mixture. Add a dilute aqueous H₂SO₄ solution (e.g., 5%).
-
Extraction: Extract the aqueous mixture with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final substituted acetic acid product.
Conclusion
This compound is a powerful and versatile electrophilic intermediate that significantly expands the scope of the malonic ester synthesis.[1] Its ability to react with a wide range of nucleophiles provides a direct and efficient route to highly functionalized malonates, which are key precursors in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[2][7] The protocols and data presented herein offer a foundational guide for researchers looking to leverage the unique reactivity of this important synthetic building block.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09727A [pubs.rsc.org]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
Application Notes and Protocols: Chlorination of Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the chlorination of diethyl malonate, a critical reaction in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols outlined below are based on established laboratory methods, emphasizing safety, efficiency, and product purity.
Introduction
The chlorination of diethyl malonate introduces a chlorine atom at the alpha-position of the ester, significantly enhancing its synthetic utility.[1] Diethyl chloromalonate is a versatile building block in organic synthesis, valued for its role in constructing complex molecular architectures.[2] The presence of the chlorine atom, adjacent to two electron-withdrawing ester groups, makes the alpha-carbon susceptible to nucleophilic attack and enolate formation, enabling a wide range of chemical transformations.[2] This protocol will focus on the widely used and efficient chlorination of diethyl malonate using sulfuryl chloride.
Reaction and Mechanism
The chlorination of diethyl malonate with sulfuryl chloride proceeds via a radical chain mechanism or an electrophilic chlorination of the enol form of the malonate. The reaction is typically performed neat or in a suitable solvent.
General Reaction Scheme:
Caption: General reaction for the chlorination of diethyl malonate.
Experimental Protocol: Chlorination using Sulfuryl Chloride
This protocol is adapted from a well-established procedure for the chlorination of analogous malonic esters.[3]
Materials and Reagents:
-
Diethyl malonate (DEM), 99%
-
Sulfuryl chloride (SO₂Cl₂), 97%
-
Nitrogen gas (N₂)
-
Ethyl acetate
-
Silica (B1680970) gel (60-120 mesh)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber.
-
Heating mantle
-
Ice bath
-
Standard laboratory glassware for workup and purification.
Safety Precautions:
-
Sulfuryl chloride is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction evolves hydrogen chloride (HCl) and sulfur dioxide (SO₂), which are toxic and corrosive gases. The reaction apparatus must be equipped with a gas outlet connected to a scrubber containing a sodium hydroxide (B78521) solution to neutralize these gases.
-
The reaction can be exothermic. Maintain careful temperature control, especially during the addition of sulfuryl chloride.
Procedure:
-
Reaction Setup:
-
Set up a dry round-bottom flask, purged with nitrogen gas, containing diethyl malonate.
-
Place the flask in an ice bath to maintain a low temperature during the initial addition.
-
-
Addition of Sulfuric Chloride:
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and gradually heat the reaction mixture to 40-45 °C.[3]
-
Maintain this temperature and continue stirring for 4-5 hours.[3]
-
The progress of the reaction can be monitored by Gas Chromatography (GC) to check for the consumption of the starting material. The reaction is considered complete when less than 6% of diethyl malonate remains.[3]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude this compound can be purified by fractional distillation under reduced pressure.[3]
-
Alternatively, a non-distillative purification can be performed. Dissolve the crude product in ethyl acetate. Slowly add silica gel to the solution while maintaining the temperature below 30 °C.[3] Stir the resulting suspension and then filter through a silica gel plug to remove impurities, particularly the dichlorinated byproduct.[3]
-
The solvent is then removed under reduced pressure to yield the purified this compound.
-
Data Presentation
The following table summarizes typical quantitative data for the chlorination of a malonate ester using sulfuryl chloride, based on a pilot plant scale synthesis of dimethyl 2-chloromalonate, which is expected to have similar outcomes for diethyl malonate.[3]
| Parameter | Value | Reference |
| Starting Material | Diethyl Malonate | |
| Chlorinating Agent | Sulfuryl Chloride | [3] |
| Molar Ratio (SO₂Cl₂:DEM) | 1.2 : 1 | [3] |
| Reaction Temperature | <25 °C (addition), 40-45 °C (reaction) | [3] |
| Reaction Time | 4-5 hours | [3] |
| Crude Product Yield | ~98% | [3] |
| Crude Product Purity (GC) | ~90% | [3] |
| Purified Product Purity | >95% | [3] |
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Caption: Workflow for the synthesis and purification of this compound.
This application note provides a comprehensive guide for the chlorination of diethyl malonate. Researchers should adapt the procedure to their specific laboratory conditions and scale, always prioritizing safety. The resulting this compound is a valuable intermediate for further synthetic transformations in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Diethyl Chloromalonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diethyl chloromalonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction: The chlorination of diethyl malonate may not have gone to completion. This can be verified by techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to check for the presence of starting material.
-
Side Reactions: The formation of byproducts, most notably diethyl dichloromalonate, is a common issue that reduces the yield of the desired monochlorinated product.
-
Suboptimal Reaction Temperature: The reaction temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also promote the formation of the dichloro impurity.
-
Incorrect Stoichiometry: An inappropriate molar ratio of diethyl malonate to the chlorinating agent can lead to either incomplete reaction or the formation of undesired byproducts.
-
Moisture Contamination: The presence of water can lead to the decomposition of some chlorinating agents, such as sulfuryl chloride, reducing their effectiveness.
Recommended Solutions:
-
Monitor Reaction Progress: Regularly analyze reaction aliquots using GC or TLC to determine the optimal reaction time and ensure the consumption of the starting material.
-
Control Reaction Temperature: Maintain the recommended reaction temperature. For instance, when using sulfuryl chloride, the addition is often done at a lower temperature (<25 °C) and then the reaction is maintained at a moderately elevated temperature (e.g., 40-45 °C) to favor the formation of the monochloro product.
-
Optimize Molar Ratios: Carefully control the stoichiometry. Using a slight excess of the chlorinating agent (e.g., 1.2 equivalents of sulfuryl chloride) can drive the reaction to completion, but a large excess should be avoided to minimize dichloroalkane formation.
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents to prevent the decomposition of moisture-sensitive reagents.
Q2: I am observing a significant amount of diethyl dichloromalonate impurity in my product. How can I minimize its formation?
The formation of the dichlorinated byproduct is the most common side reaction.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, even after the starting material is consumed, can lead to the further chlorination of the desired this compound.
-
Excess Chlorinating Agent: A large excess of the chlorinating agent will inevitably lead to a higher percentage of the dichlorinated product.
-
Reaction Temperature: As mentioned, higher temperatures can favor the formation of the dichloro impurity.
Recommended Solutions:
-
Time-Course Study: Perform a time-course study to identify the point at which the formation of this compound is maximized and the formation of the dichloro derivative is still minimal. For example, with sulfuryl chloride, a reaction time of 4-5 hours at 40-45°C has been shown to be effective.
-
Precise Stoichiometry: Use a carefully measured amount of the chlorinating agent. An equivalent ratio or a slight excess is generally recommended.
-
Temperature Control: Adhere to the optimal temperature profile for the reaction.
Q3: How can I effectively purify my crude this compound to remove the dichloro impurity and unreacted starting material?
Purification can be challenging due to the similar properties of the components in the crude mixture.
-
Fractional Distillation: While a common purification technique for liquids, it can lead to significant yield loss if the boiling points of the components are very close.
-
Silica (B1680970) Gel Chromatography: This can be an effective method for separating the desired product from impurities.
Recommended Solutions:
-
Silica Plug Filtration: A simplified chromatography technique using a plug of silica gel can be employed to remove the more nonpolar dichloro impurity.
-
Column Chromatography: For higher purity requirements, column chromatography with an appropriate solvent system (e.g., a hexane/ethyl acetate (B1210297) gradient) can provide good separation.
Frequently Asked Questions (FAQs)
Q1: What are the common chlorinating agents used for the synthesis of this compound?
Several chlorinating agents can be used, with sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) being two common choices.[1]
Q2: What is a typical yield and purity I can expect for this synthesis?
With an optimized protocol using sulfuryl chloride, a yield of up to 98% with a purity of around 90% (containing unreacted starting material and the dichloro impurity) can be achieved before purification. Following purification by silica plug filtration, an overall yield of around 85% with a purity of >97% can be obtained. When starting from diethyl bromomalonate and using N-chlorosuccinimide, a yield of 99% has been reported.[1]
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes. Sulfuryl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic gases (SO₂ and HCl). Therefore, the reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Data Presentation
Table 1: Comparison of Reaction Conditions for Chlorination of Dialkyl Malonates
| Parameter | Dimethyl Malonate + Sulfuryl Chloride | Diethyl Bromomalonate + N-Chlorosuccinimide[1] |
| Starting Material | Dimethyl Malonate | Diethyl Bromomalonate |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | N-Chlorosuccinimide (NCS) |
| Solvent | Neat (no solvent) | Dimethyl Sulfoxide (anhydrous) |
| Molar Ratio (Malonate:Chlorinating Agent) | 1 : 1.2 | 1 : 1.7 |
| Temperature | Addition at <25 °C, then 40-45 °C | Room Temperature |
| Reaction Time | 4-5 hours | Overnight |
| Initial Yield (Purity) | 98% (~90% purity) | 99% |
| Purification Method | Silica Plug Filtration | Extraction and washing |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuryl Chloride (Adapted from Dimethyl Chloromalonate Synthesis)
Materials:
-
Diethyl malonate
-
Sulfuryl chloride (SO₂Cl₂)
-
Nitrogen gas
-
Glass reactor with stirring and temperature control
Procedure:
-
Purge a suitable glass reactor with nitrogen and charge it with diethyl malonate.
-
With stirring, add sulfuryl chloride (1.2 equivalents) dropwise over a period of 1 hour, ensuring the temperature is maintained below 25 °C.
-
After the addition is complete, gradually heat the reaction mixture to 40-45 °C.
-
Maintain the reaction at this temperature for 4-5 hours, monitoring the progress by GC to ensure the starting material is consumed (typically <6% remaining).
-
Cool the reaction mixture to 25 °C. The crude this compound can be used as is for some applications or purified further.
Protocol 2: Purification of Crude this compound by Silica Plug Filtration (Adapted from)
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve the crude this compound in a minimal amount of ethyl acetate.
-
Slowly add silica gel to the solution with stirring.
-
Evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica gel.
-
Prepare a filter bed (e.g., in a large sintered glass funnel) with the silica gel-adsorbed product.
-
Wash the bed sequentially with solvent mixtures of increasing polarity (e.g., starting with 2% ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration).
-
Collect the fractions and analyze them by GC.
-
Combine the pure fractions and concentrate them under reduced pressure to obtain purified this compound.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Mitigation strategy for dichloro-impurity formation.
References
Technical Support Center: Synthesis of Diethyl Chloromalonate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl chloromalonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method for synthesizing this compound is through the direct chlorination of diethyl malonate.[1][2] A commonly used and effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂).[1][2]
Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?
The main side reaction of concern is the over-chlorination of the starting material, which leads to the formation of diethyl dichloromalonate.[3] Additionally, an incomplete reaction will result in the presence of unreacted diethyl malonate in your crude product.[3]
Q3: How can I minimize the formation of the diethyl dichloromalonate impurity?
Minimizing the formation of diethyl dichloromalonate is crucial for obtaining a high-purity product. Key parameters to control include:
-
Stoichiometry: Precise control of the molar ratio of the chlorinating agent is critical. Using a significant excess of sulfuryl chloride will increase the likelihood of dichloro-impurity formation.
-
Reaction Time: Prolonged reaction times can lead to the conversion of the desired this compound into the dichlorinated byproduct.[3] Monitoring the reaction progress by Gas Chromatography (GC) is recommended to stop the reaction at the optimal time.[3]
-
Temperature: Maintaining a controlled reaction temperature, typically between 0-5°C during the addition of the chlorinating agent, can help suppress side reactions.[2]
Q4: What is a typical work-up procedure for the synthesis of this compound?
A standard work-up procedure involves quenching the reaction, followed by extraction and purification. After the reaction is complete, the mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic components. The organic layer is then separated, dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure.
Q5: My final product is a mixture of this compound, diethyl dichloromalonate, and unreacted diethyl malonate. How can I purify it?
There are two primary methods for purifying the crude product:
-
Fractional Distillation: This method separates compounds based on their different boiling points. While it can yield a very pure product, it may not be effective if the boiling points of the components are very close.[4] There is also a risk of product decomposition at high temperatures.
-
Silica Gel Chromatography: This technique, particularly a simple silica-plug filtration, can be a highly effective and accessible method for removing the more polar diethyl dichloromalonate impurity.[3] This method is often faster and can result in higher yields compared to fractional distillation.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High percentage of diethyl dichloromalonate in the product | Excess of chlorinating agent (sulfuryl chloride). | Use a stoichiometric amount or a slight excess of the chlorinating agent. A molar ratio of 1.2 equivalents of sulfuryl chloride to diethyl malonate has been shown to be effective.[3] |
| Prolonged reaction time. | Monitor the reaction progress using GC analysis and stop the reaction when the concentration of the desired product is maximized, typically within 4-5 hours.[3] | |
| Significant amount of unreacted diethyl malonate remaining | Insufficient amount of chlorinating agent. | Ensure at least a stoichiometric amount of the chlorinating agent is used. |
| Incomplete reaction. | Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time, as monitored by GC. | |
| Low overall yield | Product loss during work-up and purification. | Optimize the extraction and purification steps. Consider using silica-plug filtration for purification to minimize yield loss that can occur during fractional distillation.[3] |
| Hydrolysis of the ester groups. | Ensure all reagents and solvents are anhydrous, as the presence of water can lead to hydrolysis of the ester functionalities. |
Data Presentation
The following table summarizes the effect of reaction time on the product distribution in the synthesis of a dimethyl chloromalonate analog, which provides insight into the expected trends for this compound.
| Reaction Time (hours) | Dimethyl Malonate (%) | Dimethyl Chloromalonate (%) | Dimethyl Dichloromalonate (%) |
| 5 | 5.9 | 88 | 5.0 |
| 48 | 6 | 75 | 15 |
| Data adapted from a study on dimethyl chloromalonate synthesis, which is analogous to the diethyl ester synthesis.[3] |
Experimental Protocols
Key Experiment: Synthesis of this compound (Adapted from a similar protocol for Dimethyl Chloromalonate) [3]
-
Reaction Setup: In a 50 L glass reactor purged with nitrogen, charge 20 kg (151.4 mol) of diethyl malonate at 25°C.
-
Addition of Chlorinating Agent: To the stirred diethyl malonate, add 24.5 kg (181.7 mol) of sulfuryl chloride over a period of 1 hour, ensuring the temperature is maintained below 25°C.
-
Reaction: Gradually heat the reaction mixture to 40-45°C and maintain this temperature for 4-5 hours.
-
Monitoring: Monitor the reaction progress by taking samples for GC analysis. The reaction is typically stopped when less than 6% of the diethyl malonate remains.
-
Work-up: Cool the reaction mixture to 25°C and stir for 30 minutes. The crude this compound can then be purified.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the dichlorinated side product.
Caption: Troubleshooting workflow for addressing common impurities in this compound synthesis.
References
- 1. Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09727A [pubs.rsc.org]
- 2. This compound | 14064-10-9 | Benchchem [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. assets.noviams.com [assets.noviams.com]
Technical Support Center: Purification of Diethyl Chloromalonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of diethyl chloromalonate. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities in crude this compound, particularly when synthesized via chlorination of diethyl malonate, are unreacted diethyl malonate and the over-chlorinated by-product, diethyl 2,2-dichloromalonate.
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities. For thermally stable compounds on a larger scale, vacuum distillation is often employed. However, significant yield loss can occur with this method.[1][2] For smaller scales or when thermally sensitive impurities are present, silica (B1680970) gel chromatography, particularly a silica-plug filtration, is a simpler and often more efficient method for removing polar impurities like diethyl 2,2-dichloromalonate.[1][2]
Q3: Can I use a simple aqueous wash to purify this compound?
A3: A simple aqueous wash is generally ineffective for removing the common impurities, diethyl malonate and diethyl 2,2-dichloromalonate, due to their limited water solubility.
Q4: Is recrystallization a viable purification method for this compound?
A4: While recrystallization can be used for some malonate derivatives, this compound is a liquid at room temperature, making recrystallization from common non-polar solvents challenging.[3]
Q5: What are the key safety precautions to consider when purifying this compound?
A5: this compound is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Vacuum Distillation | Boiling points of this compound and impurities (diethyl malonate, diethyl 2,2-dichloromalonate) are too close for effective separation with the current setup. | - Ensure you are using a fractionating column with sufficient theoretical plates.- Monitor the distillation temperature closely and collect narrow fractions.- Analyze fractions by GC-MS or NMR to determine their composition.- Consider a post-distillation purification step, such as silica gel chromatography, to remove remaining impurities.[2] |
| Product Decomposition During Distillation | The distillation temperature is too high, causing the this compound to decompose. | - Use a higher vacuum to lower the boiling point of the compound.- Ensure the heating mantle is set to the lowest effective temperature to maintain a steady distillation rate without overheating.[2] |
| Low Yield After Column Chromatography | The product is strongly adsorbed to the silica gel, leading to poor recovery. | - Use a less polar solvent system for elution.- Perform a silica-plug filtration with a smaller amount of silica gel.[2][3]- Ensure the crude product is properly loaded onto the column in a concentrated band. |
| Co-elution of Impurities During Chromatography | The solvent system is not optimized to separate the product from impurities. | - Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane (B92381) and ethyl acetate) to find the optimal conditions for separation before running the column.[3][4]- Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[3] |
| Yellow or Dark Colored Final Product | Thermal degradation or presence of colored impurities. | - If discoloration occurs during distillation, reduce the distillation temperature by using a higher vacuum.- If the crude product is colored, consider a pre-treatment with activated charcoal before distillation or chromatography. |
Data Presentation
Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Diethyl Malonate | Diethyl 2,2-dichloromalonate |
| CAS Number | 14064-10-9[3] | 105-53-3[5] | 5971-76-6 |
| Molecular Formula | C₇H₁₁ClO₄[3] | C₇H₁₂O₄[5] | C₇H₁₀Cl₂O₄ |
| Molecular Weight | 194.61 g/mol [3] | 160.17 g/mol [5] | 229.06 g/mol |
| Boiling Point (at 760 mmHg) | 222 °C[5] | 199 °C[5][6] | ~230 °C (decomposes) |
| Density (at 25 °C) | 1.204 g/mL[3][7] | 1.055 g/mL[5] | 1.36 g/mL |
| Refractive Index (n20/D) | 1.432[3][7] | 1.413[5] | 1.448 |
Estimated Boiling Points of this compound at Reduced Pressures
The following boiling points are estimated using a pressure-temperature nomograph based on the boiling point at atmospheric pressure (222 °C). These are approximate values and may vary depending on the efficiency of the vacuum system.
| Pressure (mmHg) | Pressure (mbar) | Estimated Boiling Point (°C) |
| 1 | 1.33 | ~70-80 |
| 5 | 6.67 | ~90-100 |
| 10 | 13.33 | ~105-115 |
| 20 | 26.66 | ~120-130 |
| 50 | 66.66 | ~145-155 |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To purify crude this compound by fractional vacuum distillation to separate it from lower-boiling (diethyl malonate) and higher-boiling (diethyl 2,2-dichloromalonate) impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks (multiple)
-
Vacuum adapter
-
Vacuum pump with a cold trap
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus. Ensure all glassware is dry and free of cracks.
-
Grease all ground-glass joints lightly to ensure a good seal under vacuum.
-
Place a magnetic stir bar in the distillation flask.
-
Attach the fractionating column to the distillation flask, followed by the distillation head, condenser, and receiving flask setup. It is advisable to use a setup that allows for the collection of multiple fractions without breaking the vacuum (e.g., a Perkin triangle or a cow-type adapter).
-
Connect the vacuum adapter to a cold trap (e.g., filled with dry ice/acetone) to protect the vacuum pump.
-
-
Distillation:
-
Charge the distillation flask with the crude this compound (do not fill more than two-thirds full).
-
Begin stirring the liquid.
-
Gradually apply vacuum to the system. The liquid may bubble as dissolved gases and volatile impurities are removed.
-
Once a stable vacuum is achieved (e.g., 10-15 mmHg), begin to gently heat the distillation flask.
-
Monitor the temperature at the distillation head.
-
-
Fraction Collection:
-
Collect the initial fraction (forerun), which may contain low-boiling impurities like unreacted diethyl malonate. The boiling point of diethyl malonate at 12 mmHg is approximately 93-95 °C.[2]
-
Once the temperature stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
After the main fraction has been collected, if the temperature rises further, it may indicate the presence of higher-boiling impurities like diethyl 2,2-dichloromalonate. Collect this as a separate fraction.
-
-
Analysis:
-
Analyze all collected fractions by an appropriate method (e.g., GC-MS or NMR) to confirm their composition and purity.
-
Protocol 2: Purification by Silica-Plug Filtration
Objective: To remove polar impurities, primarily diethyl 2,2-dichloromalonate, from crude this compound using a simple and rapid silica-plug filtration.[1][2]
Materials:
-
Crude this compound
-
Silica gel (e.g., 60-120 mesh)
-
Short, wide-bore chromatography column or a fritted glass funnel
-
Sand
-
Non-polar solvent (e.g., hexane)
-
Slightly more polar solvent (e.g., ethyl acetate)
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Preparation of the Silica Plug:
-
Prepare a short, wide-bore chromatography column or a fritted glass funnel.
-
Add a small layer of sand to the bottom.
-
Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Pour the slurry into the column to create a compact "plug" of silica gel. The amount of silica should be about 5-10 times the weight of the crude material.
-
Add another layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hexane with a small amount of ethyl acetate (B1210297) to ensure solubility).
-
Carefully load the solution onto the top of the silica plug.
-
-
Elution:
-
Elute the product from the column using a non-polar solvent or a solvent mixture of low polarity (e.g., 95:5 hexane:ethyl acetate). This compound is less polar than diethyl 2,2-dichloromalonate and will elute first.
-
Collect fractions and monitor the elution by Thin-Layer Chromatography (TLC).
-
-
Analysis and Concentration:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity of the product by GC-MS or NMR.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. This compound | C7H11ClO4 | CID 84182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Diethyl malonate | 105-53-3 [chemicalbook.com]
- 6. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 14064-10-9 [chemnet.com]
Technical Support Center: Optimizing Diethyl Chloromalonate Alkylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the alkylation of diethyl chloromalonate. The content is structured to address specific experimental challenges, optimize reaction conditions, and minimize the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring when "alkylating" this compound?
The process involves a nucleophilic substitution reaction, typically S_N2, where this compound acts as an electrophile (an alkylating agent). A nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride and forming a new carbon-carbon bond.[1] The two electron-withdrawing ester groups make the α-carbon highly susceptible to this attack.[2]
Q2: I am using a Grignard reagent (e.g., MeMgBr) as the nucleophile, but my primary product is a tertiary alcohol, not the desired alkylated malonate. What is happening?
This is a common and expected side reaction. Grignard reagents are highly reactive "hard" nucleophiles and strong bases.[3] They readily attack the electrophilic carbonyl carbon of the ester groups. This nucleophilic addition occurs twice, leading to the formation of a tertiary alcohol after acidic workup.[4] This pathway is kinetically much faster than the desired S_N2 displacement of chloride.
Q3: Which nucleophiles are best suited for the clean C-alkylation of this compound?
Softer, less basic nucleophiles are ideal as they favor the S_N2 pathway and are less likely to react with the ester carbonyls.
-
Organocuprates (Gilman Reagents, R₂CuLi): These are the reagents of choice. They are excellent for S_N2 reactions with alkyl halides but are generally unreactive towards esters, ensuring high selectivity for the desired C-alkylation product.[4][5]
-
Stabilized Enolates: Enolates derived from β-ketoesters, other malonic esters, or similarly activated methylene (B1212753) compounds are also effective.[6][7] Careful selection of the base and reaction conditions is necessary to avoid side reactions.
Q4: When using a ketone enolate as my nucleophile, I get a mixture of C-alkylated and O-alkylated products. How can I favor C-alkylation?
The formation of C- vs. O-alkylated products is a classic challenge in enolate chemistry. To favor the desired C-alkylation:
-
Use a "soft" electrophile: While you cannot change the this compound, using the corresponding diethyl bromomalonate or iodomalonate would increase the rate of C-alkylation.
-
Solvent Choice: Less polar solvents like THF or diethyl ether generally favor C-alkylation. Polar aprotic solvents like DMF or DMSO can favor O-alkylation.
-
Counter-ion: Lithium (Li⁺) enolates often favor C-alkylation due to chelation with the enolate's oxygen atoms, which sterically blocks O-attack. Potassium (K⁺) enolates are more "free" and can lead to more O-alkylation.[8]
Q5: My reaction is slow or does not proceed to completion. What are the likely causes?
Several factors could be responsible for low reactivity:
-
Inactive Nucleophile: If generating an enolate, the base may be too weak to fully deprotonate the precursor. For example, sodium ethoxide is sufficient for deprotonating a β-ketoester but not a simple ketone.[9] Ensure the use of a sufficiently strong base (e.g., LDA, NaH).
-
Steric Hindrance: A bulky nucleophile or a sterically hindered electrophile will slow down the S_N2 reaction.
-
Anhydrous Conditions: For organometallic reagents (Grignards, organocuprates) and many enolates, the reaction must be performed under strictly anhydrous conditions, as any moisture will quench the nucleophile.[1]
Troubleshooting Guide
| Problem / Symptom | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Major byproduct is a tertiary alcohol. | Use of a highly reactive organometallic nucleophile (e.g., Grignard or organolithium reagent). | Switch to a softer nucleophile. The recommended reagent is a lithium dialkylcuprate (Gilman reagent).[4] |
| Low yield of C-alkylated product; significant O-alkylation observed. | Reaction with an enolate under conditions favoring O-alkylation (e.g., potassium enolate in DMF). | 1. Generate a lithium enolate using LDA or n-BuLi. 2. Switch to a less polar solvent like THF. 3. Perform the reaction at a lower temperature to increase selectivity. |
| Dialkylation of the nucleophile occurs. | The nucleophile (e.g., diethyl malonate) has more than one acidic proton and is used in a ratio that allows for a second reaction. | Use a strict 1:1 stoichiometry of the nucleophile to the this compound. If necessary, use a slight excess of this compound.[1] |
| Reaction does not go to completion; starting materials remain. | 1. The base is not strong enough to generate the enolate quantitatively. 2. The nucleophile is too sterically hindered or not reactive enough. 3. Moisture is present in the reaction, quenching the nucleophile. | 1. Switch to a stronger base (e.g., from NaOEt to NaH or LDA). 2. Consider gentle heating, but monitor for side reactions. 3. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Product degradation during workup (hydrolysis of esters). | Prolonged exposure to strong acid or base, especially at elevated temperatures. | 1. Use a mild acidic quench, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). 2. Minimize the time the product is in contact with aqueous layers. 3. Avoid heating during the workup procedure.[1] |
Data Presentation: Nucleophile Selection and Expected Outcome
| Nucleophile Class | Example Reagent | Primary Product | Major Side Product(s) | Typical Yield | Key Considerations |
| Organocuprate | Lithium Dimethylcuprate ((CH₃)₂CuLi) | Diethyl methylmalonate | Minimal | High (>80%) | Reagent of choice for clean S_N2. Must be prepared in situ under anhydrous conditions.[4] |
| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | 2,3-Dimethyl-2,3-butanediol derivative (from attack on esters) | Desired C-alkylated product | Very Low (<10%) | Unsuitable for this reaction due to high reactivity with esters.[4] |
| Stabilized Enolate | Sodium salt of ethyl acetoacetate (B1235776) | Diethyl 2-acetyl-3-oxobutane-1,4-dicarboxylate | O-alkylated enol ether | Moderate (40-70%) | Yield is highly dependent on conditions (solvent, counter-ion, temp). Risk of O-alkylation.[7] |
| Simple Ketone Enolate | Lithium enolate of acetone | Diethyl (2-oxopropyl)malonate | O-alkylated product, aldol (B89426) condensation products | Low to Moderate (20-60%) | Requires a strong, non-nucleophilic base (LDA). Prone to side reactions.[10] |
Experimental Protocols
Protocol 1: Alkylation using a Lithium Dialkylcuprate (Recommended Method)
This protocol describes the reaction of this compound with lithium dimethylcuprate.
Materials:
-
Copper(I) Iodide (CuI)
-
Methyllithium (MeLi) in diethyl ether
-
This compound
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation of the Gilman Reagent:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add CuI (1.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of MeLi (2.0 eq) dropwise via syringe. The solution will typically change color (e.g., to a yellow or colorless solution) upon formation of the lithium dimethylcuprate. Stir for 30 minutes at 0 °C.
-
-
Alkylation Reaction:
-
Cool the cuprate (B13416276) solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of this compound (1.0 eq) in anhydrous ether/THF dropwise over 20 minutes.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Alkylation using a Stabilized Enolate (β-Ketoester)
This protocol provides a general method for alkylating with the sodium enolate of ethyl acetoacetate.
Materials:
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Sodium Ethoxide (NaOEt)
-
Ethyl acetoacetate
-
This compound
-
Anhydrous THF or Ethanol (if using NaOEt)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Enolate Formation:
-
To a flame-dried flask under an inert atmosphere, add NaH (1.05 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF and cool to 0 °C.
-
Slowly add ethyl acetoacetate (1.0 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature until hydrogen evolution ceases.
-
-
Alkylation Reaction:
-
Cool the resulting enolate solution back to 0 °C.
-
Add this compound (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC indicates consumption of the starting material. Gentle heating (40-50 °C) may be required.
-
-
Workup and Purification:
-
Follow the same workup and purification procedure as described in Protocol 1.
-
Mandatory Visualizations
Caption: Decision workflow for selecting the optimal nucleophile.
Caption: Troubleshooting flowchart for enolate alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.in [brainly.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
Preventing decomposition of Diethyl chloromalonate during storage
Welcome to the technical support center for Diethyl Chloromalonate (DECM). This resource provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound (DECM) decomposition?
A1: The most common signs of DECM decomposition include:
-
Pressure Buildup: Decomposition can release hydrogen chloride (HCl) gas, leading to pressure buildup inside the container.[1]
-
Fuming: Upon opening, the container may release white fumes of HCl gas, especially in the presence of moist air.
-
Color Change: The typically clear, colorless liquid may develop a yellow or brownish tint, indicating the presence of impurities or degradation products.[2]
-
Changes in Acidity: An increase in acidity, detectable by pH measurement of a quenched sample, points to HCl formation.
Q2: What are the primary causes of DECM decomposition?
A2: DECM is sensitive to environmental factors. The primary causes of decomposition are:
-
Moisture: DECM is susceptible to hydrolysis. The ester groups can react with water, and the chlorine atom can be substituted, leading to the formation of diethyl malonate and corrosive hydrogen chloride.[3]
-
Elevated Temperatures: High temperatures accelerate the rate of decomposition.[4]
-
Incompatible Materials: Contact with strong bases, strong acids, and strong oxidizing agents can catalyze decomposition.[1][4]
Q3: What are the official recommended storage conditions for DECM?
A3: To ensure stability, DECM should be stored under controlled conditions. Key recommendations from suppliers and safety data sheets include:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent contact with air and moisture.[3]
-
Temperature: Store in a cool environment. Specific recommendations vary, but common ranges are 2-8°C or in a freezer at -20°C.[3][5][6]
-
Container: Keep the container tightly sealed and stored upright in a dry, well-ventilated area designated for corrosives.[3][4][7]
-
Separation: Store away from incompatible materials like strong oxidizing agents, acids, and bases.[4]
Q4: What are the main decomposition products of DECM?
A4: The primary decomposition pathway is hydrolysis, which yields Diethyl Malonate and Hydrogen Chloride (HCl). Further hydrolysis of the ester groups can lead to the formation of Malonic Acid and Ethanol.
Q5: How can I verify the purity of my stored DECM before an experiment?
A5: The most reliable method for assessing the purity of DECM is through analytical techniques. Gas Chromatography (GC) is the standard method used to determine the purity percentage.[2] Other spectroscopic methods like ¹H NMR and ¹³C NMR can also be used to identify the presence of major impurities and decomposition products.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter with stored this compound.
Issue 1: The container is pressurized, or fumes are observed upon opening.
-
Probable Cause: Decomposition has occurred, releasing hydrogen chloride (HCl) gas. This is a strong indicator of moisture contamination.
-
Immediate Action:
-
Work exclusively within a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical safety goggles, and a face shield.
-
Carefully and slowly vent the container by slightly unscrewing the cap to release the pressure. Point the container opening away from you and any other personnel.
-
-
Resolution:
-
The material is likely partially decomposed. Its purity should be assessed via Gas Chromatography (GC) before use.
-
If the material is still required, consider using it immediately after purity assessment or purifying it via vacuum distillation if feasible.
-
Review your storage protocol to identify and eliminate potential sources of moisture ingress. Ensure the inert gas blanket is properly maintained.
-
Issue 2: The DECM has turned from colorless to a yellow or light brown color.
-
Probable Cause: The color change indicates the formation of degradation products or impurities. While the compound may still be usable for some applications, its purity is compromised.
-
Action:
-
Assess the purity of the material using a quantitative method like GC.[2]
-
Compare the purity results against the requirements for your specific experiment.
-
-
Resolution:
-
If purity is below your experimental threshold, do not use the material.
-
For less sensitive applications, the material might be usable, but be aware that impurities could affect reaction yield and side-product formation.
-
Dispose of the material as hazardous chemical waste according to your institution's guidelines.[2]
-
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale | Reference(s) |
| Temperature | 2-8°C or -20°C | Minimizes thermal decomposition rate. | [3][5][6] |
| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | Prevents exposure to atmospheric moisture and oxygen, inhibiting hydrolysis. | [3] |
| Container | Tightly sealed, upright | Prevents leakage and moisture ingress. | [3][7] |
| Location | Dry, well-ventilated, corrosives area | Ensures safety and prevents accumulation of potentially hazardous vapors. | [4] |
| Incompatibilities | Store away from strong acids, bases, and oxidizing agents | Prevents catalyzed decomposition reactions. | [1][4] |
Experimental Protocols
Protocol: Purity Assessment of this compound by Gas Chromatography (GC)
This protocol provides a general method for determining the purity of DECM and detecting the presence of Diethyl Malonate, a common decomposition product. Instrument conditions may need to be optimized for your specific equipment.
1. Principle
A sample of this compound is volatilized and separated into its components based on their boiling points and interaction with the stationary phase of a GC column. A Flame Ionization Detector (FID) is used for quantification.
2. Equipment & Reagents
-
Gas Chromatograph with FID
-
Capillary Column (e.g., DB-5, HP-5ms, or similar non-polar column, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler or manual syringe
-
High-purity solvents (e.g., Ethyl Acetate or Dichloromethane, GC grade)
-
High-purity reference standards for this compound and Diethyl Malonate
-
High-purity carrier gas (Helium or Hydrogen)
3. Standard & Sample Preparation
-
Standard Solution: Accurately prepare a standard solution of this compound (~1 mg/mL) in the chosen solvent. If quantifying decomposition products, prepare a separate standard for Diethyl Malonate.
-
Sample Solution: Prepare a sample solution of the stored this compound at the same concentration (~1 mg/mL) in the same solvent.
4. GC-FID Operating Conditions (Example)
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80°C, hold 2 min Ramp: 15°C/min to 240°C Hold: 5 min at 240°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 280 °C |
5. Data Analysis
-
Integrate the peaks in the resulting chromatograms.
-
Identify the peaks for this compound and any impurities (e.g., Diethyl Malonate) by comparing retention times with the reference standards.
-
Calculate the purity of the sample using the area percent method: Purity (%) = (Area of DECM Peak / Total Area of All Peaks) x 100
Visualizations
Caption: Primary hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for stored this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Diethyl 2-Chloromalonate | 14064-10-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound 14064-10-9 - 杭州渚渊医药科技有限公司 [hzzypharm.com]
- 4. fishersci.com [fishersci.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. lookchem.com [lookchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound(14064-10-9) 13C NMR spectrum [chemicalbook.com]
Troubleshooting low conversion rates in reactions with Diethyl chloromalonate
Technical Support Center: Diethyl Chloromalonate Reactions
Welcome to the technical support center for troubleshooting reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low conversion rates, encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates when using this compound as an alkylating agent (electrophile)?
Low conversion rates often stem from issues with the nucleophile generation, reaction conditions, or reagent quality. The primary factors include:
-
Ineffective Deprotonation: The base used may be too weak, insufficient in quantity (less than one full equivalent), or degraded due to moisture.[1] Alkoxide bases are particularly sensitive to moisture and should be handled under anhydrous conditions.[1]
-
Poor Reagent Quality: The this compound itself may contain impurities from its synthesis, such as unreacted diethyl malonate or over-chlorinated diethyl dichloromalonate, which can interfere with the reaction.[2]
-
Suboptimal Reaction Conditions: The reaction temperature may be too low for the reaction to proceed efficiently, or the reaction time may be insufficient.[3][4]
-
Presence of Moisture: Water in the solvent or on the glassware can quench the base and lead to hydrolysis of the ester groups.[1][5]
Q2: My reaction has stalled with significant amounts of unreacted starting materials. What is the first thing I should verify?
When a reaction stalls, the first step is to assess the factors critical for initiating the reaction:
-
Base Activity: Ensure the base is fresh, has been stored correctly under inert conditions, and is not expired.[1] If using a solid base like sodium hydride, ensure the mineral oil has been washed away with a dry solvent if necessary.
-
Anhydrous Conditions: Confirm that all glassware was flame- or oven-dried and that all solvents and reagents are anhydrous.[1]
-
Reaction Temperature: Some reactions require an initial period of heating (reflux) to overcome the activation energy.[3] Monitor the reaction by TLC or GC-MS to determine if a temperature increase is warranted.[6]
-
Solvent Choice: The solvent must be appropriate for the reaction. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the enolate and improve reaction rates.[3]
Q3: I'm observing several unexpected side products. What are the likely culprits?
The formation of multiple side products points to competing reaction pathways. Common side reactions include:
-
Hydrolysis: The presence of water can lead to the hydrolysis of the this compound ester groups, forming the corresponding carboxylic acid, which can complicate workup.[5]
-
Products from Impurities: If your starting this compound is impure, you may see side products derived from diethyl dichloromalonate or unreacted diethyl malonate.[2]
-
Elimination Reactions: If the nucleophile's base is particularly strong or sterically hindered, it may favor an E2 elimination pathway over the desired SN2 substitution.[6]
-
Self-Condensation: Under strongly basic conditions, a Claisen-type self-condensation of the nucleophilic ester can occur, consuming the starting material.[1]
Q4: How critical is the purity of this compound for achieving high conversion?
Purity is paramount. This compound is often synthesized by chlorinating diethyl malonate with reagents like sulfuryl chloride.[7] This process can leave behind two key impurities:
-
Diethyl malonate (starting material): This impurity will not act as an electrophile and will remain unreacted, lowering the theoretical maximum yield.[2]
-
Diethyl dichloromalonate (over-chlorinated product): This impurity is reactive and can lead to the formation of undesired byproducts, making purification more difficult and reducing the yield of the target molecule.[2] Studies on the analogous dimethyl chloromalonate show that extended reaction times during synthesis can significantly increase the amount of the dichloro impurity.[2][7]
Troubleshooting Guide: Low Conversion Workflow
The following diagram outlines a systematic approach to diagnosing the cause of low conversion rates in your reaction.
Caption: A logical workflow for troubleshooting low conversion rates.
Data Presentation
The purity of the starting this compound is critical. The table below, adapted from data on the synthesis of the analogous dimethyl chloromalonate, illustrates how reaction parameters can affect the purity of the final product, which in turn impacts subsequent reactions.
Table 1: Effect of Reaction Time on Chloromalonate Synthesis Purity
| Reactant Ratio (Sulfuryl Chloride : Malonate) | Reaction Time (hours) | Temperature (°C) | Product Purity (% by GC)[2] | Dichloro Impurity (% by GC)[2] | Starting Malonate (% by GC)[2] |
|---|---|---|---|---|---|
| 1.2 : 1 | 5 | 40-45 | ~88% | ~5.0% | ~5.9% |
| 1.2 : 1 | 48 | 40-45 | ~75% | ~15% | ~6.0% |
As shown, prolonged reaction times can decrease the desired product's purity by increasing the formation of the dichloro impurity.[2]
Experimental Protocols
Protocol 1: General Procedure for Alkylation using this compound
This protocol describes a general method for the C-alkylation of a nucleophile (e.g., a ketone or another malonic ester) using this compound as the electrophile.
Materials:
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., Sodium Hydride (NaH), Sodium Ethoxide (NaOEt))[1]
-
Nucleophile (1.0 equivalent)
-
This compound (1.0-1.1 equivalents)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Apparatus:
-
A flame- or oven-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet.
Procedure:
-
Setup: Assemble the glassware and ensure the system is under an inert, anhydrous atmosphere.
-
Base Addition: To the flask, add the anhydrous solvent and the base. If using NaH, add it as a 60% dispersion in mineral oil.[3]
-
Nucleophile Deprotonation: Cool the mixture to 0 °C in an ice bath. Slowly add the nucleophile dropwise to the stirred suspension of the base.
-
Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until gas evolution (if any) ceases.[3] This ensures complete formation of the nucleophilic enolate.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the this compound dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored carefully by TLC or GC-MS.[3][6] Gentle heating may be required to drive the reaction to completion.[4]
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride.[4]
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or distillation.[1]
References
Technical Support Center: Managing Impurities in Commercial Diethyl Chloromalonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying, quantifying, and removing common impurities in commercial-grade diethyl chloromalonate. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and safety information to ensure the quality and success of your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is primarily synthesized by the chlorination of diethyl malonate. The most prevalent impurities are typically unreacted starting material, diethyl malonate , and the over-chlorinated byproduct, diethyl 2,2-dichloromalonate .[1] Residual solvents from the synthesis and purification process may also be present.
Q2: How do these impurities affect my downstream reactions?
A2: The presence of impurities can have significant consequences for subsequent synthetic steps.
-
Diethyl Malonate : This impurity can compete in alkylation and acylation reactions, leading to the formation of undesired byproducts and reducing the yield of your target molecule.[2][3] In reactions where stoichiometry is critical, its presence can lead to incomplete conversion of other reagents.
-
Diethyl 2,2-Dichloromalonate : This di-halogenated impurity is generally less reactive in nucleophilic substitution reactions than this compound. However, its presence reduces the molar equivalence of the desired reactant, leading to lower yields. It can also potentially participate in side reactions under certain conditions.
Q3: How can I assess the purity of my this compound?
A3: The purity of this compound is most commonly assessed using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to identify and quantify impurities.[4]
Q4: What is a typical purity level for commercial this compound?
A4: The purity of commercial this compound can vary. While high-purity grades are available, it is not uncommon to find batches with purities around 95% or lower, with the main impurities being diethyl malonate and diethyl 2,2-dichloromalonate.[5] For a related compound, dimethyl chloromalonate, commercial purity can be less than 85%.[1]
Q5: What are the recommended methods for purifying this compound?
A5: The two most effective methods for purifying this compound are fractional distillation under reduced pressure and column chromatography.
-
Fractional Vacuum Distillation is suitable for large quantities and can provide very pure product, provided the boiling points of the components are sufficiently different.[6][7]
-
Column Chromatography is ideal for smaller scales and for separating compounds with very close boiling points. It is also effective for removing the more polar diethyl 2,2-dichloromalonate impurity.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered when using commercial this compound.
| Problem | Potential Cause | Suggested Solution |
| Low yield of mono-alkylated product in malonic ester synthesis. | Presence of unreacted diethyl malonate impurity, which also undergoes alkylation. | Purify the this compound before use using fractional distillation or column chromatography to remove the diethyl malonate. Alternatively, adjust the stoichiometry of your reagents to account for the impurity, though this may complicate purification of the final product. |
| Reaction mixture shows multiple unexpected byproducts. | The presence of diethyl 2,2-dichloromalonate may lead to side reactions under your specific reaction conditions. | Analyze the starting material to quantify the di-chloro impurity. Purify the this compound to remove this impurity. Consider if the reaction conditions (e.g., strong base, high temperature) could be promoting reactions with the di-chloro impurity. |
| Inconsistent reaction outcomes between different batches of this compound. | Varying levels of impurities in different commercial batches. | Always analyze the purity of a new batch of this compound before use. Standardize your material by purification if significant batch-to-batch variation is observed. |
| Difficulty in purifying the final product. | Impurities from the starting this compound are carried through the reaction and have similar physical properties to the desired product. | Purifying the starting material is often easier than purifying the final product. A high-purity starting material simplifies downstream purification. |
Data Presentation: Impurity Profile and Physical Properties
The following tables summarize key data for this compound and its common impurities.
Table 1: Typical Impurity Profile in Commercial this compound
| Compound | Typical Purity Range (%) | Common Impurity Range (%) |
| This compound | 90 - 97 | N/A |
| Diethyl malonate | N/A | 1 - 5 |
| Diethyl 2,2-dichloromalonate | N/A | 1 - 5 |
Note: These values are estimates based on related compounds and can vary between suppliers and batches. It is crucial to analyze each batch for an accurate impurity profile.
Table 2: Physical Properties for Separation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) | Density (g/mL at 25°C) |
| Diethyl malonate | 160.17 | 199.3 | 1.414 | 1.055 |
| This compound | 194.61 | 222 | 1.432 | 1.204 |
| Diethyl 2,2-dichloromalonate | 229.06 | 233-234 | ~1.445 | ~1.29 |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the identification and semi-quantification of volatile impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the commercial this compound in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC System or equivalent.
-
Mass Spectrometer: Agilent 5975C GC/MSD or equivalent.
-
Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan range of 40-300 m/z.
-
-
Data Analysis:
-
Identify the peaks corresponding to diethyl malonate, this compound, and diethyl 2,2-dichloromalonate based on their retention times and mass spectra.
-
Calculate the relative purity by peak area percentage.
-
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol is suitable for purifying larger quantities of this compound.
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column.
-
Use a round-bottom flask of an appropriate size for the volume of crude material.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Use a magnetic stir bar in the distillation flask.
Procedure:
-
System Preparation: Ensure all glassware is dry and free of cracks. Grease all joints to ensure a good seal under vacuum.
-
Charge the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Evacuate the System: Slowly evacuate the system to the desired pressure (e.g., 10-15 mmHg).
-
Distillation:
-
Begin heating the flask gently while stirring.
-
Monitor the temperature at the head of the fractionating column.
-
Discard the initial fraction (forerun), which may contain lower-boiling impurities like residual solvents and some diethyl malonate.
-
Collect the main fraction of pure this compound at a stable temperature.
-
The higher-boiling fraction will contain diethyl 2,2-dichloromalonate.
-
-
Analysis: Analyze all collected fractions by GC-MS or NMR to confirm their composition.
Protocol 3: Purification by Column Chromatography
This method is effective for smaller scale purification and for removing the more polar di-chloro impurity.
Methodology:
-
Column Packing:
-
Prepare a slurry of silica (B1680970) gel (e.g., 60-120 mesh) in a non-polar solvent like hexane (B92381).
-
Pack a chromatography column with the silica gel slurry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hexane with a small amount of ethyl acetate).
-
Carefully load the solution onto the top of the silica column.
-
-
Elution:
-
Elute the column with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
The less polar diethyl malonate will elute first, followed by the desired this compound. The more polar diethyl 2,2-dichloromalonate will elute last.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Confirm the purity of the combined fractions by GC-MS or NMR.
-
Visualizations
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Ch21: Malonic esters [chem.ucalgary.ca]
- 4. epfl.ch [epfl.ch]
- 5. Diethyl 2-Chloromalonate | 14064-10-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Catalyst Selection for Reactions Involving Diethyl Chloromalonate: A Technical Support Center
Welcome to the technical support center for catalyst selection in reactions involving diethyl chloromalonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions involving this compound and what catalysts are typically used?
A1: this compound is a versatile reagent used in various carbon-carbon bond-forming reactions. The primary reaction types and their associated catalysts include:
-
Michael Addition: This reaction involves the addition of this compound to α,β-unsaturated compounds.
-
Organocatalysts: Chiral bifunctional tertiary amine-thioureas are used for highly enantioselective additions to chalcones.[1]
-
Metal Catalysts: Nickel-Sparteine complexes are effective for the enantioselective Michael addition of diethyl malonate to chalcones, a reaction analogous to what would be expected with this compound.[2][3]
-
-
Arylation: This involves the coupling of an aryl group to the α-carbon of this compound.
-
Copper-based Catalysts: Copper(I) iodide (CuI) with a ligand like 2-phenylphenol (B1666276) or 2-picolinic acid is used for the arylation with aryl iodides.[4][5][6][7][8] CuO-nanoparticles also serve as an efficient heterogeneous catalyst for this transformation.[9][10][11][12]
-
Palladium-based Catalysts: Palladium complexes with sterically hindered phosphine (B1218219) ligands can catalyze the arylation with aryl bromides and chlorides.[13]
-
-
Domino Reactions: this compound participates in K2CO3-catalyzed domino reactions, which can include a sequence of Michael alkylation, Mannich alkylation, and aldol (B89426) alkylation.[14]
-
Alkylation: While less common for this compound itself due to the existing chloro-substituent, related diethyl malonate alkylations are frequently performed using phase-transfer catalysis (PTC) with bases like potassium carbonate and catalysts such as 18-crown-6 (B118740) or quaternary ammonium (B1175870) salts.[15][16]
Q2: How do I choose the best catalyst for my specific reaction?
A2: The optimal catalyst depends on the desired transformation, substrate scope, and required stereoselectivity.
-
For enantioselective Michael additions , chiral organocatalysts or chiral metal complexes like Nickel-Sparteine are preferred.[1][2][3]
-
For C-arylation , copper-based catalysts are generally mild and effective, particularly with aryl iodides.[4][5][6][7][8] For less reactive aryl bromides or chlorides, a palladium-based catalyst system may be necessary.[13] CuO-nanoparticles offer the advantage of being a heterogeneous catalyst that can be recovered and reused.[9][10][11][12]
-
For domino reactions leading to complex heterocyclic structures, a simple base catalyst like potassium carbonate can be very effective.[14]
Q3: What are the key experimental parameters to consider when optimizing a reaction with this compound?
A3: Key parameters to optimize include:
-
Catalyst Loading: Typically ranges from 1-10 mol%.
-
Solvent: The choice of solvent is critical. For instance, toluene (B28343) is often optimal for Nickel-Sparteine catalyzed Michael additions, while polar aprotic solvents like DMSO may be required for some C-arylation reactions.[2][9]
-
Base: The choice and stoichiometry of the base are crucial, especially in arylation and alkylation reactions. Common bases include cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3).
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the catalyst system and substrate reactivity.
-
Ligand: For metal-catalyzed reactions, the ligand plays a critical role in catalyst stability and reactivity.
Troubleshooting Guides
Problem 1: Low Yield or No Reaction
Symptoms:
-
TLC or GC-MS analysis shows a large amount of unreacted starting material.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). For heterogeneous catalysts like CuO-nanoparticles, consider catalyst poisoning and refer to regeneration protocols if available.[17][18][19][20] |
| Inappropriate Solvent | The solvent may not be suitable for the chosen catalyst system or may not be sufficiently dry. For moisture-sensitive reactions, use anhydrous solvents. |
| Suboptimal Base | The base may not be strong enough to deprotonate the malonate or the reaction precursor effectively. Consider a stronger base or a different base/solvent combination.[21] |
| Incorrect Reaction Temperature | The reaction may require heating to overcome the activation energy. Incrementally increase the reaction temperature and monitor the progress by TLC or GC-MS.[21] |
| Poor Quality Reagents | Verify the purity of this compound and the coupling partner. Impurities can inhibit the catalyst or lead to side reactions.[22] |
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting logic for low-yield reactions.
Problem 2: Formation of Significant Side Products
Symptoms:
-
TLC or GC-MS analysis shows multiple spots/peaks in addition to the desired product.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Side Reactions of this compound | This compound can undergo self-condensation or other side reactions under certain conditions. Adjusting the stoichiometry or the order of addition of reagents can minimize these. |
| Catalyst-Induced Decomposition | The catalyst may be promoting the decomposition of the starting materials or the product. Consider lowering the catalyst loading or the reaction temperature. |
| Reaction with Solvent | In some cases, the solvent may participate in the reaction. Choose an inert solvent for your specific reaction conditions. |
| Dialkylation/Diarylation | In arylation or alkylation reactions, the formation of the disubstituted product can be a significant side reaction. Using a slight excess of this compound can favor mono-substitution.[21] |
Experimental Workflow for a Typical Catalytic Reaction
Caption: A generalized experimental workflow for reactions involving this compound.
Data Presentation: Catalyst Performance Comparison
Table 1: Catalyst Performance in the Michael Addition of Diethyl Malonate to Chalcones
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| NiCl₂ / (-)-Sparteine | 10 | Toluene | 25 | 5 | 88 | 86 | [2] |
| Ni(acac)₂ / (-)-Sparteine | 10 | Toluene | 25 | 5 | 85 | 80 | [2] |
| Cinchona Alkaloid-derived Thiourea | 5 | Toluene | Room Temp | 4 | >65 | 80-99 | [1][23] |
Table 2: Catalyst Performance in the C-Arylation of Diethyl Malonate with Aryl Halides
| Catalyst System | Ligand/Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | 2-Phenylphenol | Cs₂CO₃ | N/A | 70 | N/A | Good to Excellent | [4][5][6][7] |
| CuI | 2-Picolinic Acid | Cs₂CO₃ | 1,4-Dioxane (B91453) | Room Temp | N/A | Good to Excellent | [8] |
| CuO-nanoparticles | None | Cs₂CO₃ | DMSO | 80 | 8 | 80 | [9][11] |
| Pd(dba)₂ | P(t-Bu)₃ | N/A | N/A | N/A | N/A | N/A | [13] |
Experimental Protocols
Protocol 1: Nickel-Sparteine Catalyzed Enantioselective Michael Addition
This protocol is adapted from the enantioselective Michael addition of diethyl malonate to chalcone (B49325).[2][24]
Materials:
-
NiCl₂ (10 mol%)
-
(-)-Sparteine (10 mol%)
-
Chalcone (1.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry flask under a nitrogen atmosphere, add NiCl₂ and (-)-Sparteine to anhydrous toluene.
-
Stir the mixture at room temperature for 6 hours to form the catalyst complex.
-
Add the chalcone in portions to the catalyst mixture and stir for an additional 30 minutes.
-
Slowly add a solution of this compound in anhydrous toluene to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Upon completion, quench the reaction with dilute HCl and extract the product with ethyl acetate (B1210297).
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.
Protocol 2: Copper-Catalyzed C-Arylation with Aryl Iodide
This protocol is a general procedure for the copper-catalyzed arylation of diethyl malonate.[4][5][6][7][8]
Materials:
-
CuI (5 mol%)
-
2-Picolinic acid (10 mol%)
-
Aryl iodide (1.0 equiv)
-
This compound (2.0 equiv)
-
Cs₂CO₃ (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a flame-dried flask under an argon atmosphere, add CuI, 2-picolinic acid, Cs₂CO₃, and the aryl iodide.
-
Add anhydrous 1,4-dioxane and this compound.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: CuO-Nanoparticle Catalyzed C-Arylation
This protocol describes the heterogeneous catalysis for the C-arylation of an active methylene (B1212753) compound.[9][10][11]
Materials:
-
CuO-nanoparticles (10 mol%)
-
Aryl halide (1.0 equiv)
-
This compound (3.0 equiv)
-
Cs₂CO₃ (0.5 equiv)
-
DMSO
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, add the aryl halide, this compound, and Cs₂CO₃ to DMSO.
-
Add the CuO-nanoparticles to the mixture.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and recover the catalyst by centrifugation.
-
Wash the catalyst with ethyl acetate for reuse.
-
Pour the filtrate into 1N HCl and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the product.
References
- 1. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 5. A general and mild copper-catalyzed arylation of diethyl malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A general and mild copper-catalyzed arylation of diethyl malonate. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. C-Arylation reactions catalyzed by CuO-nanoparticles under ligand free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - C-Arylation reactions catalyzed by CuO-nanoparticles under ligand free conditions [beilstein-journals.org]
- 13. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound 95 14064-10-9 [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. echemi.com [echemi.com]
- 17. mdpi.com [mdpi.com]
- 18. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 21. benchchem.com [benchchem.com]
- 22. Reddit - The heart of the internet [reddit.com]
- 23. Enantioselective Michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea organocatalyst [open.metu.edu.tr]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Diethyl Chloromalonate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with diethyl chloromalonate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is incomplete, and I still have a significant amount of starting material. What could be the cause?
A1: Incomplete reactions are a common issue and can stem from several factors. Here are the primary aspects to investigate:
-
Insufficient Reaction Time or Temperature: Some reactions require extended periods or heating to proceed to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR) to determine the optimal reaction time.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. For reactions requiring the deprotonation of a nucleophile, ensure the base is strong enough and used in the correct stoichiometric amount to drive the reaction forward. For instance, in alkylation reactions, a strong base like sodium ethoxide is often used.[1]
-
Reagent Purity: Impurities in either the this compound or the nucleophile can interfere with the reaction. Ensure the purity of your starting materials. Commercially available this compound can contain impurities like diethyl 2,2-dichloromalonate.
-
Anhydrous Conditions: For reactions sensitive to moisture, such as those involving strong bases or organometallic reagents, ensure all glassware is thoroughly dried and anhydrous solvents are used. Water can quench the base and hydrolyze the ester groups.
Q2: I am observing the formation of a di-substituted product in my reaction. How can I favor the mono-substituted product?
A2: The formation of a di-substituted product is a common side reaction, especially in alkylations. This occurs because the mono-substituted product may still possess an acidic proton, allowing for a second reaction. To minimize this:
-
Control Stoichiometry: Use a 1:1 molar ratio of your nucleophile to this compound. A slight excess of the nucleophile can sometimes favor mono-substitution.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the nucleophile. This maintains a low concentration of the electrophile and reduces the likelihood of the mono-substituted product reacting further.
-
Temperature Control: Maintain a controlled, often lower, temperature during the addition of this compound. Exothermic reactions can increase the rate of the second substitution.
Q3: My desired product seems to have hydrolyzed during work-up. How can I prevent this?
A3: The ester groups of this compound and its products can be susceptible to hydrolysis under acidic or basic conditions, particularly at elevated temperatures.[2]
-
Careful pH Control: During aqueous work-up, carefully neutralize the reaction mixture to a pH of ~7 before extraction. Avoid prolonged exposure to strong acids or bases.
-
Use of Mild Bases for Washing: If a basic wash is required to remove unreacted starting materials, use a mild base like a saturated sodium bicarbonate solution and perform the wash quickly and at a low temperature.[3]
-
Minimize Heating: Avoid heating the reaction mixture for extended periods in the presence of acid or base during the work-up procedure.
Q4: I am having difficulty purifying my product. What are the recommended purification methods?
A4: The choice of purification method depends on the scale of the reaction, the properties of the product, and the impurities present.
-
Extraction and Washing: A standard aqueous work-up involving extraction with an organic solvent, followed by washing with water, brine, and sometimes a dilute bicarbonate solution, is the first step in purification.[3][4][5]
-
Distillation: For thermally stable liquid products with boiling points significantly different from impurities, vacuum distillation can be an effective purification method.[3]
-
Column Chromatography: Silica gel column chromatography is a versatile method for purifying a wide range of products. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is a common starting point. For removing the common impurity diethyl 2,2-dichloromalonate, a silica-plug filtration can be effective.
-
Crystallization/Precipitation: If your product is a solid, it can often be purified by recrystallization from a suitable solvent or by precipitation. For example, diethyl aminomalonate can be isolated as its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the crude product.[3][4][5]
Data Presentation
Table 1: Common Bases and Solvents in this compound Reactions
| Base | Typical Application | Common Solvents |
| Sodium Ethoxide | Alkylation of malonic esters | Ethanol |
| Potassium Carbonate (K₂CO₃) | Domino reactions, alkylations | Acetone, DMF, Acetonitrile |
| Triethylamine (Et₃N) | Reactions with amines and other nucleophiles | Dichloromethane, THF, Acetonitrile |
| Sodium Bicarbonate (NaHCO₃) | Mild base for work-up procedures | Water/Organic Solvent |
Table 2: Troubleshooting Common Side Products
| Side Product | Likely Cause | Suggested Solution |
| Di-substituted Product | Reaction of the mono-substituted product with another equivalent of this compound. | Control stoichiometry (1:1 ratio), slow addition of this compound, lower reaction temperature. |
| Hydrolyzed Product (Carboxylic Acid) | Presence of water during the reaction or work-up under acidic/basic conditions. | Use anhydrous conditions, careful neutralization during work-up, use mild bases for washing.[2] |
| Elimination Byproduct | If the nucleophile has beta-hydrogens, elimination can compete with substitution. | Use a less hindered base, lower reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine (Synthesis of Diethyl Aminomalonate Hydrochloride)
This protocol is adapted from the synthesis of diethyl aminomalonate hydrochloride.[3][4][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate).
-
Addition of this compound: Cool the solution in an ice bath. Slowly add one equivalent of this compound to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Quenching and Extraction: If necessary, filter off any solid byproducts. The reaction mixture can be washed with a 1% sodium bicarbonate solution.[3] Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Work-up: Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purification (Precipitation as Hydrochloride Salt): Dissolve the crude product in dry diethyl ether and cool in an ice bath. Bubble dry hydrogen chloride gas through the solution while stirring. The hydrochloride salt of the product will precipitate as a white solid.[3][4][5]
-
Isolation: Collect the solid product by suction filtration, wash with cold dry ether, and dry under vacuum.
Mandatory Visualization
Caption: General experimental workflow for this compound reactions.
Caption: Decision tree for troubleshooting product purification.
References
Technical Support Center: Scaling Up Diethyl Chloromalonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of diethyl chloromalonate from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound at both lab and pilot scales?
A1: The most prevalent and scalable method for synthesizing this compound is the direct chlorination of diethyl malonate using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂).[1] This method is advantageous due to the availability and cost-effectiveness of the starting materials.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are the exothermic nature of the chlorination reaction with sulfuryl chloride and the evolution of corrosive hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.[2] Proper temperature control, adequate ventilation, and a system to scrub the off-gases are critical at the pilot plant scale.
Q3: What is the main impurity formed during the synthesis, and how can it be minimized?
A3: The principal impurity is diethyl dichloromalonate. Its formation can be minimized by carefully controlling the stoichiometry of the chlorinating agent and the reaction temperature. Using a slight excess of diethyl malonate and maintaining a lower reaction temperature can help reduce the formation of the dichloro impurity. One study on the analogous dimethyl chloromalonate synthesis found that prolonged reaction times can also lead to an increase in the dichloro impurity.[3]
Q4: What are the recommended purification methods at the pilot plant scale?
A4: While fractional distillation is a common purification technique, it can be challenging for this compound due to the close boiling points of the product and the dichloro impurity, which can lead to significant yield loss.[4] A more effective method at a larger scale is silica-plug filtration, which has been successfully used for the purification of the analogous dimethyl chloromalonate.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conversion of Diethyl Malonate | - Insufficient amount of chlorinating agent.- Reaction temperature is too low.- Poor mixing. | - Verify the stoichiometry and purity of the chlorinating agent.- Gradually increase the reaction temperature, monitoring for exotherms.- Ensure adequate agitation to maintain a homogeneous reaction mixture. At pilot scale, consider increasing the impeller speed or evaluating the reactor geometry for better mixing efficiency. |
| High Levels of Diethyl Dichloromalonate Impurity | - Excess of chlorinating agent.- Reaction temperature is too high.- Prolonged reaction time. | - Reduce the molar equivalent of the chlorinating agent.- Maintain strict temperature control, especially during the addition of the chlorinating agent.- Monitor the reaction progress by GC and stop the reaction once the desired conversion of the starting material is achieved.[3] |
| Runaway Reaction / Poor Temperature Control | - Addition rate of the chlorinating agent is too fast.- Inadequate cooling capacity of the reactor.- Poor heat transfer due to reactor fouling or insufficient mixing. | - Reduce the addition rate of the chlorinating agent.- Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the batch.- Check for and address any issues with reactor cleanliness and mixing that could impede heat transfer. |
| Product Decomposition During Work-up or Purification | - Presence of water, which can lead to hydrolysis.- High temperatures during distillation. | - Ensure all equipment is dry and use anhydrous solvents.- If distillation is used, perform it under reduced pressure to lower the boiling point.[4]- Consider non-thermal purification methods like silica-plug filtration.[3] |
| Inconsistent Results Between Lab and Pilot Scale | - Differences in mixing efficiency.- Variations in heat transfer characteristics.- Different material of construction for the reactors. | - Characterize and maintain similar mixing parameters (e.g., power per unit volume) between scales.- Account for the lower surface area-to-volume ratio at the pilot scale, which affects heat transfer.- Evaluate if the reactor material has any catalytic effect on the reaction. |
Data Presentation
Table 1: Comparison of Laboratory and Pilot Plant Synthesis Parameters for this compound
| Parameter | Laboratory Scale | Pilot Plant Scale (Adapted from Dimethyl Chloromalonate Synthesis[3]) |
| Starting Material | Diethyl Malonate | Diethyl Malonate |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Sulfuryl Chloride (SO₂Cl₂) |
| Molar Ratio (Malonate:SO₂Cl₂) | ~1 : 1.1 - 1.2 | ~1 : 1.2 |
| Batch Size | 100 g - 1 kg | 20 kg |
| Solvent | Typically neat or in a solvent like Dichloromethane | Neat |
| Addition Temperature | 20-25°C | < 25°C |
| Addition Time | 30 - 60 minutes | 1 hour |
| Reaction Temperature | 25 - 45°C | 40 - 45°C |
| Reaction Time | 2 - 5 hours | 4 - 5 hours |
| Typical Crude Purity (by GC) | 85 - 92% | ~90% |
| Purification Method | Fractional Distillation or Column Chromatography | Silica-Plug Filtration |
| Final Purity (by GC) | > 95% | > 95% |
Experimental Protocols
Pilot Plant Scale Synthesis of this compound (Adapted from Dimethyl Chloromalonate Synthesis[3])
-
Reactor Preparation: A 50-L glass-lined reactor is purged with nitrogen.
-
Charging Reactants: Charge the reactor with 20 kg of diethyl malonate at 25°C.
-
Addition of Chlorinating Agent: To the stirred contents, add 24.5 kg of sulfuryl chloride over a period of 1 hour, ensuring the batch temperature is maintained below 25°C.
-
Reaction: Gradually heat the reaction mixture to 40-45°C and maintain it for 4-5 hours.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until less than 6% of diethyl malonate remains.
-
Cooling: Cool the reaction mixture to 25°C and stir for 30 minutes.
-
Isolation: The crude this compound is unloaded from the reactor.
Purification by Silica-Plug Filtration (Adapted from Dimethyl Chloromalonate Synthesis[3])
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate).
-
Silica (B1680970) Gel Addition: Slowly add silica gel (60-120 mesh) to the stirred solution while maintaining the temperature below 30°C.
-
Filtration: Filter the resulting slurry through a filter press.
-
Washing: Wash the silica gel cake with the solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Pilot Plant Synthesis Workflow for this compound.
Caption: Troubleshooting High Dichloro Impurity Formation.
References
Validation & Comparative
A Comparative Analysis of Reactivity: Diethyl Chloromalonate vs. Diethyl Bromomalonate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the astute selection of reagents is paramount to achieving desired molecular complexity and optimal reaction efficiency. Diethyl chloromalonate and diethyl bromomalonate are two widely utilized C3 synthons, serving as versatile precursors for the introduction of a malonate moiety in the synthesis of pharmaceuticals and other fine chemicals. While structurally similar, the difference in the halogen substituent imparts distinct reactivity profiles that can significantly influence reaction kinetics and product yields. This guide provides an objective comparison of their performance, supported by fundamental principles of organic chemistry, to aid in the strategic selection of the appropriate reagent for specific synthetic applications.
Executive Summary of Reactivity
The primary difference in reactivity between this compound and diethyl bromomalonate lies in the nature of the carbon-halogen bond. Bromine is a superior leaving group compared to chlorine. This is attributed to bromide's lower basicity, larger atomic size, and greater polarizability, which allows it to better stabilize the negative charge as it departs.[1][2][3] Consequently, diethyl bromomalonate is generally more reactive than this compound in nucleophilic substitution reactions, such as the classical malonic ester synthesis.[4]
This enhanced reactivity translates to faster reaction rates and potentially higher yields under identical conditions. While direct, side-by-side quantitative kinetic studies are not extensively documented in the literature, the established principles of physical organic chemistry provide a robust framework for predicting their relative performance.[3][4][5]
Data Presentation: A Comparative Overview
The following table summarizes the key properties and expected reactivity trends of this compound and diethyl bromomalonate.
| Property | This compound | Diethyl Bromomalonate | Rationale |
| Molecular Formula | C₇H₁₁ClO₄ | C₇H₁₁BrO₄ | Difference in the halogen atom. |
| Molecular Weight | 194.61 g/mol | 239.06 g/mol | Bromine has a higher atomic mass than chlorine. |
| Leaving Group Ability | Good | Excellent | Bromide is a weaker base and more stable anion than chloride, making it a better leaving group.[1][3] |
| Reactivity in Sₙ2 | Lower | Higher | The rate of Sₙ2 reactions is sensitive to the leaving group's ability.[4] A better leaving group leads to a lower activation energy and a faster reaction.[1] |
| Acidity of α-Proton | pKa ≈ 11 (in DMSO) | pKa ≈ 11 (in DMSO) | The inductive effect of chlorine and bromine on the acidity of the α-proton is comparable. While bromine is slightly less electronegative, its polarizability can influence the stability of the conjugate base.[1] |
| Typical Reaction Yields | Good to Excellent | Generally higher than the chloro-analog | The higher reactivity of the bromo-compound often translates to more efficient conversion to the desired product. |
| Cost-Effectiveness | Generally more cost-effective | Generally more expensive | The cost of raw materials and the manufacturing process for brominated compounds are typically higher. |
Experimental Protocols: A Representative Alkylation Reaction
The following is a generalized experimental protocol for the mono-alkylation of a diethyl halomalonate. This procedure can be adapted for both this compound and diethyl bromomalonate. It is anticipated that the reaction with diethyl bromomalonate will proceed at a faster rate.
Objective: To synthesize a mono-alkylated diethyl malonate via nucleophilic substitution.
Materials:
-
This compound or diethyl bromomalonate (1.0 eq)
-
Anhydrous ethanol (B145695)
-
Sodium metal (1.0 eq)
-
Alkyl halide (e.g., benzyl (B1604629) bromide) (1.0 eq)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal in small pieces to anhydrous ethanol at room temperature in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Stir until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add the diethyl halomalonate dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). For diethyl bromomalonate, the reaction is expected to reach completion in a shorter time frame compared to this compound.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: General workflow for the alkylation of diethyl halomalonates.
Caption: Relationship between leaving group properties and reactivity.
Conclusion
References
Diethyl Chloromalonate: A Superior Alternative for Complex Molecular Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of complex organic syntheses. In the realm of malonic esters, diethyl chloromalonate emerges as a highly reactive and versatile alternative to traditional counterparts like diethyl malonate, offering unique advantages in the construction of intricate molecular architectures.
This guide provides a comprehensive comparison of this compound with other common malonic esters, including diethyl malonate, dimethyl malonate, and di-tert-butyl malonate. Through an examination of their reactivity, supported by experimental data and detailed protocols, we aim to equip researchers with the knowledge to optimize their synthetic strategies.
At a Glance: Key Physicochemical Properties
A foundational understanding of the physicochemical properties of these malonic esters is crucial for predicting their behavior in chemical reactions and for process optimization.
| Property | This compound | Diethyl Malonate | Dimethyl Malonate | Di-tert-butyl Malonate |
| Molecular Formula | C₇H₁₁ClO₄ | C₇H₁₂O₄ | C₅H₈O₄ | C₁₁H₂₀O₄ |
| Molecular Weight | 194.61 g/mol | 160.17 g/mol | 132.11 g/mol | 216.27 g/mol |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid | Colorless liquid |
| Boiling Point | 105-106 °C at 19 mmHg[1] | 199 °C | 180-181 °C[2] | 110-111 °C at 22 mmHg |
| Density | 1.204 g/mL at 25 °C[2] | 1.05 g/cm³ | 1.154 g/cm³ | 0.966 g/mL at 25 °C |
| pKa of α-hydrogen | ~11 (Estimated) | ~13 | ~13[3] | ~13 (Estimated) |
Performance in Key Synthetic Reactions: A Comparative Analysis
The enhanced reactivity of this compound stems from the presence of the electron-withdrawing chlorine atom at the α-position. This feature makes the α-carbon not only acidic but also an electrophilic center, opening up unique reaction pathways not readily accessible with other malonic esters.
C-Alkylation Reactions
In traditional malonic ester synthesis, the enolate of a malonic ester acts as a nucleophile to attack an alkyl halide. While effective, this method can sometimes be limited by the need for a strong base and the potential for dialkylation. This compound, with its labile chlorine atom, can act as an electrophile, reacting with a variety of nucleophiles.
While direct comparative studies with identical substrates and conditions are not extensively documented in a single source, the available data suggests differences in reactivity. For instance, the alkylation of diethyl malonate with an alkyl halide is a standard procedure.[4] In contrast, this compound's utility shines in reactions where it introduces the malonate moiety to a nucleophile.
| Malonic Ester | Reaction Type | Substrate | Product | Yield | Reference |
| Diethyl Malonate | Alkylation | Methyl Bromide | Diethyl methylmalonate | 97% | --INVALID-LINK-- |
| This compound | Nucleophilic Substitution | Salicylic (B10762653) Aldehyde Derivatives | Functionalized 2,3-dihydrobenzofurans | Good to excellent | --INVALID-LINK-- |
| Dimethyl Malonate | Alkylation | Benzyl Chloride (Microwave) | Monobenzylated product | High | --INVALID-LINK-- |
Michael Addition Reactions
In Michael additions, malonate enolates add to α,β-unsaturated carbonyl compounds. The choice of malonic ester can influence the reaction's efficiency.
| Malonic Ester | Michael Acceptor | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |
| Diethyl Malonate | Chalcone | NiCl₂/(-)-Sparteine | 90% | 86% | --INVALID-LINK-- |
| Diethyl Malonate | Crotonaldehyde | Chiral aminocarboxylates | >90% | up to 40% | --INVALID-LINK-- |
The Unique Advantage of this compound: Domino Reactions
A significant advantage of this compound is its participation in potassium carbonate-catalyzed domino reactions.[5] These multi-step transformations, occurring in a single pot, allow for the rapid construction of complex heterocyclic structures, such as functionalized 2,3-dihydrobenzofurans, which are prevalent in pharmacologically active compounds.[5] This reactivity is not observed with standard malonic esters like diethyl malonate under the same conditions.
Reaction Mechanism: Domino Synthesis of 2,3-Dihydrobenzofurans
The K₂CO₃-catalyzed domino reaction between a salicylic aldehyde derivative and this compound proceeds through a sequence of Michael addition, intramolecular alkylation (cyclization), and subsequent rearrangement.
References
Navigating Purity: A Comparative Guide to Analytical Methods for Diethyl Chloromalonate
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. Diethyl chloromalonate, a key building block in the synthesis of various pharmaceuticals, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Titrimetry. We present a critical evaluation of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for your analytical needs.
The determination of purity is a critical step in the quality control of this compound. A variety of analytical techniques can be employed, each with its own set of advantages and limitations. The choice of method often depends on factors such as the nature of potential impurities, required sensitivity, accuracy, precision, and the availability of instrumentation. This guide will delve into the principles, protocols, and comparative performance of the most commonly used analytical techniques.
General Workflow for Purity Determination
The process of determining the purity of this compound, regardless of the specific analytical technique chosen, generally follows a standardized workflow. This involves careful sample preparation, instrumental analysis, data processing, and finally, the calculation and reporting of the purity value.
Comparison of Analytical Methods
The selection of an analytical method is a critical decision based on a balance of performance characteristics. The following table summarizes the key attributes of Gas Chromatography, High-Performance Liquid Chromatography, Quantitative NMR, and Titrimetry for the purity assessment of this compound. The quantitative data presented is based on methods developed for this compound and structurally similar compounds and serves as a reliable estimate of achievable performance with appropriate method validation.[1]
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) | Titrimetry (Saponification) |
| Principle | Separation of volatile compounds followed by flame ionization detection. | Separation based on partitioning between a stationary and a mobile phase, with UV detection. | Signal intensity is directly proportional to the number of atomic nuclei. | Chemical reaction (saponification) and titration to determine the amount of ester. |
| Primary Use | Quantification of the main component and volatile impurities. | Quantification of the main component and non-volatile or thermally labile impurities.[1] | Absolute purity determination without the need for a specific reference standard of the analyte.[2] | Assay of total ester content. |
| Accuracy | High (Requires certified reference standards). | High (Requires certified reference standards).[3] | Very High (Primary ratio method).[2][4] | Moderate to High (Dependent on stoichiometry and endpoint detection). |
| Precision (RSD) | < 2%.[5] | < 2%.[6] | < 1%.[2] | < 2%. |
| Limit of Quantification (LOQ) | ~ 1 µg/mL.[2] | ~ 5 µg/mL.[2] | ~ 0.1 mg/mL.[2] | Not typically used for impurity quantification. |
| Analysis Time | ~15-30 minutes per sample. | ~10-20 minutes per sample. | ~5-15 minutes per sample. | ~30-60 minutes per sample. |
| Key Advantage | High resolution for volatile compounds. | Versatile for a wide range of compounds. | Provides structural information and absolute quantification.[7] | Low cost and simple instrumentation. |
| Key Disadvantage | Requires analyte to be volatile and thermally stable. | May require chromophores for sensitive detection. | Lower sensitivity compared to chromatographic methods; high instrument cost.[2] | Less specific; susceptible to interference from other reactive species. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for each of the discussed techniques for the analysis of this compound.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is suitable for the quantification of this compound and the detection of volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve in 10 mL of a suitable solvent such as acetone (B3395972) or ethyl acetate. An internal standard (e.g., undecane) can be added for improved quantitative accuracy.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This reverse-phase HPLC method is effective for the purity determination of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[1] For mass spectrometry compatibility, a small amount of formic acid (e.g., 0.1%) can be added.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: 210 nm (as malonate esters have weak UV absorbance at higher wavelengths).[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Accurately weigh about 20 mg of this compound and dissolve in 100 mL of the mobile phase.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
This protocol outlines the general steps for purity determination of this compound by ¹H-qNMR using an internal standard.[1]
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[1]
-
Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[1]
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d₆).[1]
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent, cap the tube, and gently mix until both components are fully dissolved.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic signals of both this compound (e.g., the quartet of the methylene (B1212753) protons or the triplet of the methyl protons) and the internal standard.
-
-
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Titrimetry (Saponification Titration)
This method determines the total ester content by saponification followed by back-titration of the excess base.
-
Principle: The ester is hydrolyzed (saponified) by reacting with a known excess of a strong base (e.g., potassium hydroxide). The unreacted base is then titrated with a standard acid solution.
-
Reagents:
-
Standardized 0.5 M ethanolic potassium hydroxide (B78521) (KOH) solution.
-
Standardized 0.5 M hydrochloric acid (HCl) solution.
-
Phenolphthalein (B1677637) indicator solution.
-
-
Procedure:
-
Accurately weigh about 2 g of this compound into a flask.
-
Add 25.0 mL of the standardized 0.5 M ethanolic KOH solution.
-
Attach a reflux condenser and heat the mixture in a water bath for 1 hour to ensure complete saponification.
-
Cool the flask to room temperature and add a few drops of phenolphthalein indicator.
-
Titrate the excess KOH with the standardized 0.5 M HCl solution until the pink color disappears.
-
Perform a blank titration with 25.0 mL of the ethanolic KOH solution without the sample.
-
-
Calculation: The saponification value, and subsequently the purity, can be calculated based on the difference in the volume of HCl used for the sample and the blank.
Conclusion
The choice of the analytical method for determining the purity of this compound should be guided by the specific requirements of the analysis.
-
Gas Chromatography is a robust and reliable technique, particularly for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography offers versatility and is a workhorse in many quality control laboratories for routine purity assessments.
-
Quantitative NMR stands out as a primary method that provides a highly accurate and precise purity value without the need for a specific reference standard of the analyte, making it invaluable for the certification of reference materials and for definitive purity assignments.[2][4]
-
Titrimetry , while less specific, offers a simple and cost-effective method for determining the overall ester content.
For a comprehensive and unambiguous purity assessment, employing two orthogonal methods, such as a chromatographic technique (GC or HPLC) and a spectroscopic technique (qNMR), is highly recommended. This orthogonal approach provides a higher degree of confidence in the analytical results and ensures the quality and consistency of this compound used in research and pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rbmb.net [rbmb.net]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of Diethyl Chloromalonate
For Researchers, Scientists, and Drug Development Professionals
Diethyl chloromalonate is a versatile reagent in organic synthesis, prized for its ability to participate in a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of a chlorine atom on the active methylene (B1212753) carbon imparts unique reactivity compared to its parent compound, diethyl malonate. This guide provides an objective comparison of the products and performance of key reactions involving this compound against viable synthetic alternatives, supported by experimental data and detailed protocols.
I. Domino Reactions: Synthesis of 2,3-Dihydrobenzofurans
The synthesis of 2,3-dihydrobenzofurans, a common scaffold in pharmacologically active compounds, can be efficiently achieved through a potassium carbonate-catalyzed domino reaction involving this compound and salicylic (B10762653) aldehyde derivatives. This sequence often involves Michael alkylation, Mannich alkylation, and aldol (B89426) alkylation in a single pot.
Comparison of Synthetic Methodologies for 2,3-Dihydrobenzofurans
| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Reaction Time | Notes |
| This compound Domino Reaction | This compound, Salicylic aldehyde | K2CO3 | High (Specific data not available in searched literature) | Not specified | One-pot synthesis of highly functionalized products. |
| Chalcone (B49325) Rearrangement | Chalcone | p-Toluene sulfonic acid, Acetonitrile | Efficient (Specific data not available in searched literature) | Not specified | Yields can be high.[1] |
| [3+2] Cycloaddition | Quinone ester, Styrene derivative | Cu/SPDO | Up to 96% | Not specified | Excellent enantioselectivities (up to 99% ee). |
| Photocatalytic Cyclization | 2-Allylphenol, α-Iodo sulfone | 1,1,3,3-tetramethylguanidine (TMG), 1,2-dichlorobenzene, light | 29-69% | 35 minutes | Metal-free approach. |
Experimental Protocol: Domino Synthesis of 2,3-Dihydrobenzofurans (General)
A specific detailed protocol for the domino reaction of this compound with salicylic aldehyde was not available in the searched literature. However, a general procedure can be inferred:
-
To a solution of the salicylic aldehyde derivative in a suitable solvent (e.g., DMF or acetonitrile), add this compound and potassium carbonate.
-
Stir the reaction mixture at an elevated temperature until the starting materials are consumed (monitor by TLC).
-
After completion, cool the reaction to room temperature, and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship: this compound in Domino Reactions
Caption: Domino reaction of this compound and salicylic aldehyde.
II. Synthesis of Barbiturates and Their Derivatives
Substituted malonic esters are foundational precursors in the synthesis of barbiturates, a class of drugs with sedative, hypnotic, and anticonvulsant properties.[1] The general synthesis involves the condensation of a disubstituted diethyl malonate with urea (B33335) in the presence of a strong base.[2] While this compound is not directly used in the final condensation, it serves as a valuable starting material for the synthesis of the required substituted malonates.
Comparison of Synthetic Routes to Barbituric Acid
| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Reaction Time | Notes |
| From Diethyl Malonate | Diethyl malonate, Urea | Sodium ethoxide in ethanol, reflux at 110°C | 72-78% | 7 hours | A classic and high-yielding method.[3][4] |
| From Malonic Acid | Malonic acid, Urea | Phosphorus oxychloride | Not specified | Not specified | Alternative condensing agent. |
| From Malonic Acid & Acetic Anhydride | Malonic acid, Urea, Acetic anhydride | Acetic acid | Not specified | Not specified | Another alternative condensation method. |
Experimental Protocol: Synthesis of Barbituric Acid from Diethyl Malonate [3][4]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium in 250 mL of absolute ethanol.
-
To the resulting sodium ethoxide solution, add 80 g (0.5 mol) of diethyl malonate.
-
In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of hot (70°C) absolute ethanol.
-
Add the urea solution to the diethyl malonate mixture and reflux the reaction for 7 hours in an oil bath heated to 110°C. A white solid will precipitate.
-
After reflux, add 500 mL of hot (50°C) water to the reaction mixture, followed by the dropwise addition of concentrated hydrochloric acid (approx. 45 mL) until the solution is acidic.
-
Filter the solution while hot and then cool the filtrate in an ice bath overnight.
-
Collect the crystalline barbituric acid by vacuum filtration, wash with cold water, and dry. The expected yield is 46-50 g (72-78%).
Experimental Workflow: Barbiturate (B1230296) Synthesis
Caption: General workflow for the synthesis of barbiturate derivatives.
III. Michael Addition Reactions
The enolate of diethyl malonate is an excellent Michael donor, participating in 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[5] this compound can also be utilized in Michael-initiated ring-closure (MIRC) reactions to form cyclopropanes.
Comparison of Michael Addition Performance
| Michael Acceptor | Michael Donor | Catalyst/Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |
| Chalcone | Diethyl malonate | 10 mol% NiCl2/(-)-Sparteine (B7772259), Toluene (B28343), 25°C, 5h | 90% | 86% |
| trans-β-nitrostyrene | Diethyl malonate | 5 mol% 2-aminoDMAP/urea, Toluene, rt, 4h | 65-95% | 80-99% |
Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone [5]
-
In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl2 (13 mg, 10 mol%) and (-)-sparteine (0.024 mL, 10 mol%) in dry toluene (5 mL) at room temperature for 6 hours.
-
Slowly add chalcone (0.393 g, 1.89 mmol) in portions to the catalyst mixture and stir for an additional 30 minutes.
-
Add a solution of diethyl malonate (0.345 mL, 2.26 mmol) in dry toluene (2 mL) slowly to the reaction mixture.
-
Stir the reaction until the starting material is consumed (monitor by TLC).
-
Quench the reaction with dilute HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by column chromatography to yield the Michael adduct.
Reaction Mechanism: Michael Addition
Caption: General mechanism of the Michael addition reaction.
IV. Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as diethyl malonate, to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[6][7]
Comparison of Catalysts for Knoevenagel Condensation
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzaldehyde | Immobilized Gelatin | DMSO | Room Temp | - | 85-89% |
| Furfural | Ammonium Bicarbonate | Solvent-free | 90°C | 1 hour | ~80%[6] |
| Various | Immobilized BSA | DMSO | Room Temp | - | 85-89%[8] |
Experimental Protocol: Knoevenagel Condensation using Immobilized Gelatin
-
Prepare a mixture of the aldehyde (25 mmol) and diethyl malonate (30 mmol) in DMSO (25 mL).
-
Add the immobilized gelatin catalyst to the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Extract the product from the DMSO solution with hexane (B92381) (3 x 15 mL).
-
Evaporate the hexane to yield the crude product.
-
The unreacted diethyl malonate can be removed by selective enzymatic hydrolysis.
V. Synthesis of Cyclopropanes
This compound and its bromo-analog can be used in the synthesis of cyclopropane (B1198618) derivatives through reactions with alkenes or via intramolecular cyclization of dihaloalkanes.
Comparison of Cyclopropanation Methods
| Malonate Derivative | Co-reactant | Catalyst/Conditions | Yield (%) |
| Diethyl malonate | 1,2-Dibromoethane | Triethylbenzylammonium chloride, 50% NaOH | 66-73% |
| Diethyl bromomalonate | α-Bromochalcone | K2CO3 | Good yields |
Biological Relevance and Signaling Pathways
Derivatives of malonic acid play a crucial role in various biological processes. Malonyl-CoA (B1194419), a derivative of malonic acid, is a central molecule in fatty acid metabolism, acting as both a substrate for fatty acid synthesis and a potent inhibitor of fatty acid oxidation.[9][10][11][12] This regulation is pivotal in maintaining cellular energy homeostasis.
The Malonyl-CoA Signaling Pathway
Malonyl-CoA is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC).[13] In the cytosol, malonyl-CoA serves as the building block for fatty acid synthase (FAS) to produce fatty acids.[13] Simultaneously, malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane that is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[14] This reciprocal regulation ensures that fatty acid synthesis and oxidation do not occur simultaneously, preventing a futile metabolic cycle.[15]
Signaling Pathway: Malonyl-CoA Regulation of Fatty Acid Metabolism
Caption: Malonyl-CoA's central role in regulating fatty acid synthesis and oxidation.
References
- 1. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Comparative study of different chlorinating agents for diethyl malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various chlorinating agents for the synthesis of diethyl chloromalonate, a critical intermediate in the pharmaceutical and chemical industries. The selection of an appropriate chlorinating agent is paramount for achieving high yield, purity, and cost-effectiveness. This document presents a comparative analysis of common chlorinating agents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic needs.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. The introduction of a chlorine atom at the α-position of diethyl malonate activates the molecule for a variety of nucleophilic substitution reactions. The efficiency of this chlorination step directly impacts the overall yield and purity of the final product. This guide evaluates the performance of three common chlorinating agents: Sulfuryl Chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS), and Sodium Hypochlorite (B82951) (NaOCl).
Performance Comparison of Chlorinating Agents
The choice of chlorinating agent significantly influences the reaction outcome. The following table summarizes the key performance indicators for the chlorination of diethyl malonate with sulfuryl chloride, N-chlorosuccinimide, and sodium hypochlorite.
| Chlorinating Agent | Typical Yield | Purity | Reaction Conditions | Key Advantages | Key Disadvantages |
| Sulfuryl Chloride (SO₂Cl₂) | ~88% | ~90% (can be improved with purification) | Neat or in solvent (e.g., CH₂Cl₂), 25-45°C, 4-5 hours | High reactivity, cost-effective for large scale. | Formation of diethyl dichloromalonate impurity, corrosive and toxic byproducts (HCl, SO₂). |
| N-Chlorosuccinimide (NCS) | High (e.g., 99% for analogous reactions)[1] | Generally high | Anhydrous solvent (e.g., DMSO), room temperature, overnight[1] | High selectivity, mild reaction conditions. | Higher cost compared to SO₂Cl₂ and NaOCl, requires anhydrous conditions. |
| Sodium Hypochlorite (NaOCl) | ~97% (for analogous reactions)[1] | Generally high | Biphasic system (e.g., Acetone (B3395972)/Acetic Acid/Water), 0°C, 30 minutes[1] | Inexpensive, readily available, safer to handle. | Can be sensitive to pH, potential for side reactions if not controlled.[2] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the chlorination of diethyl malonate using the discussed agents.
Chlorination with Sulfuryl Chloride (SO₂Cl₂)
This protocol is adapted from a procedure for dimethyl malonate and is expected to be directly applicable to diethyl malonate with minor adjustments.
Procedure:
-
A reaction vessel is charged with diethyl malonate.
-
Sulfuryl chloride (1.2 mole equivalents) is added dropwise to the stirred diethyl malonate, maintaining the temperature below 25°C.
-
The reaction mixture is then gradually heated to 40-45°C and maintained for 4-5 hours.
-
Reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature. The crude this compound can be used directly or purified by vacuum distillation.
Chlorination with N-Chlorosuccinimide (NCS)
This protocol is based on the chlorination of a similar substrate and is a general method for α-chlorination of active methylene (B1212753) compounds.[1]
Procedure:
-
Dissolve diethyl malonate in a suitable anhydrous solvent (e.g., dimethyl sulfoxide).
-
Add N-Chlorosuccinimide (1.1 - 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, pour the reaction mixture into a saturated ammonium (B1175870) chloride solution and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Chlorination with Sodium Hypochlorite (NaOCl)
This protocol is adapted from the chlorination of diethyl bromomalonate.[1]
Procedure:
-
Dissolve diethyl malonate in a mixture of acetone and acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Add a 10% aqueous solution of sodium hypochlorite (1.1 - 1.3 equivalents) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, add a saturated sodium bicarbonate solution to the reaction mixture.
-
Once carbon dioxide evolution ceases, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.
Reaction Mechanisms and Experimental Workflow
The chlorination of diethyl malonate proceeds via the formation of an enolate intermediate, which then attacks an electrophilic chlorine source. The following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Caption: General mechanism for the chlorination of diethyl malonate.
Caption: A typical experimental workflow for the synthesis of this compound.
Conclusion
The selection of a chlorinating agent for diethyl malonate depends on the specific requirements of the synthesis, including scale, desired purity, cost, and safety considerations. Sulfuryl chloride is a powerful and economical choice for large-scale production, though it requires careful handling and purification of the product. N-Chlorosuccinimide offers high selectivity and milder conditions, making it suitable for smaller-scale syntheses where purity is paramount. Sodium hypochlorite presents a safe and inexpensive alternative, particularly for laboratories where the handling of more hazardous reagents is a concern. Researchers should carefully evaluate these factors to optimize the synthesis of this compound for their applications.
References
A Comparative Guide to the Synthesis of Diethyl Chloromalonate: A New Look at Established Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Diethyl chloromalonate is a valuable building block in the synthesis of numerous pharmaceuticals and other complex organic molecules. This guide provides a detailed comparison of two prominent synthetic routes to this important compound, offering insights into their respective methodologies, performance, and potential advantages.
This publication will delve into a traditional, direct chlorination approach and an alternative, two-step halogen exchange method for the synthesis of this compound. By presenting key experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Unveiling the Synthetic Pathways
Two distinct and validated routes for the synthesis of this compound are presented below. The first is a widely utilized direct chlorination of diethyl malonate. The second offers an alternative strategy involving a bromination-chlorination sequence.
Route 1: Direct Chlorination with Sulfuryl Chloride (A Traditional Approach)
A prevalent and established method for the synthesis of this compound involves the direct chlorination of diethyl malonate using sulfuryl chloride. This single-step process is known for its straightforwardness and relatively high yields. The reaction proceeds via an electrophilic substitution on the acidic methylene (B1212753) group of the diethyl malonate.
Route 2: Two-Step Halogen Exchange via N-Chlorosuccinimide (An Alternative Approach)
An alternative strategy for the synthesis of this compound involves a two-step process. First, diethyl malonate is brominated to form diethyl bromomalonate. Subsequently, the bromine atom is displaced by chlorine using N-chlorosuccinimide (NCS) in a halogen exchange reaction. This method offers an alternative pathway that can be advantageous under specific laboratory conditions.
Comparative Performance Data
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and product quality.
| Parameter | Route 1: Direct Chlorination (Sulfuryl Chloride) | Route 2: Halogen Exchange (NCS) |
| Starting Material | Diethyl Malonate | Diethyl Bromomalonate |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | N-Chlorosuccinimide (NCS) |
| Solvent | Neat (no solvent) | Dimethyl Sulfoxide (B87167) (DMSO) |
| Reaction Temperature | 40-45 °C | Room Temperature |
| Reaction Time | 4-5 hours | Overnight |
| Reported Yield | ~98% (crude)[1] | ~99.4%[2] |
| Reported Purity (pre-purification) | ~90.3% (by GC)[1] | ~88.0% (by ¹H NMR)[2] |
Experimental Protocols
Detailed methodologies for both synthetic routes are provided below to facilitate replication and further investigation.
Protocol for Route 1: Direct Chlorination with Sulfuryl Chloride
This protocol is adapted from a reported synthesis of dimethyl 2-chloromalonate and can be applied to the diethyl ester with appropriate molar adjustments.[1]
-
Reaction Setup: A reaction vessel is charged with diethyl malonate.
-
Reagent Addition: Sulfuryl chloride (1.2 molar equivalents) is added dropwise to the stirred diethyl malonate, maintaining the temperature below 25 °C.
-
Reaction: The reaction mixture is then heated to 40-45 °C and maintained at this temperature for 4-5 hours.
-
Work-up: The reaction is monitored by Gas Chromatography (GC) until the starting material is consumed. The crude this compound is obtained directly after cooling the reaction mixture. Further purification can be achieved by distillation.
Protocol for Route 2: Halogen Exchange with N-Chlorosuccinimide
The following protocol details the synthesis of this compound from diethyl bromomalonate using N-chlorosuccinimide.[2]
-
Reaction Setup: A reaction flask is charged with diethyl bromomalonate and anhydrous dimethyl sulfoxide (DMSO).
-
Reagent Addition: N-Chlorosuccinimide (approximately 1.7 molar equivalents) is added to the solution.
-
Reaction: The mixture is stirred at room temperature overnight.
-
Work-up: A saturated aqueous solution of ammonium (B1175870) chloride is added, followed by water. The product is extracted with ethyl acetate. The combined organic layers are washed and dried to yield the crude product.
Workflow and Logical Comparison
The selection of a synthetic route often depends on a variety of factors beyond just yield and purity. The following diagram illustrates a logical workflow for comparing these two synthetic pathways, taking into account key practical considerations.
Caption: A flowchart comparing the decision factors for two synthetic routes to this compound.
References
A Comparative Guide to Diethyl Chloromalonate and Diethyl Fluoromalonate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagents is paramount to the successful and efficient construction of complex molecules. Diethyl α-halomalonates are versatile building blocks, widely employed in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive comparison of two key members of this class: diethyl chloromalonate and diethyl fluoromalonate. By examining their synthesis, reactivity, and applications with supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Physicochemical Properties and Synthesis
A foundational understanding of the physical and chemical properties of these reagents is crucial for their effective application.
| Property | This compound | Diethyl Fluoromalonate |
| CAS Number | 14064-10-9[1] | 685-88-1[2] |
| Molecular Formula | C₇H₁₁ClO₄[1] | C₇H₁₁FO₄[3] |
| Molecular Weight | 194.61 g/mol [1] | 178.16 g/mol [3] |
| Appearance | Clear colorless liquid[1] | Liquid[2] |
| Boiling Point | 279.11°C (estimate)[1] | 121-122 °C at 30 mmHg[2] |
| Density | 1.204 g/mL at 25 °C[1] | 1.129 g/mL at 25 °C[2] |
The synthesis of these two compounds employs distinct halogenation strategies, reflecting the differing reactivities of chlorine and fluorine.
This compound Synthesis: The most common and straightforward method for the synthesis of this compound is the direct chlorination of diethyl malonate.[4] This reaction is typically achieved using sulfuryl chloride (SO₂Cl₂), which provides the desired product in good yield.[4]
Diethyl Fluoromalonate Synthesis: The introduction of fluorine is more nuanced. Several methods have been developed:
-
Electrophilic Fluorination: This involves the reaction of a malonate enol derivative with an electrophilic fluorinating agent.[4] Historically, perchloryl fluoride (B91410) (FClO₃) was used, but due to safety concerns, more modern reagents are now preferred.[4]
-
Halogen Exchange (Halex): This is a common industrial method that involves the displacement of the chlorine atom in this compound with a fluoride ion from a suitable source, such as hydrogen fluoride in the presence of a base.[5][6] Yields of up to 83% have been reported for this process.[5]
-
Direct Fluorination: The use of elemental fluorine (F₂) gas, often with a copper catalyst, has been explored for the synthesis of fluoromalonate esters.[6]
Reactivity and Performance in Synthesis
The primary difference in the reactivity of this compound and diethyl fluoromalonate stems from the nature of the carbon-halogen bond. The C-Cl bond is weaker and more polarized than the C-F bond, making the chlorine a better leaving group in nucleophilic substitution reactions.[7] This has significant implications for their performance in common synthetic transformations.
C-Alkylation Reactions:
Both reagents are valuable for the introduction of a malonate moiety onto a carbon framework. However, the reactivity profile differs. This compound, with its more labile chlorine atom, generally reacts faster in nucleophilic substitution reactions with carbanions.
-
This compound: It readily undergoes C-alkylation with enolates and other carbon nucleophiles.[4] These reactions are fundamental in malonic ester synthesis for the preparation of substituted carboxylic acids.[4]
-
Diethyl Fluoromalonate: While it also participates in C-alkylation, the stronger C-F bond can lead to slower reaction rates, often requiring more forcing conditions.
N-Alkylation Reactions:
Similar to C-alkylation, the superior leaving group ability of chloride makes this compound a more reactive partner in N-alkylation reactions with amines.
Heterocycle Synthesis:
Both compounds are key precursors for a variety of heterocyclic systems, particularly those of pharmaceutical interest.
-
This compound: It is used in the synthesis of various heterocycles, including functionalized 2,3-dihydrobenzofurans through domino reactions.[1][8] It can also be used as a precursor for barbituric acid and its derivatives.
-
Diethyl Fluoromalonate: This reagent is particularly valuable for the synthesis of fluorinated heterocycles. A prominent example is its use in the preparation of 5-fluoropyrimidines, a class of compounds with significant biological activity, including the anticancer drug 5-fluorouracil.[9]
Experimental Protocols
Synthesis of 5-Chlorobarbituric Acid (Conceptual Protocol based on Barbituric Acid Synthesis)
This protocol is adapted from the synthesis of barbituric acid and would require optimization for the chlorinated analog.
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol (B145695) under an inert atmosphere.
-
Reaction Mixture: To the sodium ethoxide solution, add this compound (1 equivalent) followed by a solution of urea (B33335) (1 equivalent) in hot absolute ethanol.
-
Reflux: Heat the mixture to reflux for several hours.
-
Work-up: After cooling, the reaction mixture is poured into water and acidified with a strong acid (e.g., HCl) to precipitate the 5-chlorobarbituric acid.
-
Purification: The crude product can be collected by filtration and recrystallized from a suitable solvent.
Synthesis of 5-Fluorobarbituric Acid
A reported method for the synthesis of 5-fluorobarbituric acids involves the direct fluorination of barbituric acid derivatives.[9]
-
Reaction Setup: A suspension of the starting barbituric acid (1-5 mmol) is prepared in a mixture of fluorotrichloromethane and 50% aqueous trifluoroacetic acid in a glass autoclave.[9]
-
Fluorination: The mixture is cooled in liquid nitrogen, and trifluorofluoro-oxymethane (CF₃OF) is added.[9] The reaction is then allowed to warm to ambient temperature with vigorous stirring.[9]
-
Work-up: The reaction mixture is purged with nitrogen and concentrated under reduced pressure to yield the crude product.[9]
Data Presentation
Comparative Yields in Halogen Exchange Synthesis of Diethyl Fluoromalonate
| Fluorinating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HF | 1,5-Diazabicyclo[4.3.0]non-5-ene | - | 80 | 12 | 83[5] |
Yields in C-Alkylation of Malonic Esters (Illustrative)
| Malonic Ester | Alkylating Agent | Base | Solvent | Yield (%) |
| Diethyl malonate | n-Butyl chloride | K₂CO₃ | NMP | ~78 |
| Diethyl malonate | 1-Chloroethane | K₂CO₃ | DMF | - |
Mandatory Visualization
Caption: Synthetic routes and a generalized C-alkylation workflow for diethyl halomalonates.
Caption: Conceptual pathways for the synthesis of 5-halogenated barbituric acids.
Safety and Handling
Both this compound and diethyl fluoromalonate are reactive chemical intermediates and should be handled with appropriate safety precautions in a well-ventilated fume hood.
This compound:
-
Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation. Very toxic to aquatic life.[10] It is a lachrymator.[10]
-
Precautions: Wear protective gloves, clothing, eye, and face protection.[10] Avoid breathing mist, vapors, or spray.[10]
Diethyl Fluoromalonate:
-
Hazards: Combustible liquid. Causes severe skin burns and eye damage. May cause respiratory irritation.[11]
-
Precautions: Keep away from heat and open flames.[11] Wear personal protective equipment and ensure good ventilation.[11] Avoid contact with skin and eyes.[11]
Conclusion
This compound and diethyl fluoromalonate are both valuable reagents in organic synthesis, each with its own distinct advantages and reactivity profile. This compound is a more reactive alkylating agent due to the better leaving group ability of chloride, making it a workhorse for traditional malonic ester syntheses. In contrast, diethyl fluoromalonate is an indispensable tool for the introduction of fluorine into organic molecules, particularly for the synthesis of fluorinated heterocycles with important applications in medicinal chemistry and drug development. The choice between these two reagents will ultimately be dictated by the specific synthetic target and the desired reactivity. A thorough understanding of their respective properties, as outlined in this guide, is essential for the strategic planning and successful execution of complex synthetic routes.
References
- 1. Cas 14064-10-9,this compound | lookchem [lookchem.com]
- 2. 氟代丙二酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Diethyl fluoromalonate synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 14064-10-9 | Benchchem [benchchem.com]
- 5. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Synthesis of 5-fluoropyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
The Efficacy of Diethyl Chloromalonate in Synthesizing Key Target Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diethyl chloromalonate is a versatile and highly reactive reagent in organic synthesis, prized for its utility in constructing complex molecular architectures. Its unique structure, featuring a labile chlorine atom positioned alpha to two electron-withdrawing ester groups, renders it an excellent electrophile and a precursor to stabilized carbanions. This guide provides a comparative analysis of the efficacy of this compound in synthesizing specific target molecules, namely 2,3-dihydrobenzofurans, barbiturates, and diethyl 2-(2-chloronicotinoyl)malonate, benchmarked against alternative synthetic routes. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive resource for chemists in research and development.
Synthesis of 2,3-Dihydrobenzofurans
The 2,3-dihydrobenzofuran (B1216630) scaffold is a privileged motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1]
Method 1: Domino Reaction with this compound
A highly efficient method for the synthesis of functionalized 2,3-dihydrobenzofurans involves a potassium carbonate-catalyzed domino reaction between salicylic (B10762653) aldehyde derivatives and this compound.[2] This sequence typically involves Michael addition, Mannich-type reaction, and aldol (B89426) condensation, leading to the rapid construction of the dihydrobenzofuran ring system.
Alternative Method: Palladium-Catalyzed Heck/Tsuji-Trost Reaction
An alternative enantioselective approach involves a palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes.[3] This method provides access to chiral 2,3-dihydrobenzofurans with high regio- and enantiocontrol.
Performance Comparison
| Parameter | This compound Domino Reaction | Pd-Catalyzed Heck/Tsuji-Trost Reaction |
| Reagents | Salicylic aldehyde, this compound, K₂CO₃ | o-Bromophenol, 1,3-Diene, Pd catalyst, Chiral ligand |
| Catalyst | Potassium Carbonate (Base) | Palladium complex |
| Reaction Type | Domino (Michael, Mannich, Aldol) | Cross-coupling |
| Key Advantages | High atom economy, operational simplicity, readily available starting materials.[2] | High enantioselectivity, broad substrate scope.[3] |
| Key Disadvantages | Limited to specific salicylic aldehyde derivatives. | Use of expensive palladium catalyst and chiral ligands. |
| Reported Yield | Good to excellent. | Good to excellent.[3] |
Experimental Protocols
Protocol 1: Synthesis of Functionalized 2,3-Dihydrobenzofuran using this compound
-
Materials: Salicylic aldehyde derivative (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and acetonitrile (B52724) (5 mL).
-
Procedure: To a stirred solution of the salicylic aldehyde derivative in acetonitrile, potassium carbonate and this compound are added. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired 2,3-dihydrobenzofuran derivative.
Protocol 2: Enantioselective Synthesis of 2,3-Dihydrobenzofuran via Pd-Catalyzed Heck/Tsuji-Trost Reaction
-
Materials: o-Bromophenol (1.0 mmol), 1,3-diene (1.5 mmol), Pd₂(dba)₃ (2.5 mol%), (R)-DTBM-SEGPHOS (a chiral ligand, 5.5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 mmol) in a solvent like toluene (B28343) (5 mL).
-
Procedure: A mixture of the o-bromophenol, palladium catalyst, chiral ligand, and base in toluene is stirred at room temperature under an inert atmosphere. The 1,3-diene is then added, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed in vacuo. The crude product is purified by flash column chromatography to yield the enantiomerically enriched 2,3-dihydrobenzofuran.
Visualizing the Synthetic Workflow
Caption: Comparative workflows for the synthesis of 2,3-dihydrobenzofurans.
Synthesis of Barbiturates
Barbiturates are a class of central nervous system depressants derived from barbituric acid. They have been historically used as sedatives, hypnotics, and anticonvulsants. Their synthesis traditionally involves the condensation of a malonic ester derivative with urea (B33335).
Method 1: Traditional Synthesis using Diethyl Malonate
The classical synthesis of barbiturates involves the alkylation of diethyl malonate followed by condensation with urea in the presence of a strong base like sodium ethoxide.[4][5] This method allows for the introduction of various substituents at the 5-position of the barbiturate (B1230296) ring.
Alternative Approach: Potential Use of this compound
While less common, the reactivity of this compound suggests its potential as a starting material for barbiturate synthesis. The chloro group could be displaced by a nucleophile, or the compound could be used to directly alkylate a pre-formed urea derivative. However, the traditional malonic ester synthesis starting from diethyl malonate remains the more established and versatile method. For the purpose of this comparison, we will focus on the well-documented traditional method and a variation.
Performance Comparison
| Parameter | Traditional Malonic Ester Synthesis | Variation: Pre-alkylation of Urea |
| Key Reagents | Diethyl malonate, Alkyl halide, Urea, Sodium ethoxide | This compound, Substituted Urea |
| Reaction Steps | 1. Alkylation of diethyl malonate. 2. Condensation with urea. | 1. Synthesis of substituted urea. 2. Condensation with this compound. |
| Versatility | Highly versatile for a wide range of 5,5-disubstituted barbiturates.[5] | Potentially less versatile due to the stability and reactivity of substituted ureas. |
| Key Advantages | Well-established, reliable, and high-yielding for many derivatives.[6] | May offer a more direct route in specific cases. |
| Key Disadvantages | Requires a strong base and anhydrous conditions.[7] | Less explored and potentially lower yielding. |
| Reported Yield | Generally good to high (72-78% for barbituric acid).[6] | Not widely reported. |
Experimental Protocols
Protocol 3: Synthesis of Barbituric Acid from Diethyl Malonate and Urea
-
Materials: Sodium (11.5 g, 0.5 g-atom), absolute ethanol (B145695) (250 mL), diethyl malonate (80 g, 0.5 mol), dry urea (30 g, 0.5 mol).
-
Procedure: In a round-bottomed flask fitted with a reflux condenser, dissolve the sodium in absolute ethanol to prepare sodium ethoxide. To this solution, add diethyl malonate followed by a solution of dry urea in hot absolute ethanol. Reflux the mixture for seven hours. A white solid will precipitate. After the reaction, add hot water to dissolve the solid, followed by acidification with hydrochloric acid. The resulting solution is cooled to allow for the crystallization of barbituric acid. The product is collected by filtration, washed with cold water, and dried. The reported yield is 46-50 g (72-78%).[6]
Protocol 4: Synthesis of Phenobarbital (a 5,5-disubstituted barbiturate)
-
Materials: Diethyl ethylphenylmalonate, urea, sodium ethoxide.
-
Procedure: The synthesis follows a similar condensation reaction as for barbituric acid, but starts with the appropriately substituted malonic ester, diethyl ethylphenylmalonate. The condensation with urea in the presence of sodium ethoxide yields phenobarbital.
Visualizing the Barbiturate Mechanism of Action
Barbiturates exert their effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated ion channel.[8][9]
Caption: Mechanism of action of barbiturates at the GABA-A receptor.
Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate
Diethyl 2-(2-chloronicotinoyl)malonate is a key intermediate in the synthesis of small molecule kinase inhibitors used in anticancer therapies.[10] These inhibitors often target signaling pathways involved in cancer cell growth and proliferation.
Method 1: Synthesis from 2-Chloronicotinic Acid
A two-step synthesis starting from readily available 2-chloronicotinic acid provides an efficient route to the target molecule. The first step involves the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with diethyl malonate in the presence of a base.[10]
Alternative Method: Direct Acylation of Diethyl Malonate
An alternative approach could involve the direct acylation of the enolate of diethyl malonate with a suitable 2-chloronicotinoylating agent. This method might offer a more streamlined process but could be subject to side reactions.
Performance Comparison
| Parameter | Two-Step Synthesis from 2-Chloronicotinic Acid | Direct Acylation of Diethyl Malonate |
| Starting Materials | 2-Chloronicotinic acid, Thionyl chloride, Diethyl malonate | Diethyl malonate, 2-Chloronicotinoyl chloride |
| Key Steps | 1. Acid chloride formation. 2. Acylation of diethyl malonate. | 1. Enolate formation. 2. Acylation. |
| Key Advantages | High overall yield, optimized for industrial production.[10] | Potentially a one-pot reaction. |
| Key Disadvantages | Two distinct reaction steps. | Potential for side reactions like O-acylation. |
| Reported Overall Yield | 83.3%.[10] | Not explicitly reported for this specific target. |
Experimental Protocol
Protocol 5: Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate
-
Step 1: Synthesis of 2-chloronicotinoyl chloride
-
Materials: 2-chloronicotinic acid, thionyl chloride (SOCl₂), and a catalytic amount of dimethylformamide (DMF).
-
Procedure: A mixture of 2-chloronicotinic acid and thionyl chloride is refluxed in the presence of DMF for 1 hour at 85 °C. After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 2-chloronicotinoyl chloride.
-
-
Step 2: Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate
-
Materials: 2-chloronicotinoyl chloride, diethyl malonate, magnesium chloride (MgCl₂), and triethylamine (B128534) in toluene.
-
Procedure: To a solution of diethyl malonate and MgCl₂ in toluene, triethylamine is added, followed by the dropwise addition of 2-chloronicotinoyl chloride. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with water, and the organic layer is dried and concentrated. The crude product is purified by chromatography to give diethyl 2-(2-chloronicotinoyl)malonate. The reported yield for this step is 96%.[10]
-
Visualizing the Role in Cancer Signaling
Derivatives of diethyl 2-(2-chloronicotinoyl)malonate act as kinase inhibitors, interfering with signaling pathways that promote cancer cell growth and survival, such as the mevalonate (B85504) pathway.[11][12]
Caption: Inhibition of a cancer-related signaling pathway by a nicotinoylmalonate derivative.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. news-medical.net [news-medical.net]
- 10. atlantis-press.com [atlantis-press.com]
- 11. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-tumor effects of mevalonate pathway inhibition in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Chloromalonate Reaction Kinetics: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Due to a lack of available quantitative kinetic data for the reactions of diethyl chloromalonate, this guide presents a comparative analysis of the reaction kinetics for its close analogue, dimethyl chloromalonate . The principles and experimental methodologies described are broadly applicable to the study of this compound.
Introduction
Chloromalonates are versatile reagents in organic synthesis, serving as key building blocks for a variety of complex molecules. Their reactivity is centered around the electrophilic α-carbon, which is susceptible to nucleophilic attack. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, maximizing yields, and controlling selectivity in synthetic pathways. This guide provides a comparative overview of the reaction kinetics of dimethyl chloromalonate, supported by available experimental data and detailed protocols.
Data Presentation: Reaction Kinetics of Dimethyl Chloromalonate Synthesis
The synthesis of dimethyl chloromalonate from dimethyl malonate and sulfuryl chloride has been studied under various conditions. While specific rate constants are not available in the cited literature, the following table summarizes the reaction outcomes, providing a semi-quantitative comparison of different reaction conditions.
| Entry | Solvent | Sulfuryl Chloride (mol equiv.) | Temperature (°C) | Time (h) | Dimethyl Chloromalonate (%) | Dimethyl Malonate (%) | Dimethyl Dichloromalonate (%) |
| 1 | Methylene Chloride (10 mL/g) | 1.2 | 40-45 | >72 | 78.1 | 11.8 | 10.2 |
| 2 | Methylene Chloride (5 mL/g) | 1.2 | 40-45 | >72 | 72.3 | 13.2 | 11.9 |
| 3 | Toluene | 1.2 | 40-45 | >72 | 67.4 | 14.7 | 6.2 |
| 4 | Acetonitrile | 1.2 | 40-45 | >72 | 76.2 | 13.2 | 8.7 |
| 5 | Neat (no solvent) | 1.0 | 45 | - | ~83 | - | - |
| 6 | Neat (no solvent) | 1.2 | 45 | 5 | 88 | 5.9 | 5.0 |
| 7 | Neat (no solvent) | 1.2 | 45 | 48 | 75 | 6 | 15 |
Data compiled from a study on the synthesis of dimethyl chloromalonate. The percentages are based on GC area %.[1]
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and reactions of chloromalonates.
Synthesis of Dimethyl Chloromalonate[1]
Objective: To synthesize dimethyl 2-chloromalonate from dimethyl malonate and sulfuryl chloride and to analyze the effect of reaction time on product distribution.
Materials:
-
Dimethyl malonate
-
Sulfuryl chloride
-
Nitrogen gas
-
50-L all-glass reactor
-
Gas chromatograph (GC)
Procedure:
-
Purge a 50-L all-glass reactor with nitrogen gas.
-
Charge the reactor with dimethyl malonate (20 kg, 151.4 mol) at 25 °C.
-
Add sulfuryl chloride (24.5 kg, 181.7 mol, 1.2 mole equivalents) to the stirred contents over a period of 1 hour, maintaining the batch temperature below 25 °C.
-
Gradually heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.
-
Monitor the reaction progress by taking samples for GC analysis to determine the area percentage of remaining dimethyl malonate. The reaction is considered complete when the dimethyl malonate area is less than 6.0%.
-
To study the effect of extended reaction time, a separate experiment was conducted under neat conditions at 45 °C with 1.2 mole equivalents of sulfuryl chloride. Samples were analyzed by GC at 5 hours and 48 hours to observe the formation of the desired product and the dichloro impurity.
Analysis:
-
The product mixture is analyzed by Gas Chromatography (GC) to determine the relative amounts of dimethyl chloromalonate, unreacted dimethyl malonate, and the byproduct dimethyl 2,2-dichloromalonate.
Visualizations
Reaction Pathway for the Synthesis of Dimethyl Chloromalonate
The following diagram illustrates the reaction pathway for the synthesis of dimethyl chloromalonate from dimethyl malonate and its subsequent conversion to the dichloro byproduct.
Caption: Synthesis of dimethyl chloromalonate and the formation of the dichloro byproduct.
Experimental Workflow for Kinetic Analysis
This diagram outlines a general experimental workflow for determining the reaction kinetics of a chloromalonate reaction.
Caption: General workflow for a kinetic study of a chemical reaction.
Discussion of Reaction Kinetics
The reactivity of chloromalonates is largely governed by the principles of nucleophilic substitution. The electron-withdrawing nature of the two ester groups makes the α-carbon highly electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Substitution (SN2) Pathway: Reactions of chloromalonates with nucleophiles are expected to proceed primarily through an SN2 mechanism. This is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. The rate of an SN2 reaction is dependent on the concentration of both the chloromalonate and the nucleophile.
Factors Influencing Reaction Rate:
-
Nucleophile Strength: Stronger nucleophiles will react faster with chloromalonates.
-
Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available for reaction.
-
Temperature: Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation.
-
Steric Hindrance: While the α-carbon of the chloromalonate is secondary, the steric bulk of the nucleophile and any substituents on the malonate can influence the reaction rate.
Alternative Reaction Pathways
While nucleophilic substitution is the primary reaction pathway, other reactions are possible depending on the conditions and reagents used. For instance, in the presence of a strong base, deprotonation of the α-carbon can occur, leading to the formation of an enolate. This enolate can then participate in various other reactions.
Conclusion
The quantitative analysis of chloromalonate reaction kinetics is essential for the strategic design and optimization of synthetic routes in pharmaceutical and chemical research. Although specific kinetic data for this compound is scarce in the public domain, the study of its dimethyl analogue provides valuable insights into its reactivity. The experimental protocols and principles outlined in this guide offer a framework for researchers to conduct their own kinetic studies on these important synthetic intermediates. Further research to quantify the reaction rates of this compound with a variety of nucleophiles under different conditions would be a valuable contribution to the field of organic chemistry.
References
A Comparative Guide to Di-ethyl Chloromalonate and Novel Synthetic Reagents in Modern Synthesis
In the landscape of organic synthesis, the introduction of malonate esters is a cornerstone for carbon-carbon bond formation, pivotal in the development of pharmaceuticals and other complex molecules. For decades, diethyl chloromalonate has served as a reliable reagent for this purpose. However, the continuous drive for efficiency, stereoselectivity, and greener chemical processes has spurred the development of novel synthetic reagents and methodologies. This guide provides an objective comparison of the performance of this compound against these modern alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.
Performance Comparison of Synthetic Reagents
The choice of reagent for introducing a malonate moiety significantly impacts reaction conditions, yields, stereoselectivity, and overall efficiency. The following tables summarize quantitative data from various experimental sources to facilitate a clear comparison between traditional and modern approaches.
Table 1: Comparison of Reagents for Achiral Alkylation
| Reagent/Method | Typical Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Alkyl Halide | NaH, DMF, 0 °C to rt | 1-3 h | 85-95% | --INVALID-LINK-- |
| Diethyl Malonate | Alkyl Halide | NaOEt, EtOH, reflux | 2-4 h | 80-90% | --INVALID-LINK-- |
| Malonic Acid Half-Ester (MAHE) - Decarboxylative Coupling | Aryl Boronic Ester | Cu(OTf)₂, air, rt | 12 h | 70-90% | [1][2] |
| Diethyl Bromomalonate - Photocatalytic C-H Functionalization | Electron-rich Heterocycle | Ru(bpy)₃Cl₂, visible light, rt | 12-24 h | 60-85% | --INVALID-LINK-- |
Table 2: Comparison of Reagents for Asymmetric Alkylation
| Reagent/Method | Chiral Catalyst | Substrate | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| Diethyl Malonate - Organocatalysis | Chiral Thiourea Derivative | β,β-Disubstituted Enone | up to 95% | up to 98% | [3] |
| Substituted Malonate - Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salt | Alkyl Halide | up to 98% | up to 99% | [4][5] |
| Diethyl Malonate - Enzymatic Resolution | Immobilized Lipase | Amine (for acylation) | >99% | ~50% (for resolved amide) | --INVALID-LINK-- |
| Dialkyl Malonates - Iridium-Catalyzed Allylic Alkylation | Chiral Phosphine Ligand | Trisubstituted Allylic Carbonate | up to 97% | up to 93% | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the adoption of these techniques.
Protocol 1: Classical Alkylation using this compound
This protocol describes a typical procedure for the alkylation of an active methylene (B1212753) compound using this compound.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nucleophile (e.g., a substituted phenol)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the nucleophile (1.0 equivalent) in DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Organocatalytic Asymmetric Conjugate Addition
This protocol outlines a general procedure for the enantioselective conjugate addition of diethyl malonate to a β,β-disubstituted enone using a chiral organocatalyst.[3]
Materials:
-
Chiral bifunctional tertiary amine-thiourea catalyst (2-5 mol%)
-
β,β-Disubstituted enone (1.0 equivalent)
-
Diethyl malonate (2.0 equivalents)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
Procedure:
-
To a solution of the β,β-disubstituted enone and the chiral organocatalyst in the anhydrous solvent, add diethyl malonate.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or under high pressure) and monitor by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the chiral adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 3: Photocatalytic C-H Functionalization
This protocol describes a visible-light-mediated C-H functionalization of an electron-rich heterocycle with diethyl bromomalonate, a close analogue of this compound.
Materials:
-
Ru(bpy)₃Cl₂ (1-2 mol%)
-
Electron-rich heterocycle (e.g., N-methylindole) (1.0 equivalent)
-
Diethyl bromomalonate (1.5 equivalents)
-
Anhydrous and degassed solvent (e.g., acetonitrile)
Procedure:
-
In a reaction vessel, combine Ru(bpy)₃Cl₂, the electron-rich heterocycle, and diethyl bromomalonate.
-
Add the anhydrous and degassed solvent under an inert atmosphere.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex chemical transformations and experimental workflows.
Concluding Remarks
This compound remains a valuable and effective reagent for the introduction of the malonate moiety in many synthetic applications. Its high reactivity and the well-established protocols for its use make it a staple in the synthetic chemist's toolbox.
However, the emergence of novel synthetic reagents and methodologies offers significant advantages in terms of stereoselectivity, functional group tolerance, and sustainability. Organocatalytic and enzymatic methods provide unparalleled control over stereochemistry, which is crucial in drug development.[3][4][5] Photocatalytic and decarboxylative coupling strategies offer milder reaction conditions and the ability to use less functionalized starting materials, thereby improving atom economy and reducing waste.[1][2]
The choice between this compound and these modern alternatives will ultimately depend on the specific synthetic challenge, including the desired product's complexity, the need for stereocontrol, and considerations of cost and environmental impact. For the synthesis of complex, chiral molecules, particularly in the pharmaceutical industry, the investment in developing processes using these novel reagents is often justified by the high levels of enantioselectivity and efficiency they provide. For more straightforward applications where stereochemistry is not a concern, the cost-effectiveness and reliability of this compound may still make it the preferred choice. Researchers and process chemists are encouraged to consider the full spectrum of available tools to devise the most elegant and efficient synthetic routes.
References
- 1. Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis [organic-chemistry.org]
- 3. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 5. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers [organic-chemistry.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Diethyl Chloromalonate
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Diethyl chloromalonate, a halogenated organic compound, necessitates specific protocols for its safe disposal. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Core Safety and Hazard Summary
This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards before handling and disposal.
| Hazard Category | Description | GHS Pictogram(s) | Precautionary Statements |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][3] | Danger | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Serious Eye Damage/Irritation | Causes serious eye damage.[3] | Danger | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P310: Immediately call a POISON CENTER or doctor/physician.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] | Warning | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area. |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life.[1] Toxic to aquatic life with long lasting effects.[4] | Warning | P273: Avoid release to the environment.[1] P391: Collect spillage.[4] |
Personal Protective Equipment (PPE)
When handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory to minimize exposure:
-
Eye Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Wear suitable protective gloves.[1]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if vapors are present, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as halogenated organic hazardous waste. Improper disposal can lead to environmental contamination and regulatory penalties.
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled waste container.
-
The container must be clearly marked as "Halogenated Organic Waste."
-
Crucially, do not mix halogenated waste with non-halogenated waste streams , as this complicates and increases the cost of disposal.
-
-
Container Management:
-
Use a container made of a material compatible with chlorinated organic compounds.
-
Keep the waste container securely sealed when not in use to prevent the release of vapors into the laboratory environment.
-
-
Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1][5]
-
Carefully collect the absorbed material and place it into the designated "Halogenated Organic Waste" container.
-
Clean the spill area thoroughly with a suitable decontamination solution and ensure the area is safe before resuming work.
-
-
Final Disposal:
-
Arrange for the collection of the "Halogenated Organic Waste" container by your institution's certified hazardous waste disposal service.[1]
-
Never pour this compound down the drain or dispose of it with general laboratory trash.[1][5]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these guidelines and consulting with your institution's Environmental Health and Safety (EHS) department, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Personal protective equipment for handling Diethyl chloromalonate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Diethyl chloromalonate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
1. Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires careful handling to prevent adverse health effects and environmental contamination.[1] It is classified as a substance that can cause severe skin burns and eye damage, may cause respiratory irritation, and is very toxic to aquatic life.[1][2]
Hazard Classification Data:
| Hazard Class | Category | GHS Pictograms | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | 1B | Corrosion (GHS05) | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | 1 | Corrosion (GHS05) | Danger | H314: Causes severe skin burns and eye damage. |
| Specific target organ toxicity (single exposure) | 3 | Exclamation mark (GHS07) | Danger | H335: May cause respiratory irritation. |
| Hazardous to the aquatic environment, acute hazard | 1 | Environment (GHS09) | Danger | H400: Very toxic to aquatic life. |
2. Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment must be worn when handling this compound.[2][3]
Recommended Personal Protective Equipment:
| Body Part | Equipment |
| Eyes/Face | Chemical safety goggles and a face shield are required.[3] Standard safety glasses are not sufficient. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) and a lab coat or chemical-resistant apron must be worn.[2] Ensure gloves are inspected for integrity before each use. |
| Respiratory | A NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary if working outside of a fume hood or in poorly ventilated areas.[2][3] A type ABEK (EN14387) respirator filter is recommended.[3] |
| Footwear | Closed-toe shoes are mandatory. |
3. Operational and Handling Plan
Adherence to proper handling and storage procedures is critical to minimize risks.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill containment materials readily available.
-
-
Handling:
-
All handling of this compound must be conducted within a certified chemical fume hood.[2]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mists.[2]
-
Use non-sparking tools and equipment.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]
-
-
Storage:
4. Emergency and Spill Response
Immediate and appropriate action is crucial in the event of an emergency.
Emergency Procedures:
| Type of Exposure | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate all personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]
-
Collect: Carefully scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
-
Report: Report the spill to the appropriate safety officer.
5. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental harm.
Waste Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (Corrosive, Irritant, Environmental Hazard).
-
-
Disposal:
6. Safe Handling Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
